molecular formula C8H10ClN2O2- B3055135 N-methyl-1-(4-nitrophenyl)methanamine hydrochloride CAS No. 6315-57-7

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Cat. No.: B3055135
CAS No.: 6315-57-7
M. Wt: 201.63 g/mol
InChI Key: LADGAFKIYVCZGN-UHFFFAOYSA-M
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Description

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is a high-purity chemical compound supplied for use as a building block in organic synthesis and pharmaceutical research. This compound, with the CAS numbers 6315-57-7 or 19499-60-6 , is a derivative of 4-nitrobenzylamine and has a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol . It is characterized by its canonical SMILES string, CNCC1=CC=C(C=C1) N+ [O-].Cl . In research settings, this nitrophenyl-containing amine serves as a versatile synthetic intermediate. Its molecular structure, featuring both a basic amine group and an electron-withdrawing nitro group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery applications. Researchers utilize this compound to develop potential pharmacologically active agents. This product is offered with a typical purity of 98% to 99% and must be handled in accordance with laboratory safety protocols. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) such as gloves and eye/face protection is recommended. The compound should be stored in a sealed container in a dry, well-ventilated place at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O2.ClH/c1-9-6-7-2-4-8(5-3-7)10(11)12;/h2-5,9H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADGAFKIYVCZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383284
Record name N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6315-57-7, 19499-60-6
Record name Benzenemethanamine, N-methyl-4-nitro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1)
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Record name methyl[(4-nitrophenyl)methyl]amine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS: 19499-60-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a nitrophenyl group and a secondary amine, provides a versatile scaffold for the synthesis of novel bioactive molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential biological activities, including its emerging role as a cytotoxic agent and cholinesterase inhibitor. Detailed, field-proven protocols for its synthesis, purification, and characterization are provided to support researchers in their exploration of this compound's therapeutic potential.

Introduction: Unveiling a Versatile Pharmacophore

This compound, with the Chemical Abstracts Service (CAS) number 19499-60-6, is a hydrochloride salt of a secondary amine. The molecule's architecture is defined by a benzylamine core, N-methylated at the amine and substituted with a nitro group at the para position of the phenyl ring.[1] This unique combination of functional groups—a polar, electron-withdrawing nitro group and a basic secondary amine—imparts distinct physicochemical properties and a diverse range of chemical reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] Recent studies on related structures suggest its potential in oncology and neurodegenerative disease research, warranting a deeper investigation into its biological profile.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 19499-60-6[2]
Molecular Formula C₈H₁₁ClN₂O₂[3]
Molecular Weight 202.64 g/mol [3]
Appearance White crystal or crystalline powder[1]
Solubility Soluble in water, alcohol, and ether. The hydrochloride salt form significantly enhances its water solubility (>50 mg/mL) compared to the free base (<10 mg/mL).[1]
Stability The presence of the nitro group makes the compound sensitive to UV light, necessitating storage in amber vials.[1]
Polarity The nitro group increases the polarity of the molecule (logP ~1.2).[1]

The structural features of this compound are key to its reactivity and biological interactions. The electron-withdrawing nature of the para-nitro group influences the electron density of the aromatic ring and the reactivity of the benzylic position. The secondary amine provides a site for hydrogen bonding and salt formation, which is critical for its interaction with biological targets.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination reaction. This method is widely favored in medicinal chemistry for its operational simplicity and generally good yields.[4]

Synthesis via Reductive Amination

This procedure involves the reaction of 4-nitrobenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. The final product is then converted to its hydrochloride salt.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Imine Formation Imine Formation 4-Nitrobenzaldehyde->Imine Formation Step 1 Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate HCl Salt Formation HCl Salt Formation Reduction->HCl Salt Formation Step 2 N-methyl-1-(4-nitrophenyl)methanamine HCl N-methyl-1-(4-nitrophenyl)methanamine HCl HCl Salt Formation->N-methyl-1-(4-nitrophenyl)methanamine HCl G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_validation Structural Validation Synthesis & Purification Synthesis & Purification NMR NMR Synthesis & Purification->NMR Provides Sample Mass Spec Mass Spec Synthesis & Purification->Mass Spec FTIR FTIR Synthesis & Purification->FTIR Confirmed Structure Confirmed Structure NMR->Confirmed Structure Confirms Connectivity Mass Spec->Confirmed Structure Confirms Mass FTIR->Confirmed Structure Confirms Functional Groups G cluster_compound Test Compound cluster_assays Biological Assays cluster_outcomes Potential Therapeutic Applications Compound Compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound->Cytotoxicity Assay (MTT) Evaluates Cholinesterase Inhibition (Ellman's) Cholinesterase Inhibition (Ellman's) Compound->Cholinesterase Inhibition (Ellman's) Oncology Oncology Cytotoxicity Assay (MTT)->Oncology Indicates Potential in Neurodegenerative Diseases Neurodegenerative Diseases Cholinesterase Inhibition (Ellman's)->Neurodegenerative Diseases

Sources

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride

Introduction

This compound, also known as N-Methyl-4-nitrobenzylamine hydrochloride, is a significant organic compound with the CAS Number 19499-60-6.[1][2] Its structure, featuring a nitrophenyl group attached to a methylaminomethyl moiety, makes it a valuable intermediate in various fields of chemical synthesis and a subject of interest in medicinal chemistry.[1][3] The hydrochloride salt form enhances its stability and solubility, facilitating its use in aqueous media. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, handling, and analytical characterization, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, dictating its behavior in different environments and its suitability for specific reactions. The introduction of a strong electron-withdrawing nitro group (-NO₂) and the formation of a hydrochloride salt are the primary determinants of the properties of this compound.

The hydrochloride salt form significantly improves its aqueous solubility when compared to its free base, a critical factor for many biological and synthetic applications.[3] The nitro group increases the compound's polarity, which is reflected in its logarithmic partition coefficient (logP).[3]

Table 1: Summary of Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 19499-60-6[1][2]
Molecular Formula C₈H₁₁ClN₂O₂[2]
Molecular Weight 202.64 g/mol [1][3]
Appearance White crystal or crystalline powder[1]
Melting Point 151-153 °C[1]
Solubility Soluble in water, alcohol, and ether.[1] Water solubility >50 mg/mL.[3][1][3]
Polarity (logP) ~1.2[3]

Molecular Structure and Spectroscopic Profile

The definitive identification and purity assessment of this compound rely on spectroscopic analysis.

Chemical Structure:

The molecule consists of a benzene ring substituted with a nitro group at the para (4) position and a methylaminomethyl group. The hydrochloride salt is formed at the secondary amine.

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides characteristic signals that confirm the structure. The aromatic protons adjacent to the electron-withdrawing nitro group are shifted downfield, typically appearing around δ 8.2 ppm. The methylamine protons are expected in the δ 2.5–3.0 ppm region.[3]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would show the molecular ion for the free base ([M+H]⁺) at an m/z of approximately 165.07.[3][4] The intact hydrochloride salt may also be observed as a chloride adduct.[3]

Synthesis and Reactivity

Understanding the synthesis and reactivity of the compound is crucial for its application as a chemical intermediate.

Synthetic Pathway

A common method for the preparation of this compound involves the nitration of N-methylbenzylamine.[1] This electrophilic aromatic substitution reaction is directed by the activating benzylamine group, though reaction conditions must be controlled to prevent over-nitration or side reactions.

G cluster_0 Synthesis Workflow A N-Methylbenzylamine C Nitration Reaction A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D N-methyl-1-(4-nitrophenyl)methanamine (Free Base) C->D E HCl Treatment D->E F N-methyl-1-(4-nitrophenyl)methanamine HCl (Final Product) E->F

Caption: General synthesis workflow for the target compound.

Chemical Reactivity

The reactivity is dominated by three main features:

  • The Secondary Amine : The N-methyl group makes it a secondary amine, which can act as a nucleophile. It can undergo further alkylation, acylation, or other reactions typical of secondary amines.

  • The Nitro Group : The nitro group is a strong deactivating group, making the aromatic ring electron-deficient and less susceptible to further electrophilic substitution. However, the nitro group itself is a key reactive handle. It can be reduced to an amino group (-NH₂), which is a versatile functional group for further derivatization.[3] This transformation is fundamental to its use as an intermediate in the synthesis of dyes and pharmaceuticals.

  • The Benzyl Position : The benzylic C-H bonds have enhanced reactivity and can be involved in radical or oxidation reactions under specific conditions.

Stability and Storage

Proper storage is critical to maintain the integrity of the compound.

  • Light Sensitivity : The presence of the nitroaromatic system imparts sensitivity to UV light.[3] Prolonged exposure can lead to degradation. Therefore, it is imperative to store the compound in amber vials or light-proof containers.[3]

  • Hygroscopicity : As a salt, it may be hygroscopic. It should be stored in a tightly sealed container in a dry and well-ventilated place.

  • Recommended Conditions : For long-term storage, keeping it in a cool, dry, and dark place is recommended.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[1]

General Precautions:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • Contact Avoidance : Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]

G cluster_1 Standard Handling Protocol PPE Wear PPE (Gloves, Goggles, Lab Coat) Handling Use in Fume Hood Avoid Dust Inhalation PPE->Handling Storage Store in Cool, Dry, Dark Place (Amber, Sealed Container) Handling->Storage Disposal Dispose via Approved Waste Disposal Plant Storage->Disposal

Caption: Recommended safety and handling workflow.

Applications and Research Context

This compound serves primarily as a building block in organic synthesis.

  • Chemical Intermediate : It is used in the synthesis of more complex molecules, including dyes and pesticides.[1] Its utility stems from the ability to chemically modify the amine and nitro functionalities.

  • Pharmaceutical and Biological Research : The nitrophenyl motif is present in various biologically active compounds. This hydrochloride salt has been noted for its potential biological antibacterial activity, suggesting its use in developing disinfectants or new therapeutic agents.[1] Furthermore, its structure makes it a candidate for studies involving neurodegeneration, where it has shown potential in reducing neuronal cell death in animal models.[3]

Comparative Analysis with Structural Analogs

The properties of this compound are best understood when compared to structurally similar molecules. Variations in the phenyl substituent or the amine group lead to significant changes in physicochemical properties and biological activity.

Table 2: Structural and Physicochemical Comparison with Analogs [3]

Compound NameMolecular FormulaPhenyl SubstituentAmine SubstitutionKey Properties/Applications
N-methyl-1-(4-nitrophenyl)methanamine HCl C₈H₉ClN₂O₂-NO₂ (para)-CH₃High polarity, used in SERS detection.
(4-Nitrophenyl)methanamine HClC₇H₇ClN₂O₂-NO₂ (para)-HLower lipophilicity; agrochemical studies.
N-Methyl-1-(4-methylphenyl)methanamine HClC₉H₁₄ClN-CH₃ (para)-CH₃Enhanced stability; pharmaceutical intermediates.
N-Methyl-1-(4-fluorophenyl)propan-2-amine HClC₁₀H₁₃ClFN-F (para)-CH₃ (isopropyl)Amphetamine analog; CNS activity.

This comparison highlights the principle of structure-activity relationships. Replacing the electron-withdrawing nitro group with an electron-donating methyl group, for instance, decreases polarity and increases lipophilicity (higher logP), which in turn affects solubility and biological interactions.[3]

References

  • ChemBK . (2024). N-METHYL-N-(4-NITROBENZYL)AMINE. Available at: [Link]

  • PubChem . (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Angene Chemical . (2024). Safety Data Sheet. Available at: [Link]

Sources

A Comprehensive Guide to the Characterization and Structure Elucidation of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, methodology-driven exploration of the essential analytical techniques required for the comprehensive characterization and unambiguous structure elucidation of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS No: 19499-60-6). As a key intermediate in various synthetic pathways, particularly in pharmaceutical and chemical research, rigorous confirmation of its identity, purity, and structure is paramount.[1][2] This document moves beyond a simple listing of methods, delving into the scientific rationale behind the selection of each technique, offering detailed experimental protocols, and interpreting the resulting data. The workflow presented herein establishes a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction and Synthetic Context

This compound is an organic salt composed of a protonated secondary amine and a chloride counter-ion. The molecule features a para-substituted nitrobenzene ring, which significantly influences its chemical and spectroscopic properties. Its primary utility lies in its role as a versatile building block in organic synthesis.[1][2]

The most common and efficient synthesis of the parent free base is achieved through the reductive amination of 4-nitrobenzaldehyde with methylamine.[3][4] This process involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine. Conversion to the hydrochloride salt is typically accomplished by treating a solution of the free base in an appropriate organic solvent (e.g., diethyl ether or isopropanol) with hydrochloric acid. This salt formation is critical as it often improves the compound's stability, crystallinity, and handling characteristics compared to the free base.

Synthesis_Workflow cluster_synthesis Reductive Amination cluster_salt_formation Salt Formation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Imine_Intermediate Imine_Intermediate 4-Nitrobenzaldehyde->Imine_Intermediate + Methylamine Free_Base Free_Base Imine_Intermediate->Free_Base + Reducing Agent (e.g., NaBH4) Final_Product N-methyl-1-(4-nitrophenyl)methanamine HCl Free_Base->Final_Product + HCl

Caption: Synthetic pathway for N-methyl-1-(4-nitrophenyl)methanamine HCl.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.

PropertyValueReference
Molecular Formula C₈H₁₁ClN₂O₂[5][6]
Molecular Weight 202.64 g/mol [1][5]
Appearance White crystalline powder[1]
Melting Point 151-153 °C (for free base)[1]
Solubility Soluble in water and alcohols[1]
Storage Store in a dry, cool, well-ventilated place[7]

Spectroscopic Structure Verification

A multi-technique spectroscopic approach is necessary to probe the different facets of the molecular structure. Each method provides complementary information, and together they build an undeniable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, using a solvent like DMSO-d₆ is ideal due to the salt's polarity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the hydrochloride salt and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively. This is a crucial step for self-validation of assignments.[2]

Data Interpretation:

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.5-9.8 Broad Singlet 2H -NH₂⁺- The acidic ammonium protons are significantly deshielded and often appear as a broad signal.
~8.30 Doublet 2H Ar-H (ortho to -NO₂) These protons are strongly deshielded by the electron-withdrawing nitro group.
~7.85 Doublet 2H Ar-H (meta to -NO₂) These protons are less deshielded than their ortho counterparts.
~4.25 Triplet/Quartet 2H -CH₂- Benzylic protons adjacent to the positively charged nitrogen atom are deshielded. Splitting may occur from both -NH₂⁺ and -CH₃ protons.

| ~2.60 | Triplet | 3H | -CH₃ | Methyl protons adjacent to the nitrogen are deshielded relative to a typical alkane. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~148.0 Ar-C (C-NO₂) Quaternary carbon attached to the highly electron-withdrawing nitro group.
~143.5 Ar-C (C-CH₂) Quaternary carbon ipso to the benzylic group.
~130.5 Ar-CH (ortho to -NO₂) Aromatic carbons deshielded by the nitro group.
~124.0 Ar-CH (meta to -NO₂) Aromatic carbons shielded relative to the ortho carbons.
~51.0 -CH₂- Benzylic carbon attached to the electron-withdrawing ammonium group.

| ~32.5 | -CH₃ | Methyl carbon attached to the nitrogen atom. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is indispensable for the rapid identification of key functional groups. The presence of the nitro group and the secondary ammonium ion gives rise to highly characteristic absorption bands.

Experimental Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Lower the anvil to ensure good contact with the sample and acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans.

Data Interpretation:

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3000-2700 (broad) N-H Stretch Secondary Ammonium (-NH₂⁺-) A very broad and strong absorption in this region is characteristic of an amine salt.[8]
~1520 & ~1350 Asymmetric & Symmetric N-O Stretch Nitro (-NO₂) Two strong, sharp bands are definitive proof of the nitro group.[9]
~1600 & ~1475 C=C Stretch Aromatic Ring Indicates the presence of the benzene ring.

| ~850 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Confirms the para-substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the parent compound (as the free base) and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation: The primary observation will be the molecular ion of the free base, as the hydrochloride salt dissociates in the ESI source.

  • Expected [M+H]⁺: The free base (C₈H₁₀N₂O₂) has a monoisotopic mass of 166.07 Da. The expected protonated molecule [C₈H₁₁N₂O₂]⁺ will appear at m/z 167.08 .[2][10]

  • Key Fragments:

    • m/z 121: Loss of NO₂ (46 Da), corresponding to the [M+H - NO₂]⁺ fragment.

    • m/z 91: Benzylic cleavage resulting in the tropylium ion [C₇H₇]⁺.

Definitive Structure Elucidation: X-ray Crystallography

While spectroscopy provides compelling evidence, only single-crystal X-ray diffraction (SC-XRD) can deliver an unambiguous, three-dimensional map of the atomic arrangement, confirming connectivity, stereochemistry, and the ionic nature of the compound.[11][12]

Characterization_Workflow Synthesized_Sample Synthesized_Sample Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Synthesized_Sample->Spectroscopy Crystallography X-Ray Crystallography (SC-XRD / PXRD) Synthesized_Sample->Crystallography If crystalline Structure_Hypothesis Proposed Structure Spectroscopy->Structure_Hypothesis Confirmed_Structure Validated Structure & Purity Profile Spectroscopy->Confirmed_Structure Corroboration Structure_Hypothesis->Crystallography Validation Crystallography->Confirmed_Structure

Caption: Integrated workflow for structural validation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution (e.g., from ethanol/water).

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions, bond lengths, and angles against the experimental data.

Anticipated Crystallographic Data: The analysis will confirm the ionic interaction between the protonated secondary amine and the chloride ion, as well as the precise geometry of the N-methyl-4-nitrobenzylammonium cation.

Table 4: Representative Crystallographic Data

Parameter Expected Value/System
Crystal System e.g., Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pca2₁
Unit Cell Dimensions To be determined experimentally
Molecules per Unit Cell (Z) e.g., 4

| Final R-factor (R₁) | < 0.05 for a high-quality structure |

For routine batch analysis and quality control, Powder X-ray Diffraction (PXRD) serves as an excellent fingerprinting technique to confirm the correct crystalline form and detect any polymorphic impurities.[13][14]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care.

  • Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy defines the C-H framework, FTIR identifies key functional groups, and mass spectrometry confirms the molecular weight. The final and definitive proof of structure is provided by single-crystal X-ray diffraction. This integrated workflow ensures a robust, self-validating characterization that meets the rigorous standards of chemical and pharmaceutical research.

References

  • N-METHYL-N-(4-NITROBENZYL)AMINE - ChemBK. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440. (n.d.). PubChem. Retrieved from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Retrieved from [Link]

  • Brock, M. J., & Hannum, M. J. (1954). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Analytical Chemistry, 26(7), 1224-1225. Retrieved from [Link]

  • Paszkowicz, W., & Łasocha, W. (2006). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 21(4), 310-313. Retrieved from [Link]

  • Nitro Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Retrieved from [Link]

  • Reductive amination of aldehydes and ketones with nitro compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • X-ray structure. The x-ray single-crystal structure of amine salt 8. (n.d.). ResearchGate. Retrieved from [Link]

  • X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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An Investigative Guide to the Mechanism of Action of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Known Activities to a Mechanistic Hypothesis

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride, also known as N-Methyl-4-nitrobenzylamine hydrochloride, is a small molecule whose biological activities are beginning to be characterized. Initial research has identified promising cytotoxic effects against several cancer cell lines and potential neuroprotective properties[1]. However, a detailed, publicly elucidated mechanism of action remains to be established.

This guide moves beyond a simple recitation of existing data. Instead, it synthesizes the available information to construct a plausible, testable mechanistic hypothesis. We will ground this hypothesis in the compound's chemical structure and the known biological outcomes. The core of this document provides a series of detailed, robust experimental protocols designed to systematically investigate and validate this proposed mechanism. This serves as a practical roadmap for researchers aiming to fully characterize the pharmacological profile of this compound.

Part 1: Characterization and Known Biological Profile

N-methyl-1-(4-nitrophenyl)methanamine is a secondary amine featuring a benzyl group substituted with a nitro moiety at the para (4) position[2]. The hydrochloride salt enhances its solubility in aqueous media, a common practice in pharmaceutical development[3].

Chemical & Physical Properties
PropertyValueSource
Molecular Formula C8H11ClN2O2[4]
Molecular Weight 202.64 g/mol [3][4]
CAS Number 19499-60-6[1][2][4][5]
Synonyms N-Methyl-4-nitrobenzylamine HCl, N-Methyl-N-(4-nitrobenzyl)amine HCl[2][3][4]
Solubility Soluble in water, alcohol, and ether[3]
Documented Biological Activities

The primary impetus for mechanistic investigation comes from reports of its biological efficacy:

  • Anticancer Properties: The compound exhibits cytotoxicity against a range of human cancer cell lines. This suggests a potential application in oncology, contingent on understanding its mechanism and selectivity[1].

  • Neuroprotective Effects: In preclinical models of neurodegeneration, treatment was associated with reduced neuronal cell death and improved cognitive function, pointing towards a completely different therapeutic avenue[1].

The following table summarizes the reported in vitro anticancer efficacy.

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)
Huh7 Hepatocarcinoma10.45.7
HCT-8 Adenocarcinoma8.06.0
THP-1 Acute Myeloid Leukemia12.54.5
Data sourced from Benchchem[1]. The Selectivity Index (SI) typically compares the cytotoxicity against cancer cells to that against normal cells; higher values are more favorable.

Part 2: A Proposed Mechanism of Action - Bioactivation via Nitroreduction

The presence of a nitrophenyl group is a critical structural feature. Nitroaromatic compounds are well-known to be susceptible to enzymatic reduction in biological systems, particularly under hypoxic conditions often found in solid tumors. This process can lead to the formation of highly reactive intermediates. One source explicitly notes that the nitro group can undergo reduction to form an amino group, which supports this hypothesis[1].

We propose that N-methyl-1-(4-nitrophenyl)methanamine is a prodrug that requires metabolic activation via nitroreduction to exert its cytotoxic effects.

The proposed bioactivation pathway is as follows:

  • Initial Reduction: The parent compound's nitro group (-NO₂) is reduced by one or two electrons, often by NADPH:cytochrome P450 reductases or other cellular nitroreductases, to form a nitro radical anion or a nitroso (-N=O) intermediate.

  • Further Reduction: The nitroso intermediate is further reduced to a hydroxylamine (-NHOH) species.

  • Formation of Reactive Electrophiles: The hydroxylamine can be protonated and lose water to form a highly reactive nitrenium ion. This electrophilic species can then form covalent adducts with nucleophilic macromolecules, such as DNA and proteins, leading to cellular stress and apoptosis.

This proposed pathway provides a clear explanation for the observed cytotoxicity.

Visualization of the Proposed Bioactivation Pathway

G cluster_0 Proposed Bioactivation Cascade Parent N-methyl-1-(4-nitrophenyl)methanamine (Prodrug, -NO2) Nitroso Nitroso Intermediate (-N=O) Parent->Nitroso Nitroreductases (+e-) Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine Reduction (+e-, +H+) Nitrenium Reactive Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Dehydration (-H2O) Target Cellular Nucleophiles (DNA, Proteins) Nitrenium->Target Covalent Bonding Effect Covalent Adducts & Cytotoxicity Target->Effect

Caption: Proposed bioactivation of the title compound via nitroreduction to form a cytotoxic electrophile.

Part 3: Experimental Validation Protocols

To test the proposed mechanism, a logical sequence of experiments is required. The following protocols provide detailed, step-by-step methodologies for this investigation.

Experimental Workflow Overview

G cluster_1 Workflow for Mechanistic Validation P1 Protocol 1: Confirm In Vitro Cytotoxicity (MTT Assay) P2 Protocol 2: Assess Bioactivation (Nitroreductase Assay) P1->P2 If cytotoxic P3 Protocol 3: Investigate DNA Damage (γ-H2AX Staining) P2->P3 If bioactivated Conclusion Synthesize Data & Refine Mechanism P2->Conclusion P4 Protocol 4: Identify Protein Targets (Affinity-MS) P3->P4 If genotoxic P3->Conclusion P4->Conclusion

Caption: A sequential workflow to experimentally validate the proposed mechanism of action.

Protocol 1: Confirmation of In Vitro Cytotoxicity using MTT Assay

Objective: To independently verify the cytotoxic activity and confirm the IC50 values in the cancer cell lines of interest (e.g., HCT-8).

Methodology:

  • Cell Culture: Culture HCT-8 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to 0.78 µM. Include a vehicle control (DMSO) and a no-cell blank.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance, normalize the data to the vehicle control (100% viability), and plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Assessment of Bioactivation using a Nitroreductase Assay

Objective: To determine if the compound is a substrate for cellular nitroreductases, which would support the bioactivation hypothesis.

Methodology:

  • S9 Fraction Preparation: Obtain liver S9 fractions from a commercial source (e.g., rat, human). The S9 fraction contains both microsomal and cytosolic enzymes, including various reductases.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM phosphate buffer (pH 7.4)

    • 1 mg/mL S9 fraction protein

    • 1 mM NADPH (as a cofactor)

    • 50 µM this compound

  • Control Reactions: Prepare two control reactions: one without the S9 fraction (to check for non-enzymatic degradation) and one without NADPH (to check for cofactor dependency).

  • Incubation: Incubate all reaction mixtures at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • LC-MS Analysis: Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • LC: Use a C18 reverse-phase column to separate the parent compound from its potential metabolites.

    • MS: Monitor for the mass of the parent compound (m/z 167.08 for the free base) and the predicted mass of the amino-metabolite (N-methyl-1-(4-aminophenyl)methanamine, m/z 137.11 for the free base).

  • Analysis: Plot the decrease in the parent compound's peak area and the increase in the amino-metabolite's peak area over time. A time-dependent and NADPH-dependent formation of the metabolite confirms enzymatic nitroreduction.

Protocol 3: Investigation of DNA Damage via γ-H2AX Immunofluorescence Staining

Objective: To assess whether treatment with the compound leads to DNA double-strand breaks, a common result of covalent modification by reactive electrophiles.

Methodology:

  • Cell Culture and Treatment: Seed HCT-8 cells on sterile glass coverslips in a 24-well plate. Allow them to adhere overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., 10 µM Etoposide).

  • Fixation and Permeabilization:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX) (e.g., Rabbit anti-γ-H2AX, 1:500 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels. Quantify the number and intensity of distinct green foci (representing γ-H2AX) per nucleus. A significant increase in foci in treated cells compared to the control indicates the induction of DNA double-strand breaks.

Part 4: Conclusion and Future Directions

The available evidence suggests that this compound is a compound with significant, verifiable biological activity. The proposed mechanism of action, centered on bioactivation via nitroreduction, offers a compelling and testable framework for its cytotoxic effects. The experimental protocols detailed in this guide provide a clear path for researchers to rigorously test this hypothesis.

Successful validation would classify this compound as a bioreductive prodrug, a class of agents with inherent selectivity for the hypoxic microenvironment of tumors. Future work should focus on in vivo efficacy studies, comprehensive ADME/Tox profiling, and further investigation into its intriguing neuroprotective effects, which may operate through an entirely different mechanism.

References

  • MedChemExpress. N-Methylbenzylamine.
  • ChemBK. N-Methyl-4-nitrobenzylamine.
  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine.
  • Benchchem. This compound.
  • SMU. (S-α-Methyl-4-nitrobenzylamine hydrochloride.
  • Guidechem.
  • BLDpharm. N-Methyl-1-(4-nitrophenyl)methanamine.
  • Chem-Impex. N-Methylbenzylamine.
  • This compound - CAS:19499-60-6.
  • N-Methylbenzylamine: A Versatile Chemical for Industrial and Research Applic
  • CymitQuimica. CAS 103-67-3: N-Methylbenzylamine.

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N-methyl-1-(4-nitrophenyl)methanamine hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility profile of this compound (CAS: 19499-60-6). As the hydrochloride salt of a secondary amine, its solubility is fundamentally governed by the solution's pH, temperature, and the polarity of the solvent system. The protonated amine confers significantly enhanced aqueous solubility (>50 mg/mL) compared to its free base counterpart (<10 mg/mL).[1] However, this solubility is highly dependent on maintaining an acidic pH well below the pKa of the conjugate acid. In this document, we explore the theoretical principles underpinning its solubility, present available and extrapolated solubility data, and provide detailed, field-proven protocols for its empirical determination. The insights and methodologies detailed herein are designed to empower researchers in pre-formulation, analytical development, and early-stage drug discovery to make informed, data-driven decisions.

Introduction and Physicochemical Context

This compound is an organic compound featuring a secondary amine and an aromatic nitro group. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the aqueous solubility and stability of basic drug candidates.[2] Understanding the precise solubility characteristics of this salt is paramount, as solubility directly influences critical drug development parameters, including bioavailability, dissolution rate, and the feasibility of various dosage forms.

The molecule's structure—a polar, ionizable amine salt combined with a polar-aprotic nitro group on a phenyl ring—suggests a complex interaction with different solvent systems. This guide will deconstruct these interactions to build a predictive and practical understanding of its behavior.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Name This compoundABI Chem[3]
CAS Number 19499-60-6Benchchem[1]
Molecular Formula C₈H₁₁ClN₂O₂ABI Chem[3]
Molecular Weight 202.64 g/mol ABI Chem, 3wpharm[3][4]
Appearance Solid (Expected)General Knowledge
Free Base Formula C₈H₁₀N₂O₂PubChem[5]
Free Base MW 166.18 g/mol PubChem[5]

Foundational Principles Governing Solubility

A robust understanding of the solubility profile begins with the underlying chemical principles. For an amine hydrochloride salt, solubility is not a single value but a functional property of its environment.

The Critical Role of pH

The solubility of this compound is inextricably linked to the pH of the aqueous medium. The compound exists in an equilibrium between its ionized, water-soluble form (the protonated amine, BH⁺) and its neutral, less soluble free base form (B). This relationship is described by the Henderson-Hasselbalch equation.

BH⁺ ⇌ B + H⁺

At a pH significantly below the pKa of the conjugate acid (BH⁺), the equilibrium favors the ionized form, leading to high aqueous solubility. As the pH of the solution rises to approach and exceed the pKa, the equilibrium shifts towards the neutral free base, which is substantially less polar and will precipitate out of the solution once its solubility limit is exceeded.[6][7] This pH-dependent precipitation is a critical factor for oral drug formulation, as the compound will encounter a wide range of pH environments from the stomach (acidic) to the intestine (neutral to slightly basic).

The Common Ion Effect

In solutions containing a significant concentration of chloride ions (e.g., hydrochloric acid buffers, gastric fluid), the solubility of the hydrochloride salt can be suppressed.[2][8] According to Le Châtelier's principle, adding a common ion (Cl⁻) to a saturated solution of the salt (BH⁺Cl⁻) will shift the equilibrium toward the undissolved solid, thereby reducing its apparent solubility.[8] This effect is most pronounced for salts with moderate to low intrinsic solubility.[2]

Solvent Polarity and Temperature
  • Solvent Effects: As an ionic salt, this compound is most soluble in polar protic solvents like water and lower-aliphatic alcohols (methanol, ethanol), which can effectively solvate both the cation (BH⁺) and the anion (Cl⁻) through ion-dipole interactions and hydrogen bonding.[9] Its solubility is expected to be moderate in polar aprotic solvents (e.g., DMSO) and very low in non-polar solvents such as hexane or toluene.[1][9]

  • Temperature Effects: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[10] However, this is not a universal rule; if the dissolution is an exothermic process, solubility will decrease as the temperature rises.[11] Therefore, the temperature dependence for this specific compound must be determined empirically.

G cluster_pH pH-Solubility Equilibrium cluster_form Low_pH Low pH Environment (e.g., Gastric Fluid) Ionized Protonated Form (BH⁺) Highly Soluble Low_pH->Ionized Favors High_pH High pH Environment (e.g., Intestine) Neutral Free Base (B) Poorly Soluble High_pH->Neutral Favors Ionized->Neutral Deprotonation (pH > pKa) Neutral->Ionized Protonation (pH < pKa)

Caption: Logical relationship between pH and the ionization state of the amine.

Experimental Solubility Profile

While exhaustive public data is limited, a reliable solubility profile can be constructed from available information and by drawing parallels with structurally similar compounds.

Table 2: Summary of Solubility Data

Solvent SystemTemperatureExpected/Reported SolubilityRationale / Source
Water (pH < 4) Ambient (20-25°C)> 50 mg/mLHigh solubility of the salt form.[1]
Phosphate Buffer (pH 7.4) Ambient (20-25°C)< 10 mg/mLConversion to the less soluble free base.[1]
Methanol Ambient (20-25°C)Soluble / Moderately SolublePolar protic solvent.[1]
Ethanol Ambient (20-25°C)Sparingly SolubleLower polarity than methanol.
Dimethyl Sulfoxide (DMSO) Ambient (20-25°C)Soluble / Moderately SolublePolar aprotic solvent, good for stock solutions.[1]
Hexane / Toluene Ambient (20-25°C)Insoluble / Very Poorly SolubleNon-polar solvents cannot solvate the ionic salt.[1][9]

Gold-Standard Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized protocols are essential. The isothermal shake-flask method is the universally accepted gold standard for determining equilibrium solubility.[9]

Protocol: Isothermal Equilibrium (Shake-Flask) Method

This protocol determines the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Core Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that the solution reaches saturation. The concentration of the dissolved compound in the supernatant is then measured.

Materials & Equipment:

  • This compound (purity >99%)

  • Analytical grade solvents (e.g., Water, pH buffers, Methanol)

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Validated HPLC-UV system

  • Calibrated pH meter

  • Volumetric flasks, pipettes, and 0.22 µm syringe filters

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 20-30 mg, accurately weighed) to a known volume of the solvent (e.g., 2-5 mL) in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a pre-determined time (typically 24-72 hours) to ensure equilibrium is reached. Expert Tip: The necessary equilibration time should be confirmed by preliminary experiments, measuring the concentration at multiple time points (e.g., 24, 48, 72h) until it remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours. Then, centrifuge the samples (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.[9]

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase into the calibrated range of a validated HPLC-UV method. Calculate the original concentration based on the dilution factor.

  • Validation: Perform the experiment in triplicate to ensure reproducibility. The final solubility is reported as the mean ± standard deviation (e.g., in mg/mL or mM).

G cluster_workflow Shake-Flask Solubility Workflow A 1. Preparation Add excess solid to solvent B 2. Equilibration Agitate in thermostatic bath (24-72 hours) A->B C 3. Phase Separation Centrifuge to pellet solid B->C D 4. Sampling Withdraw & filter supernatant (0.22 µm filter) C->D E 5. Quantification Dilute and analyze via validated HPLC-UV method D->E F 6. Data Analysis Calculate mean solubility (n≥3) E->F

Caption: Experimental workflow for the isothermal equilibrium solubility method.

Practical Implications and Field Insights

  • Pre-formulation Strategy: The high solubility in acidic water suggests that an oral solid dosage form is feasible, as it should dissolve readily in the stomach. However, the sharp drop in solubility at neutral pH poses a risk of precipitation in the small intestine, which could limit absorption. Formulations may require precipitation inhibitors or pH-modifying excipients to maintain solubility.

  • Analytical Method Development: For HPLC analysis, stock solutions are best prepared in DMSO or methanol.[1] When analyzing aqueous samples, the pH of the diluent must be controlled to prevent precipitation in the vial or on the column.

  • Compound Stability: The nitro-aromatic group confers a sensitivity to UV light.[1] All solubility experiments and sample handling should be conducted with protection from light (e.g., using amber vials) to prevent photodegradation.

  • Safety Precautions: Based on data for the related compound N-Methyl-4-nitroaniline, this compound should be handled with appropriate personal protective equipment (gloves, eye protection).[12] It is potentially harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation.[12] Always consult the specific Safety Data Sheet (SDS) before handling.

Conclusion

The solubility of this compound is a multi-faceted characteristic dominated by its ionic nature and the acid-base equilibrium of its amine functional group. It is highly soluble in acidic aqueous media and polar organic solvents but is practically insoluble in non-polar solvents and at neutral-to-basic pH. This profile presents both opportunities and challenges for its application in research and drug development. A thorough empirical determination of its solubility using robust protocols, such as the isothermal shake-flask method, is a non-negotiable step for any successful development program.

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation . Journal of Pharmaceutical Sciences, 70(6), 594-6. Available from: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts . Journal of Pharmaceutical Sciences, 74(2), 142-7. Available from: [Link]

  • N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • How Temperature Influences Solubility . Chemistry LibreTexts. (2020). Available from: [Link]

  • Why does the solubility of some salts decrease with temperature? Chemistry Stack Exchange. (2016). Available from: [Link]

  • The Effects of pH on Solubility . Chemistry LibreTexts. (2019). Available from: [Link]

  • Isolation (Recovery) of amines . University of Alberta, Department of Chemistry. Available from: [Link]

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Thermogravimetric analysis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermogravimetric Analysis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

Thermogravimetric Analysis (TGA) is an indispensable technique in the pharmaceutical sciences, providing critical insights into the thermal stability, composition, and purity of active pharmaceutical ingredients (APIs).[1] This guide offers a comprehensive examination of the TGA of this compound, a nitroaromatic amine salt. We will explore the fundamental principles of TGA, present a detailed experimental protocol with justifications for parameter selection, and provide a framework for interpreting the resulting thermogram. This document is intended for researchers, scientists, and drug development professionals seeking to apply TGA for the robust characterization of similar organic salt APIs.

Introduction to the Analyte and Technique

This compound is an organic salt whose stability is of paramount importance for its handling, formulation, and storage. The molecule consists of a benzylamine core, N-methylated, with a nitro group at the para position of the benzene ring, and is stabilized as a hydrochloride salt. Its structure, featuring a thermally sensitive nitro group and a hydrochloride salt moiety, presents a compelling case for thermal analysis.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This technique is fundamental for determining the thermal stability and decomposition behavior of pharmaceutical compounds.[4] For an API like this compound, TGA can elucidate critical quality attributes, including moisture/solvent content, decomposition temperature, and the kinetics of its degradation.[1][5]

Physicochemical Profile: this compound

A thorough understanding of the analyte's properties is essential before conducting any analysis. The key physicochemical characteristics are summarized below.

PropertyValueSource
Chemical Formula C₈H₁₁ClN₂O₂[6]
Molecular Weight 202.64 g/mol [6]
Appearance Solid (assumed)-
Structure

Solubility Hydrochloride salt form enhances water solubility.[7]
Stability The nitro group confers sensitivity to UV light.[7]

Core Principles of Thermogravimetric Analysis (TGA)

TGA instrumentation operates on a simple yet precise principle: continuously monitoring the mass of a sample on a high-precision microbalance as it is subjected to a controlled temperature program within a furnace.[8][9] An inert purge gas, typically nitrogen, flows over the sample to remove any gaseous products evolved during decomposition, preventing secondary reactions or oxidation.[9]

The output of a TGA experiment is a thermogram , a plot of mass (or mass percent) versus temperature.[3] Distinct steps in the curve indicate mass loss events. To enhance interpretation, the first derivative of the TGA curve, known as the Derivative Thermogram (DTG) curve , is often plotted.[10] Peaks on the DTG curve correspond to the points of maximum rate of mass loss, providing a more precise temperature for each decomposition event.[10][11]

Experimental Protocol for TGA Analysis

The validity and reproducibility of TGA data are critically dependent on a well-designed experimental protocol. The following step-by-step methodology is recommended for the analysis of this compound.

Instrumentation and Consumables
  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 55, Mettler Toledo TGA/DSC 3+).

  • Sample Pans: Alumina or platinum crucibles (100 µL). Alumina is a cost-effective and inert choice for this type of analysis.

  • Purge Gas: High-purity nitrogen (99.99% or higher).

Step-by-Step Methodology
  • Instrument Preparation: Turn on the TGA instrument and the nitrogen gas supply. Allow the system to stabilize for at least 30 minutes.

  • Tare Procedure: Place an empty, clean sample crucible on the balance mechanism. Perform a tare to zero the balance.

  • Sample Preparation: Accurately weigh 5–10 mg of this compound directly into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Loading: Carefully place the crucible containing the sample onto the TGA's automatic loading mechanism or manually place it on the sample holder.

  • Method Setup: Program the instrument with the following parameters:

    • Gas Flow: Set the nitrogen purge gas flow rate to 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10 °C/min.

  • Run Analysis: Start the experiment. The instrument will automatically execute the temperature program while recording the sample mass.

  • Data Collection: Ensure the software is recording both the mass versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve).

Causality Behind Experimental Choices
  • Inert Atmosphere (Nitrogen): The use of nitrogen is crucial to prevent oxidation.[12] The nitroaromatic structure is susceptible to complex oxidative decomposition, which would obscure the intrinsic thermal stability profile. An inert atmosphere ensures that the observed mass loss is due to thermal decomposition alone.

  • Heating Rate (10 °C/min): This rate offers a good balance between analysis time and resolution. A slower rate could provide better separation of close thermal events, while a faster rate might merge them. For an initial screening, 10 °C/min is a standard and effective choice.[13]

  • Sample Mass (5-10 mg): This mass is sufficient to be accurately weighed by the microbalance while being small enough to minimize heat transfer lags within the sample, ensuring the sample temperature is uniform and closely matches the furnace temperature.[14]

  • Final Temperature (600°C): This temperature is chosen to ensure that all organic components of the molecule have fully decomposed, allowing for the potential determination of any inorganic residue.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Instrument Stabilization (Nitrogen Flow On) B Tare Empty Crucible A->B C Weigh 5-10 mg of Sample B->C D Load Sample into Furnace C->D E Program Method (Ramp 10°C/min to 600°C) D->E F Execute TGA Run E->F G Record Mass vs. Temperature F->G H Generate TGA & DTG Curves G->H I Analyze Thermal Events (Onsets, Mass Loss %) H->I

Caption: TGA Experimental Workflow Diagram.

Interpretation of TGA and DTG Data

The thermogram of this compound is expected to show a multi-step decomposition profile. The analysis involves identifying the onset temperature of decomposition and quantifying the mass loss at each stage.

Predicted Thermal Events

Based on the compound's structure, the following decomposition steps are plausible:

  • Initial Mass Loss (Optional, <120°C): A small, initial mass loss may be observed, corresponding to the evaporation of adsorbed water or residual solvent.[1] This is common in pharmaceutical materials.

  • Dehydrochlorination (approx. 150-250°C): Amine hydrochloride salts often decompose by losing hydrogen chloride (HCl) gas.[15] This would be the first major decomposition step. The theoretical mass percentage of HCl in the molecule is (36.46 / 202.64) * 100% ≈ 18.0%.

  • Decomposition of the Organic Moiety (>250°C): Following the loss of HCl, the remaining N-methyl-4-nitrobenzylamine molecule will decompose. Nitroaromatic compounds are known to undergo complex and often energetic decomposition, initiated by the cleavage of the C-NO₂ bond or nitro-nitrite isomerization.[16][17] This stage will likely involve multiple overlapping steps as the molecule breaks down into smaller gaseous fragments.

Quantitative Data Summary

The data obtained from the TGA experiment should be summarized for clarity.

Thermal EventOnset Temp (°C)Peak Temp (DTG) (°C)Mass Loss (%)Theoretical Mass Loss (%)Assignment
Step 1 Tonset 1Tpeak 1Δm₁~18.0%Loss of HCl
Step 2 Tonset 2Tpeak 2Δm₂-Decomposition of organic residue
Step 3 Tonset 3Tpeak 3Δm₃-Further decomposition
Total Loss --Δmtotal--
Residue at 600°C-% Residue~0%Carbonaceous residue (if any)

Note: The temperatures and mass loss values (Δm) are placeholders to be filled with experimental data. The decomposition of the organic moiety may not be a single, clean step.

Decomposition_Pathway Compound N-methyl-1-(4-nitrophenyl)methanamine HCl (Solid) Intermediate N-methyl-4-nitrobenzylamine (Intermediate) Compound->Intermediate Heat (Δ) - HCl Products Gaseous Decomposition Products (e.g., NOx, CO, CO₂, H₂O) Intermediate->Products Further Heat (Δ) C-NO₂ cleavage HCl HCl (gas)

Sources

An In-depth Technical Guide to the Safe Handling of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may work with this and structurally related nitroaromatic compounds. The information herein is synthesized from authoritative safety data sheets, peer-reviewed scientific literature, and established laboratory safety standards to ensure a robust and scientifically grounded approach to risk mitigation.

Understanding the Hazard Profile

Key Hazards:

  • Acute Toxicity: N-methyl-4-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It is crucial to prevent all routes of exposure.

  • Skin and Eye Irritation: The compound is a known skin and eye irritant.[2]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[2]

  • Methemoglobinemia: A significant concern with nitroaromatic compounds is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[4]

  • Combustible Dust: The powdered form of the related N-methyl-4-nitroaniline can form combustible dust concentrations in the air.[2]

Toxicological Data for the Structurally Related N-methyl-4-nitroaniline:
MetricValueSpeciesSource
Dermal LD50 300 mg/kgNot Specified[5]
Inhalation LC50 0.51 mg/l (4 h)Not Specified[5]

The hydrochloride salt is expected to have a similar hazard profile, and these values should be considered as indicative of high acute toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The primary strategy for safe handling is to minimize the potential for the compound to become airborne or to come into contact with personnel.

  • Ventilation: All work with this compound, especially the handling of the solid, should be conducted in a certified chemical fume hood.[2] For weighing operations, a ventilated balance enclosure is recommended to minimize air currents that could affect accuracy while still providing containment.

  • Designated Work Area: Establish a designated and clearly marked area for handling this compound. This area should be equipped with all necessary safety equipment and should be restricted to authorized personnel.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[5]

  • Gloves: Due to the dermal toxicity, proper glove selection is critical. Butyl or nitrile gloves are recommended for handling nitro compounds and aromatic amines.[2] Always inspect gloves for any signs of degradation or punctures before and during use. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate particulate filter is required.[2]

  • Protective Clothing: A lab coat, worn fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls should be considered.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to prevent exposure and ensure the integrity of experiments.

Weighing and Dispensing the Solid Compound

Due to the inhalation hazard of the powdered form, specific precautions must be taken during weighing and dispensing.

Protocol for Weighing:

  • Preparation: Don all required PPE. Ensure the ventilated balance enclosure or chemical fume hood is functioning correctly.

  • Containment: Place a weigh boat on the balance.

  • Dispensing: Carefully dispense the required amount of the compound into the weigh boat using a spatula. Avoid any actions that could generate dust.

  • Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the enclosure using a solvent-moistened wipe.

  • Transport: Securely cap the stock container and transport the weighed compound in a sealed secondary container to the experimental setup within the fume hood.

Solution Preparation and Reactions

All manipulations involving solutions of this compound should be performed in a chemical fume hood.

Workflow for Solution Preparation:

Caption: Workflow for the safe preparation of solutions.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and to prevent hazardous reactions.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2] The nitro group can react exothermically with reducing agents, and the amine group can react with strong acids and oxidizing agents.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills

In the event of a spill, the following procedures should be followed:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Isolate the spill area to prevent the spread of contamination.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection.

  • Cleanup: For small spills of the solid, gently cover with an absorbent material and then carefully scoop the mixture into a labeled hazardous waste container. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Emergency Response Flowchart:

Emergency_Response cluster_Exposure Exposure Event cluster_FirstAid Immediate First Aid Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin_Contact Wash_Skin Wash with Soap & Water (15 min) Skin_Contact->Wash_Skin Eye_Contact Eye_Contact Flush_Eyes Flush with Water (15 min) Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth (if conscious) Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Flowchart for first aid response to exposure.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling due to its significant hazard profile. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and consult the specific Safety Data Sheet for the material before commencing any work.

References

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Methodological & Application

Application Notes & Protocols: Strategic Derivatization of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

In the landscape of medicinal chemistry, the strategic modification of chemical scaffolds is a cornerstone of drug discovery. The starting material, N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS: 19499-60-6), presents a valuable, yet underexplored, scaffold.[1][2][3][4][5][6] Its structure, featuring a secondary amine and an electron-withdrawing nitro group on a phenyl ring, offers two distinct and chemically orthogonal handles for derivatization. This dual reactivity allows for the systematic exploration of chemical space to optimize pharmacokinetic properties and modulate biological activity.

The derivatization of this scaffold is driven by several key objectives in drug development:

  • Structure-Activity Relationship (SAR) Studies: Systematically altering the molecule's structure and observing the effects on its biological activity is fundamental to identifying pharmacophores and optimizing potency.[7][8][9][10][11]

  • Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned through derivatization to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Introduction of Pharmacophoric Features: Specific functional groups known to interact with biological targets can be appended to the core scaffold to enhance efficacy and selectivity.

This guide provides detailed protocols for two primary derivatization strategies targeting the secondary amine of N-methyl-1-(4-nitrophenyl)methanamine: N-Acylation to form amides and N-Alkylation via Reductive Amination to generate tertiary amines. A subsequent protocol outlines the reduction of the nitro group, a critical step for further diversification of the aromatic ring.

Safety First: Handling Nitroaromatic Compounds

Nitroaromatic compounds warrant careful handling due to their potential toxicity and thermal instability.[12] Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

Core Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[13]

  • Ventilation: Conduct all experiments in a certified chemical fume hood to avoid inhalation of vapors.[13][14][15]

  • Incompatible Materials: Store and handle nitroaromatic compounds away from strong bases, acids, oxidizing agents, and reducing agents to prevent hazardous reactions.[12]

  • Temperature Control: Avoid exposure to high temperatures or direct sunlight to prevent thermal decomposition.[12]

PART 1: Derivatization of the Secondary Amine

The secondary amine in N-methyl-1-(4-nitrophenyl)methanamine is a versatile nucleophile, readily participating in reactions to form a wide array of functional groups.

Protocol 1: N-Acylation to Synthesize Amide Derivatives

N-acylation is a robust reaction for converting amines into amides.[16][17][18] Amide bonds are prevalent in pharmaceuticals and can significantly influence a molecule's properties, including its ability to act as a hydrogen bond donor or acceptor. This protocol describes a general procedure using an acyl chloride.

Causality of Experimental Choices:

  • Starting Material: The hydrochloride salt of the amine must be neutralized or the reaction must include a base to free the nucleophilic secondary amine. We will use an excess of a tertiary amine base for in situ neutralization.

  • Reagent: Acyl chlorides are highly reactive acylating agents, leading to rapid and often high-yielding reactions.

  • Base: A non-nucleophilic organic base like triethylamine (Et3N) or pyridine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[19][20]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and dissolves both the reactants and the base.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.

Experimental Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve amine HCl (1.0 eq) in anhydrous DCM prep2 Add Et3N (2.2 eq) prep1->prep2 prep3 Stir for 15 min prep2->prep3 prep4 Cool to 0 °C prep3->prep4 react1 Slowly add acyl chloride (1.1 eq) in DCM prep4->react1 react2 Stir at 0 °C for 1 hr, then warm to RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with sat. NaHCO3 (aq) react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6

Caption: Workflow for the N-acylation of N-methyl-1-(4-nitrophenyl)methanamine.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolve the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (2.2 eq) to the stirred solution. Stir at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Protocol 2: N-Alkylation via Direct Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is one of the most common ways to synthesize secondary and tertiary amines.[21] This protocol details the reaction of the secondary amine with an aldehyde or ketone in the presence of a mild reducing agent to form a more complex tertiary amine.

Causality of Experimental Choices:

  • Reaction Principle: The secondary amine reacts with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the tertiary amine.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for one-pot reductive aminations. It is milder and more selective than other hydrides like sodium borohydride, reducing the iminium ion much faster than the starting carbonyl compound.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this reaction.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

Reaction Scheme for Reductive Amination:

Reductive_Amination_Scheme amine N-methyl-1-(4-nitrophenyl)methanamine iminium Iminium Ion Intermediate amine->iminium + carbonyl Aldehyde/Ketone (R1R2C=O) carbonyl->iminium product Tertiary Amine Product iminium->product + reagents NaB(OAc)3H DCE, AcOH (cat.)

Caption: General reaction scheme for direct reductive amination.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Add dichloroethane (DCE) to dissolve the reactants (approx. 0.1-0.2 M).

  • Add triethylamine (1.1 eq) to free the secondary amine. Stir for 10 minutes.

  • Optionally, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

PART 2: Derivatization of the Nitro Group

The nitro group is a versatile functional group in medicinal chemistry. It can act as a bioisostere for other groups, but it is more commonly used as a synthetic handle. Its reduction to a primary aniline is a key transformation, opening up a plethora of subsequent derivatization possibilities (e.g., sulfonamide formation, further acylation, diazotization).

Protocol 3: Reduction of the Nitro Group to a Primary Amine

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.

  • Hydrogen Source: Hydrogen gas (H2) is the classic reductant. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed for setups without a dedicated hydrogenation apparatus.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrate and are compatible with the catalytic system.

Experimental Workflow for Nitro Reduction:

Nitro_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up setup1 Dissolve nitro compound (1.0 eq) in Methanol setup2 Add 10% Pd/C (5-10 mol%) setup1->setup2 react1 Degas with N2, then H2 setup2->react1 react2 Stir under H2 atmosphere (balloon pressure) react1->react2 react3 Monitor by TLC react2->react3 workup1 Filter through Celite® react3->workup1 workup2 Wash pad with Methanol workup1->workup2 workup3 Concentrate filtrate in vacuo workup2->workup3 workup4 Use product directly or purify workup3->workup4

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the N-methyl-1-(4-nitrophenyl)methanamine derivative (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %) to the solution under an inert atmosphere.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with nitrogen (3x), then evacuate and backfill with hydrogen from the balloon (3x).

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The product aniline will be more polar than the starting nitro compound.

  • Work-up: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which is often pure enough for the next step.

Data Presentation & Characterization

The successful synthesis of new derivatives must be confirmed by rigorous analytical characterization.

Table 1: Key Analytical Techniques for Product Validation

Analytical TechniquePurposeExpected Observations for a Successful Reaction
TLC Reaction monitoring and purity assessmentDisappearance of starting material spot and appearance of a new product spot with a different Rf value.
¹H NMR Structural confirmationN-Acylation: Appearance of new signals for the acyl group, potential shift of the N-methyl and benzylic protons.
Reductive Amination: Appearance of signals corresponding to the newly introduced alkyl group.
Nitro Reduction: Disappearance of aromatic signals in the downfield region (~8.2 ppm) and appearance of signals in the upfield aromatic region (~6.7 ppm). Appearance of a broad NH2 signal.
LC-MS Purity assessment and mass confirmationA major peak in the chromatogram corresponding to the expected molecular weight of the product.
HPLC Quantitative purity analysisDetermination of purity percentage by peak area integration.[22]

Conclusion

This compound is a synthetically tractable scaffold with significant potential for medicinal chemistry exploration. The protocols detailed in this guide for N-acylation, N-alkylation, and nitro group reduction provide a robust framework for generating diverse libraries of compounds. By systematically applying these derivatization strategies and correlating the structural modifications with biological activity, researchers can effectively navigate the path toward the discovery of novel therapeutic agents.

References

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  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
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Application Notes and Protocols for Antibacterial Assays of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Antimicrobials

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents. N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is a compound of interest due to the known antimicrobial properties of some nitrophenyl derivatives.[1][2][3][4] While its specific antibacterial activity is not yet extensively documented in publicly available literature, its chemical structure warrants investigation. One source suggests that this compound possesses some antibacterial activity, making it a candidate for evaluation as a potential disinfectant or therapeutic agent.[5]

These application notes provide a comprehensive guide for researchers to evaluate the in vitro antibacterial properties of this compound. The protocols detailed below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducible and reliable results.[6][7][8][9][10]

Core Principles of Antibacterial Susceptibility Testing

The primary objective of in vitro antibacterial susceptibility testing is to determine the concentration of a compound that inhibits the growth of a specific bacterium (Minimum Inhibitory Concentration or MIC) and the concentration that results in bacterial death (Minimum Bactericidal Concentration or MBC). These values are crucial in the early stages of drug discovery and development.

This guide will cover three fundamental and widely used assays:

  • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).[11][12][13][14][15]

  • Disk Diffusion (Kirby-Bauer Method): A qualitative or semi-quantitative method to assess the susceptibility of bacteria to the compound.[16][17][18][19][20]

  • Time-Kill Kinetic Assay: To evaluate the bactericidal or bacteriostatic activity of the compound over time.[21][22][23][24][25]

I. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of N-methyl-1-(4-nitrophenyl)methanamine HCl C Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate A->C Dilution series B Prepare standardized bacterial inoculum (0.5 McFarland standard) D Inoculate each well with the bacterial suspension B->D Standardized inoculum C->D E Incubate plates at 35-37°C for 16-20 hours D->E Incubation F Visually inspect for turbidity E->F Observation G Determine MIC: Lowest concentration with no visible growth F->G Interpretation

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol: Broth Microdilution Assay

Materials:

  • This compound

  • Sterile 96-well microtiter plates[11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[17]

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)[17]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of the Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent should not exceed 1% in the assay wells and should be tested for any intrinsic antimicrobial activity.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. For example, to test a concentration range of 128 µg/mL to 0.25 µg/mL, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the 256 µg/mL compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[13]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to reach the final desired bacterial concentration.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Hypothetical MIC Data Presentation
Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureus ATCC 25923N-methyl-1-(4-nitrophenyl)methanamine HCl16
Escherichia coli ATCC 25922N-methyl-1-(4-nitrophenyl)methanamine HCl64
Pseudomonas aeruginosa ATCC 27853N-methyl-1-(4-nitrophenyl)methanamine HCl>128
Enterococcus faecalis ATCC 29212N-methyl-1-(4-nitrophenyl)methanamine HCl32

II. Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[16] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface previously inoculated with the test bacterium will create a concentration gradient of the antimicrobial as it diffuses into the agar.[17] If the bacterium is susceptible, a clear zone of inhibition will be observed around the disk.[17]

Protocol: Disk Diffusion Assay

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[16]

  • Bacterial strains

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Disks:

    • Prepare a stock solution of this compound.

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the compound solution onto each sterile paper disk.[17]

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[18]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[18]

    • Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

III. Time-Kill Kinetic Assay

The time-kill kinetic assay is used to determine the rate at which an antimicrobial agent kills a bacterial population and can differentiate between bactericidal and bacteriostatic effects.[21][22] A bactericidal agent is generally defined as one that causes a ≥3-log10 reduction (99.9% killing) in the bacterial colony-forming units (CFU)/mL.[21]

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification & Analysis A Prepare bacterial culture in log phase D Inoculate tubes with bacteria A->D B Prepare test tubes with broth and N-methyl-1-(4-nitrophenyl)methanamine HCl at different concentrations (e.g., 1x, 2x, 4x MIC) B->D C Include growth control (no compound) C->D E Incubate at 35-37°C D->E F Collect aliquots at specified time points (0, 2, 4, 8, 24 hours) E->F Sampling over time G Perform serial dilutions of aliquots F->G H Plate dilutions on agar plates G->H I Incubate plates and count colonies (CFU) H->I J Plot log10 CFU/mL vs. time I->J Data Analysis

Caption: Workflow for a time-kill kinetic assay.

Protocol: Time-Kill Assay

Materials:

  • This compound

  • Test bacterial strain

  • CAMHB or other suitable broth

  • Sterile test tubes

  • Shaking incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation:

    • Grow an overnight culture of the test bacterium.

    • Dilute the overnight culture into fresh broth and grow to early to mid-logarithmic phase.

    • Prepare test tubes containing broth with this compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Immediately after inoculation (time 0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[21]

  • Enumeration of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of the compound and the growth control.

    • A ≥3-log10 decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity.[21]

IV. Data Interpretation and Further Steps

The results from these initial screening assays will provide a foundational understanding of the antibacterial potential of this compound. If promising activity is observed, further studies are warranted, including:

  • Determination of Minimum Bactericidal Concentration (MBC): To determine the lowest concentration that kills 99.9% of the initial bacterial inoculum.

  • Testing against a broader panel of bacteria: Including clinically relevant and drug-resistant strains.

  • Mechanism of action studies: To understand how the compound inhibits or kills bacteria.

  • Toxicity assays: To evaluate the compound's safety profile in vitro and in vivo.

Conclusion

This document provides a detailed framework for the initial in vitro evaluation of the antibacterial activity of this compound. Adherence to standardized protocols is paramount for generating high-quality, reproducible data that can effectively guide further research and development efforts in the critical search for new antimicrobial agents.

References

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Onnis, V., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing SL. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Oh, J., et al. (2021). MIC determination by broth microdilution. Bio-protocol. Retrieved from [Link]

  • Eurofins. (2025). Time-Kill & Rapid Antimicrobial Efficacy Test Studies. Retrieved from [Link]

  • ChemBK. (2024). N-METHYL-N-(4-NITROBENZYL)AMINE. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Time Kill Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

  • HELDA - University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. Retrieved from [Link]

  • SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. Retrieved from [Link]

  • PubMed. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. Retrieved from [Link]

Sources

Application Notes and Protocols: Reduction of the Nitro Group in N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The selective reduction of the nitro group in N-methyl-1-(4-nitrophenyl)methanamine hydrochloride to its corresponding aniline derivative, N-methyl-1-(4-aminophenyl)methanamine, is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2] The resulting primary aromatic amine is a versatile building block for constructing more complex molecular architectures.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective reduction of this nitro compound, focusing on two robust and widely applicable methods: catalytic hydrogenation and metal-mediated reduction. The causality behind experimental choices, self-validating protocols, and comprehensive safety considerations are emphasized to ensure reliable and safe execution.

Mechanistic Overview: From Nitro to Amino

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates.[4][5] The generally accepted pathway involves the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.[5]

Two primary mechanistic approaches are commonly employed:

  • Catalytic Hydrogenation: This heterogeneous catalytic process involves the transfer of hydrogen atoms from a source (e.g., hydrogen gas or a transfer hydrogenation reagent) to the nitro group on the surface of a metal catalyst, typically palladium on carbon (Pd/C).[6][7]

  • Metal-Mediated Reduction: This classic method utilizes a metal, such as tin (Sn) or iron (Fe), in an acidic medium. The reaction proceeds via a series of single-electron transfers from the metal to the nitro group, with subsequent protonation by the acidic solvent.[4]

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and amenability to scale-up.[8][9] Palladium on carbon is a highly effective and versatile catalyst for this transformation.[7]

Causality of Experimental Choices
  • Catalyst: 5-10% Palladium on carbon (Pd/C) is selected for its high activity and selectivity in reducing aromatic nitro groups without affecting other reducible functionalities under controlled conditions.[7][10] The carbon support provides a large surface area for the reaction.[7]

  • Hydrogen Source: Hydrogen gas (H₂) at atmospheric or slightly elevated pressure is a clean and efficient reducing agent.[11] Alternatively, transfer hydrogenation using reagents like formic acid or hydrazine can be employed, avoiding the need for handling gaseous hydrogen.[6][12]

  • Solvent: Methanol or ethanol are common solvents as they readily dissolve the starting material and are compatible with the reaction conditions.

  • Safety: Catalytic hydrogenation with hydrogen gas carries a significant fire and explosion risk.[13] The catalyst itself can be pyrophoric, especially after the reaction.[14] Therefore, strict adherence to safety protocols is paramount.

Experimental Protocol: Catalytic Hydrogenation

Materials:

Reagent/MaterialAmount (for 10 mmol scale)Notes
This compound2.05 g (10 mmol)Starting material.
10% Palladium on Carbon (Pd/C), wet100-200 mg (1-2 mol% Pd)Catalyst. Handle with care as it can be pyrophoric.[14]
Methanol50 mLSolvent.
Hydrogen (H₂) gasBalloon or pressure vesselReducing agent. Highly flammable.[15]
Celite®As neededFiltration aid.
Nitrogen (N₂) or Argon (Ar) gasFor inertingTo prevent fire and explosion hazards.[16]

Procedure:

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (2.05 g, 10 mmol) and methanol (50 mL).

  • Inerting: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the wet 10% Pd/C catalyst (100-200 mg).

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[6]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.[17]

  • Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric.[6] Keep the filter cake wet with water or solvent.[13][14]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-1-(4-aminophenyl)methanamine hydrochloride. The product can be further purified by recrystallization if necessary.

Visualization of Catalytic Hydrogenation Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A 1. Dissolve Substrate in Methanol B 2. Purge with N₂/Ar A->B C 3. Add Pd/C Catalyst (under N₂/Ar) B->C D 4. Purge with H₂ C->D E 5. Stir at RT (Monitor by TLC/LC-MS) D->E F 6. Purge with N₂/Ar E->F G 7. Filter through Celite (Keep cake wet) F->G H 8. Concentrate Filtrate G->H I Product: N-methyl-1-(4-aminophenyl)methanamine HCl H->I

Caption: Workflow for Catalytic Hydrogenation.

Method 2: Metal-Mediated Reduction using Tin(II) Chloride

Reduction using dissolving metals is a classic and reliable method, particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other sensitive functional groups.[18] Tin(II) chloride (SnCl₂) in an acidic medium is a mild and effective reagent for this purpose.[8]

Causality of Experimental Choices
  • Reducing Agent: Tin(II) chloride is a cost-effective and selective reducing agent for aromatic nitro compounds.[18] It operates through a stepwise electron transfer mechanism.

  • Solvent and Acid: Concentrated hydrochloric acid (HCl) serves as both the solvent and the proton source required for the reduction. It also helps to keep the resulting amine in its protonated, water-soluble hydrochloride form.

  • Work-up: Basification of the reaction mixture is necessary to deprotonate the amine hydrochloride and precipitate tin hydroxides, allowing for the extraction of the free amine into an organic solvent.

Experimental Protocol: Tin(II) Chloride Reduction

Materials:

Reagent/MaterialAmount (for 10 mmol scale)Notes
This compound2.05 g (10 mmol)Starting material.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)11.3 g (50 mmol)Reducing agent. Use in stoichiometric excess.
Concentrated Hydrochloric Acid (HCl)25 mLSolvent and proton source. Corrosive.
Sodium Hydroxide (NaOH) solution (e.g., 5 M)As neededFor basification during work-up. Corrosive.
Ethyl Acetate100 mLExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying agent.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.05 g, 10 mmol) and concentrated hydrochloric acid (25 mL).

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (11.3 g, 50 mmol) portion-wise. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Basification: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A thick white precipitate of tin hydroxides will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-(4-aminophenyl)methanamine. The free base can be converted back to the hydrochloride salt by treatment with HCl in a suitable solvent if desired.

Visualization of Tin(II) Chloride Reduction Pathway

G Start Ar-NO₂ (Starting Material) Intermediate1 Ar-N=O (Nitroso) Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product Ar-NH₂ (Amine Product) Intermediate2->Product + 2e⁻, + 2H⁺ Sn Sn²⁺ → Sn⁴⁺ + 2e⁻

Caption: Electron Transfer in SnCl₂ Reduction.

Analytical Monitoring

Consistent and accurate monitoring of the reaction is crucial for determining the endpoint and ensuring high yield and purity.

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the disappearance of the starting material and the appearance of the product. A suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of triethylamine) should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information, allowing for the quantification of starting material, product, and any potential intermediates or byproducts.[19]

Safety and Hazard Considerations

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

  • Catalytic Hydrogenation:

    • Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[15] Ensure all equipment is properly grounded to prevent static discharge.[16]

    • Pyrophoric Catalyst: The Pd/C catalyst, especially after use, can ignite spontaneously in air.[14] Never allow the used catalyst to dry and handle it under an inert atmosphere or wetted with a solvent.[13]

  • Metal-Mediated Reduction:

    • Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide solutions are highly corrosive. Handle with extreme care.

    • Exothermic Reaction: The addition of tin(II) chloride and the subsequent neutralization can be exothermic. Use an ice bath for cooling as needed.

    • Metal Waste: Tin byproducts must be disposed of according to institutional and environmental regulations.[18]

Conclusion

The reduction of the nitro group in this compound is a fundamental and versatile transformation. Both catalytic hydrogenation and metal-mediated reduction offer reliable pathways to the desired amine product. The choice of method will depend on factors such as available equipment, scale, and the presence of other functional groups in the molecule. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this application note, researchers can confidently and safely perform this important chemical conversion.

References

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). KinTek.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hydrogenation SOP. (n.d.). University of Pennsylvania.
  • Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. (2020). The Journal of Organic Chemistry.
  • Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics. (2025). Benchchem.
  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. (n.d.). Chemical Communications (RSC Publishing).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. (n.d.). Chemical Communications (RSC Publishing).
  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. (2015). Longdom Publishing.
  • What are the safety precautions for operating a Hydrogenation Test Unit?. (n.d.). Supercritical Fluid Technologies.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians.
  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. (n.d.). RSC Advances (RSC Publishing).
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021). Organic Letters.
  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (n.d.). ResearchGate.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Nitroaromatic Reduction w/Sn. (2011). Sciencemadness Discussion Board.
  • Preparation and Application of a Hydrochar-Based Palladium Nanocatalyst for the Reduction of Nitroarenes. (2021). PMC - NIH.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). Benchchem.
  • Palladium on carbon. (n.d.). Wikipedia.
  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • N,N-dimethyl-1-(4-nitrophenyl)methanamine. (n.d.). Benchchem.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.
  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis. (n.d.). Chemicalbook.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC - NIH.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). PMC - NIH.
  • Tests for Organic nitro groups - Reduction to NHOH. (2023). YouTube.
  • Synthesis of N-methyl imines in the presence of P(4-VP). (n.d.). ResearchGate.
  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. (2018). Green Chemistry.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar.
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. (n.d.). Green Chemistry (RSC Publishing).
  • N-methyl-1-(4-nitrophenyl)methanamine. (n.d.). PubChem.
  • Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids 7a–7k. (n.d.). ResearchGate.
  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.
  • Selective Hydrogenation of Nitroaromatics to N-arylhydroxylamines in a Micro-Packed Bed Reactor with Passivated Catalyst. (n.d.). The Royal Society of Chemistry.

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Application Note: N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is a benzylic amine derivative distinguished by its para-substituted nitro group. While seemingly a simple molecule, its true synthetic potential lies in the strategic unmasking and manipulation of its functional groups. The nitro moiety serves as a latent amine, offering a powerful handle for sequential chemical transformations. This application note presents a guide to leveraging this precursor for the synthesis of complex heterocyclic compounds, moving beyond simple derivatization to the construction of novel molecular architectures. We provide detailed protocols for the critical intermediate step—the reduction of the nitro group—and subsequently outline its application in the synthesis of polyamide macrocycles and substituted imidazoles, two classes of compounds with significant relevance in medicinal chemistry.

Introduction: A Building Block with Latent Reactivity

In the landscape of organic synthesis and drug discovery, the selection of starting materials is paramount. This compound offers a unique combination of a nucleophilic secondary amine and a versatile nitroaromatic ring. The nitro group is one of the most useful functional groups in medicinal chemistry; its strong electron-withdrawing nature influences the molecule's properties, and its facile reduction to an amino group opens a gateway to a vast array of subsequent reactions.

This guide moves beyond the direct use of the precursor to detail a two-stage strategic approach:

  • Generation of a Key Intermediate: The selective reduction of the nitro group to form p-(N-methylaminomethyl)aniline.

  • Heterocyclic Construction: The utilization of this newly formed diamine intermediate in cyclization reactions to build complex scaffolds.

This methodology transforms a simple nitro compound into a bifunctional building block, enabling the synthesis of molecules that would be challenging to access directly.

Precursor Profile and Safety Considerations

Before commencing any experimental work, a thorough understanding of the precursor's properties and handling requirements is essential.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 19499-60-6[1]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[1]
Melting Point 218°C[2]
Solubility Soluble in water and methanol[1]
Safety and Handling

Aromatic nitro compounds require careful handling due to their potential for thermal instability and physiological effects.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Thermal Hazards: Aromatic nitro compounds can decompose exothermically, and some may explode upon heating under confinement.[3] Avoid excessive heating and ensure reactions are well-monitored.

  • Toxicity: Aromatic nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin. A primary systemic effect is methaemoglobinaemia, characterized by cyanosis (a blue discoloration of the blood).[7]

  • Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Strategic Overview: From Precursor to Product

The core strategy involves a workflow where the precursor is first transformed into a more versatile intermediate, which then serves as the direct building block for the target heterocycles.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Heterocycle Construction Precursor N-methyl-1-(4-nitrophenyl)methanamine HCl Reduction Nitro Group Reduction (Protocol 1) Precursor->Reduction Intermediate Key Intermediate: p-(N-methylaminomethyl)aniline Reduction->Intermediate Protocol2 Protocol 2: Polyamide Macrocyclization Intermediate->Protocol2 Protocol3 Protocol 3: Imidazole Synthesis Intermediate->Protocol3 Product1 Polyamide Macrocycles Protocol2->Product1 Product2 Substituted Imidazoles Protocol3->Product2

Fig. 1: Overall synthetic workflow.

Protocol 1: Synthesis of the Key Intermediate, p-(N-methylaminomethyl)aniline

The critical first step is the selective reduction of the aromatic nitro group. Several methods are effective, with the choice depending on available equipment, scale, and the presence of other sensitive functional groups in more complex analogs.[8]

Method A: Tin(II) Chloride Reduction

This classic method is highly reliable, proceeds under mild conditions, and is tolerant of many functional groups like esters and nitriles.[9][10]

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or 2M Potassium Hydroxide (KOH)

    • Ethyl Acetate (for extraction)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Protocol:

    • To a round-bottom flask, add this compound (e.g., 2.03 g, 10 mmol) and dissolve it in ethanol (50 mL).

    • Add tin(II) chloride dihydrate (e.g., 11.3 g, 50 mmol) to the solution.

    • Stir the reaction mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Scientist's Note: The reaction is an oxidation of Sn(II) to Sn(IV) and a reduction of the nitro group. The large excess of the tin reagent ensures the reaction goes to completion.

    • Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the ethanol.

    • Add ethyl acetate (100 mL) to the residue. Cool the flask in an ice bath and slowly basify the mixture by adding saturated NaHCO₃ or 2M KOH solution with vigorous stirring until the pH is >9. A thick white precipitate of tin salts will form.

    • Scientist's Note: The basic quench is crucial. It deprotonates the product amine, making it soluble in the organic layer, and precipitates the tin hydroxides, aiding in their removal.

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 30 mL).

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine (50 mL), dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield p-(N-methylaminomethyl)aniline as an oil or low-melting solid, which should be stored under an inert atmosphere as it is susceptible to air oxidation.

Method B: Catalytic Hydrogenation

This method is cleaner, as the only byproduct is water, but requires specialized hydrogenation equipment. It is highly effective for both aromatic and aliphatic nitro groups.[8][11]

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source

  • Step-by-Step Protocol:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (e.g., 2.03 g, 10 mmol) dissolved in methanol (50 mL).

    • Carefully add 10% Pd/C (e.g., 1.06 g, 10 wt% of substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen. Handle with care.

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous stirring or shaking at room temperature.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours when hydrogen consumption ceases.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 20 mL).

    • Scientist's Note: Ensure the Celite pad with the catalyst is kept wet with solvent until it can be disposed of properly, as it can be pyrophoric upon drying.

    • Concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of the product. For the free base, dissolve the residue in water, basify with NaOH, and extract with an organic solvent as described in Method A.

Protocol 2: Synthesis of Polyamide Macrocycles

Macrocycles are of great interest in supramolecular chemistry and drug discovery. The diamine intermediate is an ideal building block for creating these structures via condensation with dicarboxylic acids. The high dilution principle is key to favoring intramolecular cyclization over intermolecular polymerization.[12][13]

Fig. 2: Reaction scheme for macrocyclization.
  • Materials:

    • p-(N-methylaminomethyl)aniline (1.0 eq)

    • A suitable diacyl chloride (e.g., adipoyl chloride, terephthaloyl chloride) (1.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A non-nucleophilic base (e.g., triethylamine, Et₃N) (2.2 eq)

    • Two syringe pumps

  • Step-by-Step Protocol:

    • Set up a large three-necked round-bottom flask (e.g., 2 L) containing 800 mL of anhydrous DCM and triethylamine (2.2 eq). Stir vigorously.

    • Prepare two separate solutions for the syringe pumps:

      • Syringe A: Dissolve p-(N-methylaminomethyl)aniline (e.g., 1.36 g, 10 mmol) in 50 mL of anhydrous DCM.

      • Syringe B: Dissolve the diacyl chloride (e.g., adipoyl chloride, 1.83 g, 10 mmol) in 50 mL of anhydrous DCM.

    • Scientist's Note: The principle of high dilution is achieved by the slow, simultaneous addition of both reactants into a large volume of solvent.[13] This maintains a very low concentration of each reactant, statistically favoring the intramolecular reaction of a linear intermediate over intermolecular chain growth (polymerization).

    • Using the syringe pumps, add the contents of both syringes simultaneously to the stirring DCM/triethylamine solution over a period of 8-10 hours.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ (2 x 100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure macrocyclic polyamide.

Protocol 3: Synthesis of Substituted Imidazoles

The Debus-Radziszewski imidazole synthesis is a powerful multi-component reaction that condenses a 1,2-dicarbonyl, an aldehyde, and an amine source to form an imidazole ring.[14][15] By using our diamine intermediate, we can construct novel imidazole derivatives.

  • Materials:

    • p-(N-methylaminomethyl)aniline (1.0 eq)

    • A 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq)

    • An aldehyde (e.g., formaldehyde or benzaldehyde) (1.0 eq)

    • Glacial acetic acid

  • Step-by-Step Protocol:

    • In a round-bottom flask, combine benzil (e.g., 2.10 g, 10 mmol), p-(N-methylaminomethyl)aniline (1.36 g, 10 mmol), and an aldehyde (e.g., 37% aq. formaldehyde, 0.81 mL, 10 mmol).

    • Add glacial acetic acid (30 mL) as the solvent.

    • Scientist's Note: The reaction mechanism involves the initial formation of a diimine between the dicarbonyl and the primary aromatic amine of our intermediate.[16] The secondary amine remains as a substituent. This diimine then condenses with the aldehyde to close the imidazole ring.

    • Heat the mixture to reflux (approx. 118°C) for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water (200 mL).

    • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. This will cause the product to precipitate.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(4-((methylamino)methyl)phenyl)-2,4,5-triphenyl-1H-imidazole (structure will vary based on reagents).

Conclusion

This compound is more than a simple reagent; it is a strategic precursor for advanced heterocyclic synthesis. By leveraging the latent reactivity of the nitro group, chemists can access a versatile diamine intermediate, p-(N-methylaminomethyl)aniline. As demonstrated in the detailed protocols, this intermediate is a valuable component in both macrocyclization reactions and multi-component syntheses of complex heterocycles like imidazoles. This approach, rooted in fundamental reaction principles, provides a robust and logical pathway for drug development professionals and researchers to construct novel and medicinally relevant molecular frameworks.

References

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. Abstract available at [Link]

  • Dhule, D. A. (2022, April 14). Synthesis, mechanism and application of Organic Name reaction.pptx. Slideshare. Retrieved from [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. Available at [Link]

  • Rowbotham, J. S., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 12(1), 5733. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Various Authors. (n.d.). The Debus–Radziszewski imidazole synthesis. ResearchGate. Retrieved from [Link]

  • High dilution principle. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dhule, D. A. (2023, March 15). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • F. D. Bellamy & K. T. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Retrieved from [Link]

  • F. G. Perez, et al. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409440, N-methyl-1-(4-nitrophenyl)methanamine. Retrieved from [Link]

  • NJ Department of Health. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

  • Urben, P. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(3), 247-251. Retrieved from [Link]

Sources

Application Notes: Leveraging N-methyl-1-(4-nitrophenyl)methanamine hydrochloride in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential application of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride as a foundational precursor in the synthesis of azo dyes. While not a direct dye itself, its molecular architecture—featuring a readily reducible nitro group on an aromatic ring—makes it a versatile starting material for creating diazo components. This guide outlines the essential multi-step synthetic pathway, including reduction, diazotization, and azo coupling, supported by detailed, field-proven protocols and mechanistic insights.

Introduction and Strategic Overview

This compound is a substituted nitroaromatic compound.[1][2][3] Its utility in dye synthesis is predicated on a logical, three-stage transformation. The core principle involves converting the aromatic nitro group into a primary amine, which can then be transformed into a reactive diazonium salt. This salt serves as a potent electrophile to react with electron-rich aromatic compounds, forming the characteristic azo linkage (-N=N-)—the chromophore responsible for color.[4][5]

The synthesis workflow is as follows:

  • Reduction: Conversion of the para-nitro group (-NO₂) to a primary aromatic amine (-NH₂).

  • Diazotization: Transformation of the newly formed primary aromatic amine into a diazonium salt (-N₂⁺Cl⁻).[6][7]

  • Azo Coupling: Electrophilic aromatic substitution reaction between the diazonium salt and a suitable coupling component (e.g., a phenol or aniline derivative) to yield the final azo dye.[8][9][10]

This guide provides detailed protocols for each of these critical stages.

Core Synthetic Pathway: From Precursor to Product

The overall transformation can be visualized as a sequential process, where the output of one stage becomes the input for the next. Each step requires careful control of reaction conditions to ensure high yield and purity.

G cluster_0 Synthesis Workflow Start N-methyl-1-(4-nitrophenyl) methanamine HCl Reduction Step 1: Nitro Group Reduction Start->Reduction Reductant (e.g., SnCl₂/HCl) Intermediate1 N-methyl-1-(4-aminophenyl) methanamine Reduction->Intermediate1 Diazotization Step 2: Diazotization Intermediate1->Diazotization NaNO₂ / HCl (0-5 °C) Intermediate2 4-((Methylamino)methyl) benzenediazonium chloride Diazotization->Intermediate2 Coupling Step 3: Azo Coupling Intermediate2->Coupling Coupling Component (e.g., 2-Naphthol) End Final Azo Dye Coupling->End

Caption: Overall workflow for azo dye synthesis.

Experimental Protocols and Methodologies

Protocol 1: Reduction of the Nitro Group

Principle: The conversion of an aromatic nitro group to a primary amine is a cornerstone of this synthesis. While various methods exist, such as catalytic hydrogenation, a common and reliable laboratory-scale method involves the use of a metal in acidic conditions, such as tin(II) chloride (SnCl₂) or iron (Fe) in hydrochloric acid.[11][12] This method is highly effective and generally chemoselective for the nitro group.[13][14]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or a similar suitable solvent.

  • Add an excess of tin(II) chloride dihydrate (approx. 3-4 eq).

  • Slowly add concentrated HCl while stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully basify the mixture by the slow addition of a concentrated NaOH solution until the pH is >10. Tin hydroxides will precipitate.

  • Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, N-methyl-1-(4-aminophenyl)methanamine. This product can be purified by column chromatography if necessary but is often used directly in the next step.

ReagentMolar Eq.Purpose
Starting Material1.0Nitro-aromatic precursor
SnCl₂·2H₂O~3-4Reducing agent
Concentrated HClExcessProvides acidic medium for reduction
NaOH SolutionExcessNeutralizes acid and precipitates tin salts
Protocol 2: Diazotization of the Aromatic Amine

Principle: Primary aromatic amines react with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form diazonium salts.[6][10][15] This reaction must be performed at low temperatures (0-5 °C) because aromatic diazonium salts are unstable and can decompose at higher temperatures.[4][5]

Materials:

  • N-methyl-1-(4-aminophenyl)methanamine (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, e.g., 3M)

  • Deionized water

  • Ice-salt bath

Procedure:

  • Dissolve the amine product from the previous step (1.0 eq) in dilute HCl in a beaker or flask. Stir until a clear solution of the amine salt is formed.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. It is critical that the temperature does not exceed 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution. Maintain vigorous stirring and keep the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 10-15 minutes at 0-5 °C. The resulting solution contains the 4-((methylamino)methyl)benzenediazonium chloride and should be used immediately in the next step.

Protocol 3: Azo Coupling to Synthesize a Model Dye (Para-Red Analogue)

Principle: The diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction.[8][9][16] It will react with an electron-rich aromatic compound, known as a coupling component. A classic example is 2-naphthol, which couples at the C1 position to produce a vibrant red dye. The reaction with phenols is typically carried out under slightly alkaline conditions to activate the phenol as a phenoxide ion, which is a more powerful nucleophile.[16]

Materials:

  • Diazonium salt solution (from Protocol 2)

  • 2-Naphthol (β-Naphthol)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Buchner funnel and filter paper

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in a dilute aqueous solution of NaOH. This deprotonates the hydroxyl group, activating the ring for coupling.

  • Cool this coupling solution to below 5 °C in an ice bath.

  • While stirring the cold 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 2.

  • An intensely colored precipitate should form immediately. The color will depend on the specific diazonium salt and coupling agent used; with 2-naphthol, a deep red is expected.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water to remove any unreacted salts.

  • Allow the product to air-dry or dry in a desiccator.

Caption: Key stages of the azo coupling reaction.

Characterization and Validation

The identity and purity of the synthesized dye should be confirmed using standard analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λ_max) and confirm the presence of the extended chromophore.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N=N stretch (often weak or obscured) and the disappearance of the nitro group peaks.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the final chemical structure by analyzing the chemical shifts and coupling constants of the aromatic and aliphatic protons.

  • Mass Spectrometry: To determine the molecular weight of the final compound, confirming the successful coupling.

Safety and Handling

  • Nitro Compounds: this compound should be handled with care as nitroaromatic compounds are often toxic.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium Salts: Aromatic diazonium salts are unstable, particularly when dry, and can be explosive. Never isolate the diazonium salt. Always prepare it in a cold solution and use it immediately.[5]

  • Azo Dyes: Many azo dyes are potential irritants or have other biological activities. Handle the final product with appropriate care until its toxicological properties are known.

References

  • Azo Coupling. Organic Chemistry Portal. [Link]

  • CDN. experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. [Link]

  • Wikipedia. Azo coupling. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Slideshare. Diazotisation and coupling reaction | PPTX. [Link]

  • ResearchGate. Reduction of the Nitro Group into Amines | Request PDF. [Link]

  • PHARMD GURU. 34. DIAZOTISATION AND COUPLING. [Link]

  • JoVE. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]

  • ResearchGate. (PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. [Link]

  • The Synthesis of Azo Dyes. Unknown Source. [Link]

  • Common Conditions: Nitro Reduction. organic-reaction.com. [Link]

  • Unacademy. Diazotization Reaction Mechanism. [Link]

  • NIH. Classifications, properties, recent synthesis and applications of azo dyes - PMC. [Link]

  • Google Patents.
  • Google Patents.
  • Unacademy. Preparation of amines: Reduction of nitro compounds. [Link]

  • ResearchGate. Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. [Link]

  • Studylib. Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. [Link]

  • ijirset. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440. [Link]

  • Chemsrc. N-methyl-1-(4-nitrophenyl)methanimine | CAS#:877-80-5. [Link]

Sources

Application Notes and Protocols for N-methyl-1-(4-nitrophenyl)methanamine hydrochloride in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitroaromatic Amines in Agrochemical Synthesis

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is a versatile chemical intermediate poised for significant applications in the synthesis of novel agrochemicals.[1] Its molecular architecture, featuring a reactive secondary amine and a nitro functional group on a phenyl ring, offers a dual-pronged approach for constructing complex bioactive molecules.[1] The nitro group, in particular, serves as a latent amino group, which can be unmasked under specific reductive conditions. This strategic placement of functional groups makes it a valuable building block for creating a diverse array of potential insecticides, herbicides, and fungicides. This application note provides a comprehensive guide for researchers, outlining the rationale, key reactions, and detailed protocols for utilizing this compound in the synthesis of a representative agrochemical scaffold.

Core Synthetic Strategy: From Nitroamine to Bioactive Scaffolds

The primary synthetic utility of this compound in an agrochemical context hinges on a two-stage strategic transformation. The initial and most critical step involves the selective reduction of the aromatic nitro group to a primary amine. This transformation converts the starting material into a trifunctional building block, N¹-methyl-4-(aminomethyl)benzene-1,4-diamine, which possesses a secondary aliphatic amine, a primary aromatic amine, and a phenyl ring. The differential reactivity of these amino groups can then be exploited for subsequent derivatization to build the final agrochemical product.

A particularly promising application of the resulting diamine is in the synthesis of carbamate insecticides. Carbamate pesticides are a well-established class of agrochemicals that function by inhibiting the acetylcholinesterase enzyme in insects.[2] The synthesis of these compounds often involves the reaction of an amine with a suitable carbonyl derivative.

The overall synthetic workflow can be visualized as follows:

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Agrochemical Synthesis A N-methyl-1-(4-nitrophenyl)methanamine hydrochloride B N¹-methyl-4-(aminomethyl)benzene-1,4-diamine A->B Nitro Group Reduction (e.g., Catalytic Hydrogenation) C Hypothetical Carbamate Pesticide B->C Carbamate Formation (e.g., Reaction with Methyl Chloroformate)

Caption: Overall workflow for the synthesis of a hypothetical carbamate pesticide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative carbamate agrochemical. These protocols are based on well-established organic chemistry principles and are designed to be self-validating through in-process monitoring.

Part 1: Synthesis of the Key Intermediate: N¹-methyl-4-(aminomethyl)benzene-1,4-diamine

This protocol details the reduction of the nitro group of the starting material to a primary amine via catalytic hydrogenation. This is a clean and efficient method for this transformation.

Reaction Scheme:

Caption: Reaction scheme for the reduction of the nitro group.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
N-methyl-1-(4-nitrophenyl)methanamine HCl19499-60-6202.641.0
10% Palladium on Carbon (Pd/C)7440-05-3-5 mol %
Methanol (anhydrous)67-56-132.04-
Hydrogen (H₂) gas1333-74-02.02Excess

Step-by-Step Protocol:

  • Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq.) and methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol %) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N¹-methyl-4-(aminomethyl)benzene-1,4-diamine. The product can be purified further by column chromatography or recrystallization if necessary.

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. The 10% loading provides a good balance between reactivity and cost.

  • Solvent: Methanol is an excellent solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Pressure: The use of pressurized hydrogen increases the rate of reaction, allowing for a more efficient conversion.

Part 2: Synthesis of a Representative Carbamate Agrochemical

This protocol describes the formation of a carbamate by reacting the primary aromatic amine of the intermediate with methyl chloroformate.

Reaction Scheme:

Caption: Reaction scheme for the formation of the carbamate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
N¹-methyl-4-(aminomethyl)benzene-1,4-diamine-151.211.0
Methyl Chloroformate79-22-194.501.1
Triethylamine (Et₃N)121-44-8101.191.2
Dichloromethane (DCM, anhydrous)75-09-284.93-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve N¹-methyl-4-(aminomethyl)benzene-1,4-diamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methyl chloroformate (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting diamine.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a hypothetical carbamate pesticide, can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.

  • Solvent: Dichloromethane is a good solvent for the reactants and is relatively unreactive under the reaction conditions.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive methyl chloroformate.

Data Presentation and Characterization

The successful synthesis of the intermediate and the final product should be confirmed by standard analytical techniques.

Table of Expected Analytical Data:

CompoundExpected ¹H NMR Signals (δ, ppm)Expected IR Absorptions (cm⁻¹)
N¹-methyl-4-(aminomethyl)benzene-1,4-diamine7.0-7.5 (aromatic), 3.8 (CH₂), 3.5 (NH₂), 2.4 (CH₃)3400-3200 (N-H stretch), 2950-2800 (C-H stretch)
Methyl (4-((methylamino)methyl)phenyl)carbamate7.2-7.8 (aromatic), 6.5 (carbamate N-H), 4.3 (CH₂), 3.7 (OCH₃), 2.4 (NCH₃)3300 (N-H stretch), 1720 (C=O stretch, carbamate), 1540 (N-H bend), 1220 (C-O stretch)

Trustworthiness and Self-Validation

The protocols described are designed to be robust and reproducible. The progress of each reaction can be easily monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The purification steps are standard and effective for isolating the target compounds. It is crucial to perform full analytical characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) on the final products to confirm their identity and purity, ensuring the integrity of the synthetic process.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Through a straightforward and efficient two-step process involving nitro group reduction and subsequent derivatization, it is possible to generate a wide range of potential pesticide candidates. The protocols and rationale provided in this application note offer a solid foundation for researchers to explore the potential of this compound in the development of the next generation of crop protection agents.

References

  • MySkinRecipes. N-Methyl-1-(4-nitrophenyl)methanaminehydrochloride. Available at: [Link]

  • ChemBK. N-METHYL-N-(4-NITROBENZYL)AMINE. Available at: [Link]

  • Google Patents. US4272441A - Preparation of carbamates.

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Application Note: A Detailed Protocol for the Petasis Reaction Utilizing N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Multicomponent Reactions in Modern Synthesis

In the landscape of contemporary drug discovery and organic synthesis, multicomponent reactions (MCRs) have emerged as a cornerstone for the efficient construction of complex molecular architectures.[1][2][3] MCRs, by combining three or more starting materials in a single synthetic operation, offer significant advantages over traditional linear syntheses, including increased atom economy, reduced waste, and the rapid generation of diverse chemical libraries.[2][4] Among the arsenal of MCRs, the Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, stands out for its versatility and broad substrate scope in forming substituted amines.[5][6]

First reported by Nicos A. Petasis in 1993, this reaction involves the coupling of an amine, a carbonyl compound, and an organoboronic acid.[5][7] The operational simplicity and tolerance for a wide range of functional groups have made the Petasis reaction a favored tool in medicinal chemistry for the synthesis of novel scaffolds, including unnatural α-amino acids, peptidomimetics, and various heterocyclic systems.[5][8][9][10] This application note provides a detailed experimental protocol for the Petasis reaction using N-methyl-1-(4-nitrophenyl)methanamine hydrochloride, a secondary amine activated by an electron-withdrawing group, showcasing the reaction's utility in incorporating electronically diverse building blocks.

Reaction Overview and Mechanism

The Petasis reaction proceeds through the initial condensation of the amine and the carbonyl component to form an iminium ion intermediate. The organoboronic acid then reacts with this electrophilic species to generate the final product. A key feature of the mechanism is the formation of a tetracoordinate "ate" complex between the boronic acid and the carbonyl's hydroxyl group (in the case of α-hydroxy aldehydes or glyoxylic acid), which facilitates the nucleophilic transfer of the organic group from boron to the iminium carbon.[11]

Petasis_Mechanism cluster_1 Iminium Ion Formation cluster_2 Boronate Complex Formation and Nucleophilic Attack Amine R¹R²NH (N-methyl-1-(4-nitrophenyl)methanamine) Iminium [R³CH=NR¹R²]⁺ (Iminium Ion) Amine->Iminium + H⁺ Carbonyl R³CHO (Aldehyde) Carbonyl->Iminium - H₂O AteComplex Ate Complex Iminium->AteComplex BoronicAcid R⁴B(OH)₂ (Boronic Acid) BoronicAcid->AteComplex Product R³CH(R⁴)NR¹R² (Final Product) AteComplex->Product Intramolecular Transfer

Experimental Protocol

This protocol details the Petasis reaction between this compound, glyoxylic acid, and phenylboronic acid. The use of an amine hydrochloride salt necessitates the addition of a base to liberate the free amine for the initial condensation step.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
N-methyl-1-(4-nitrophenyl)methanamine HCl19499-60-6202.641.0
Glyoxylic acid monohydrate563-96-292.061.2
Phenylboronic acid98-80-6121.931.5
Triethylamine (Et₃N)121-44-8101.191.1
Dichloromethane (DCM), anhydrous75-09-284.9310 mL
Equipment
  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Syringes and needles

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow A 1. Add amine HCl and DCM to flask under inert atmosphere. B 2. Add triethylamine and stir for 10 minutes. A->B C 3. Add glyoxylic acid monohydrate and stir for 30 minutes. B->C D 4. Add phenylboronic acid. C->D E 5. Stir at room temperature for 12-24 hours. D->E F 6. Monitor reaction by TLC. E->F G 7. Quench reaction with saturated NaHCO₃ solution. F->G H 8. Extract with DCM (3x). G->H I 9. Dry organic layers over Na₂SO₄. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify by column chromatography. J->K

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 202.6 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen.

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) via syringe. With stirring, add triethylamine (1.1 mmol, 0.153 mL) dropwise. Stir the resulting suspension at room temperature for 10 minutes to ensure complete neutralization of the hydrochloride salt.

  • Carbonyl Addition: Add glyoxylic acid monohydrate (1.2 mmol, 110.5 mg) to the reaction mixture. Stir at room temperature for 30 minutes. The mixture should become a clear solution as the iminium ion forms.

  • Boronic Acid Addition: Add phenylboronic acid (1.5 mmol, 182.9 mg) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-methyl-N-(4-nitrobenzyl)phenylglycine.

Discussion and Troubleshooting

  • Amine Hydrochloride: The use of the hydrochloride salt of the amine is common. The addition of a non-nucleophilic base like triethylamine is crucial to liberate the free secondary amine, which is the active nucleophile in the initial condensation with the aldehyde. An insufficient amount of base will result in poor conversion.

  • Solvent Choice: Dichloromethane is a common solvent for the Petasis reaction at room temperature.[8] For less reactive substrates, heating may be necessary, and solvents such as toluene or 1,2-dichloroethane can be employed.[7] In some cases, microwave irradiation has been shown to accelerate the reaction and improve yields.[8][12]

  • Boronic Acid Reactivity: The reactivity of the boronic acid can influence the reaction outcome. Electron-rich aryl boronic acids and vinyl boronic acids are generally more reactive.[11] The electron-withdrawing nitro group on the amine component can decrease its nucleophilicity, potentially requiring longer reaction times or slightly elevated temperatures for optimal conversion.

  • Side Reactions: A potential side reaction is the homocoupling of the boronic acid. Ensuring an inert atmosphere can help minimize this. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied, but this may also increase the likelihood of side product formation.

  • Purification: The product, an α-amino acid derivative, may exhibit some polarity. Careful selection of the eluent for column chromatography is necessary to achieve good separation from any unreacted starting materials or byproducts.

Conclusion

The Petasis reaction is a robust and highly convergent method for the synthesis of substituted amines from readily available starting materials. This protocol provides a reliable procedure for the utilization of this compound, demonstrating the reaction's tolerance for electron-withdrawing groups on the amine component. The operational simplicity and broad applicability of the Petasis reaction continue to make it a valuable tool for researchers, scientists, and drug development professionals in the rapid generation of novel and diverse molecular entities.

References

  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). (2005). Organic Chemistry Portal. [Link]

  • Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Royal Society of Chemistry. [Link]

  • Graziano, G., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. MDPI. [Link]

  • Recent advances in multi-component reactions and their mechanistic insights: a triennium review. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Graziano, G., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification a… OUCI. [Link]

  • Petasis reaction. Wikipedia. [Link]

  • Petasis Reaction. Organic Chemistry Portal. [Link]

  • Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. ACS Publications. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. PMC. [Link]

  • The Petasis Reaction: Applications and Organic Synthesis-A Comprehensive Review. (2025). Bentham Science. [Link]

  • Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. (2023). NIH. [Link]

  • Wu, X., & Li, X. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. ACS Publications. [Link]

  • Pandit, N. T., & Kamble, S. B. (2025). The Petasis Reaction: Applications and Organic Synthesis—A Comprehensive Review. ResearchGate. [Link]

  • Wu, X., & Li, X. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. [Link]

  • Microwave-Assisted Neat Procedure for the Petasis Reaction. Organic Chemistry Portal. [Link]

  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science. [Link]

  • Hu, C., et al. (2024). A General Three-Component Alkyl Petasis Boron-Mannich Reaction. ChemRxiv. [Link]

  • Hu, C., et al. (2024). A General Three-Component Alkyl Petasis Boron–Mannich Reaction. PMC - NIH. [Link]

  • How does the Petasis Reaction work? (2017). Reddit. [Link]

Sources

Application Notes & Protocols: N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride as a Versatile Scaffold in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the solid-phase synthesis applications of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride.

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of this compound in solid-phase organic synthesis (SPOS). We detail its strategic use as a versatile scaffold for the generation of diverse small molecule libraries. The core of this guide focuses on the molecule's dual-functional nature: a reactive secondary amine for initial diversification and a latent aromatic amine, accessible via on-resin reduction of the nitro group, for subsequent modifications. We provide detailed, field-tested protocols for resin immobilization, on-bead chemical transformations, and final product cleavage and characterization. This guide is designed to empower scientists to leverage this building block for efficient lead generation and optimization in medicinal chemistry.

Introduction: The Strategic Advantage of a Dual-Functional Scaffold

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid and efficient construction of large, systematically organized chemical libraries.[1] The power of SPOS lies in its ability to simplify complex multi-step syntheses by anchoring a starting material to an insoluble polymer support, which facilitates the use of excess reagents and drastically simplifies purification to a mere filtration and washing process.

The choice of the initial scaffold is paramount to the success of a library synthesis campaign. An ideal scaffold offers multiple, orthogonally reactive sites for diversification. This compound (CAS: 19499-60-6) emerges as a highly strategic building block in this context.[2] It presents two key points of chemical diversity:

  • A Secondary Amine: The N-methyl group provides a nucleophilic secondary amine that can be readily functionalized via acylation, alkylation, sulfonation, or reductive amination, introducing the first dimension of structural diversity (R¹).

  • A Reducible Nitro Group: The 4-nitro moiety is a masked primary amine. It is stable to many reaction conditions used to modify the secondary amine but can be selectively reduced on the solid support to yield an aniline. This newly formed aromatic amine serves as a second handle for diversification, allowing the introduction of a second variable group (R²).

This dual-functionality allows for the creation of a two-dimensional library of compounds from a single, readily available starting material, making it an exceptionally efficient tool for exploring structure-activity relationships (SAR).

Compound Properties and Safety Mandates

Before proceeding with any experimental work, it is critical to be familiar with the physicochemical properties and safety requirements of the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19499-60-6[3][4][5]
Molecular Formula C₈H₁₁ClN₂O₂[5]
Molecular Weight 202.64 g/mol [3][6]
Appearance White to pale yellow crystalline powder[3][7]
Melting Point 151-153 °C[3]
Solubility Soluble in water, alcohol, and DMSO[3][7]

Safety & Handling:

This compound is considered a hazardous substance and must be handled with appropriate precautions.[8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere at 2-8°C for long-term stability.[4][9]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[8]

The Solid-Phase Synthesis Workflow: From Immobilization to Cleavage

The overall strategy involves anchoring the scaffold to a solid support, performing sequential chemical modifications at its two reactive sites, and finally cleaving the purified molecule from the resin.

G cluster_0 On-Resin Synthesis Immobilization Protocol 1: Scaffold Immobilization Diversification1 Protocol 2: Diversification at N-methylamine (R¹) Immobilization->Diversification1 Introduce first variable group Reduction Protocol 3: On-Resin Nitro Reduction Diversification1->Reduction Unmask second reactive site Diversification2 Protocol 4: Diversification at Aniline (R²) Reduction->Diversification2 Introduce second variable group Cleavage Protocol 5: Cleavage & Isolation Diversification2->Cleavage Release final product from support Characterization Analysis (LC-MS, HPLC) Cleavage->Characterization Verify identity and purity

Caption: High-level workflow for the solid-phase synthesis of a chemical library using the title scaffold.

Protocol 1: Scaffold Immobilization on Carboxylic Acid Resin

Causality: To begin SPOS, the scaffold must be covalently attached to the solid support. A robust method is to form an amide bond between the scaffold's secondary amine and a carboxylic acid-functionalized resin (e.g., Merrifield resin that has been converted to a carboxylic acid). This creates a stable linkage that can withstand the subsequent reaction conditions.

Materials:

  • Carboxypolystyrene resin (or similar)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Resin Swelling: Place the resin (1.0 eq, e.g., 1.0 g, 1.0 mmol/g loading) in a reaction vessel. Add anhydrous DMF (10 mL/g) and gently agitate for 1 hour to swell the polymer beads.

  • Solvent Exchange: Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • Pre-activation: In a separate flask, dissolve this compound (2.0 eq) and HOBt (2.0 eq) in DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride and liberate the free base. Finally, add DIC (2.0 eq) and stir at 0°C for 20 minutes.

    • Expert Insight: Pre-activating the carboxylic acid on the resin with DIC/HOBt is less efficient than activating the amine in solution and adding it to the resin. Neutralizing the hydrochloride salt with a non-nucleophilic base like DIPEA is crucial.

  • Coupling Reaction: Drain the DCM from the resin and add the pre-activated amine solution. Gently agitate the mixture at room temperature for 12-18 hours.

  • Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the successful consumption of the resin's free carboxylic acid groups (this test is often adapted for secondary amines, but a negative result is indicative of capping).

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove all soluble reagents and byproducts.

  • Drying: Dry the resin under high vacuum to a constant weight.

Protocol 2: On-Resin Diversification at the N-Methylamine (R¹ Group)

With the scaffold immobilized, the secondary amine is now ready for derivatization. The following protocol outlines a general N-acylation.

Materials:

  • Scaffold-loaded resin from Protocol 1

  • Acyl chloride or acid anhydride (5.0 eq)

  • DIPEA (5.5 eq)

  • Anhydrous DCM or DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in the chosen reaction solvent (e.g., DCM) for 30 minutes.

  • Acylation: Add DIPEA (5.5 eq) to the resin slurry, followed by the dropwise addition of the acyl chloride (5.0 eq).

    • Expert Insight: A large excess of reagents is used to drive the reaction to completion on the solid phase. DIPEA acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x) to ensure complete removal of excess acylating agent and DIPEA salts. The resin now bears the first point of diversity (R¹).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS: 19499-60-6).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a secondary amine hydrochloride, this compound presents unique challenges and opportunities for purification that differ from its free base form or neutral compounds. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the purification of this specific compound.

Q1: What are the most likely impurities in my crude this compound?

A: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 4-nitrobenzyl halide with methylamine.[3] Potential impurities include:

  • Unreacted Starting Materials: Residual 4-nitrobenzyl bromide or chloride.

  • Over-alkylation Product: The tertiary amine, N,N-dimethyl-1-(4-nitrophenyl)methanamine.[3][4]

  • Byproducts: Impurities arising from side reactions or decomposition.

  • Solvent Residues: Trapped solvents from the reaction or initial workup.

Q2: I've synthesized the free base, but need the hydrochloride salt. What's the best way to convert and purify it?

A: After purifying the free base (N-methyl-1-(4-nitrophenyl)methanamine), you can form the hydrochloride salt. The most straightforward method is to dissolve the purified free base in a suitable anhydrous solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration. This process itself is a powerful purification step, as non-basic impurities will remain in the mother liquor.

Q3: Recrystallization or Column Chromatography: Which method should I choose?

A: The choice depends on the impurity profile, the required purity, and the scale of your experiment.

  • Recrystallization is the preferred method for purifying the hydrochloride salt, especially on a larger scale. It is efficient at removing impurities with different solubility profiles. Since you are working with a salt, polar protic solvents like ethanol, methanol, or isopropanol, sometimes with the addition of a small amount of dilute HCl to suppress dissociation, are excellent starting points.[5]

  • Column Chromatography is generally more suitable for purifying the free base form of the amine rather than the highly polar hydrochloride salt. The salt will have very strong interactions with silica gel, leading to poor mobility. If chromatography is necessary to remove closely related impurities, it is best to first convert the salt to the free base, perform the chromatography, and then convert it back to the hydrochloride salt.[6]

Q4: My amine is streaking badly on the TLC plate and the column. What's happening and how do I fix it?

A: This is a classic issue when working with amines on silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites, leading to irreversible adsorption and "streaking" or "tailing".

The Solution: Add a small amount of a basic modifier to your mobile phase.[7] A common and effective choice is 0.5-1% triethylamine (TEA) or ammonia in your eluent (e.g., Hexane/Ethyl Acetate + 1% TEA).[7] This modifier neutralizes the acidic sites on the silica, allowing your amine to travel smoothly down the column, resulting in sharper bands and better separation.[8]

Q5: My purified compound's melting point is broad or lower than the literature value. What does this indicate?

A: A broad or depressed melting point is a strong indicator of residual impurities or solvent. Even small amounts of contaminants can disrupt the crystal lattice of your compound, leading to this observation. Further purification, such as a second recrystallization or ensuring the sample is thoroughly dried under vacuum, is recommended.

Section 2: Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
Failure of Crystals to Form 1. Too much solvent was used , preventing the solution from becoming supersaturated upon cooling.[9] 2. The chosen solvent is inappropriate for crystallization. 3. Nucleation has not been initiated.[9]1. Carefully evaporate some of the solvent to concentrate the solution and attempt to cool again.[9] 2. If concentration fails, evaporate to dryness and try a different solvent system. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[9]
Product "Oils Out" 1. The solution is cooling too rapidly. 2. The solution is too concentrated, causing the compound to crash out of solution above its melting point. 3. High levels of impurities are depressing the melting point.1. Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).[9] 2. Consider pre-purification with another method (like an acid-base wash) to remove gross impurities before attempting recrystallization.
Low Yield 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[9] 2. The solution was not cooled sufficiently to maximize crystal formation. 3. Crystals were washed with a solvent in which they are too soluble.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Poor Purity Post-Recrystallization 1. Crystallization occurred too quickly, trapping impurities within the crystal lattice. 2. The crystals were not washed adequately after filtration.1. Ensure the solution cools slowly and without agitation to allow for the formation of well-ordered crystals. 2. After collecting the crystals by filtration, wash them thoroughly with a small amount of cold solvent to remove any residual mother liquor containing impurities.
Guide 2: Troubleshooting Column Chromatography (of the Free Base)
ProblemPotential Cause(s)Recommended Solution(s)
Streaking / Tailing Peaks 1. Acid-base interaction between the basic amine and acidic silica gel.[7]1. Add 0.5-1% triethylamine (TEA) or ammonia to the eluent system to neutralize the silica gel surface.[7]
Poor Separation 1. The eluent system is too polar or not polar enough. 2. The column was overloaded with crude material.1. Systematically re-evaluate the solvent system using TLC to find an eluent that gives a target Rf value of ~0.2-0.4 for your compound and good separation from impurities.[7] 2. Use an appropriate amount of silica gel for the amount of sample (typically a 50:1 to 100:1 ratio of silica:sample by weight).
Compound Stuck on Column 1. The compound has irreversibly adsorbed to the acidic silica gel. 2. The eluent is not polar enough to move the compound.1. If the compound is still on the column, try flushing with a highly polar, basic eluent system (e.g., 90:10:1 Dichloromethane/Methanol/Ammonia). 2. In the future, always add a basic modifier to the eluent from the start.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you are starting with crude this compound that is mostly solid.

  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, methanol, water). The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while stirring and heating until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography (for the Free Base)

This protocol is for purifying the free base form, N-methyl-1-(4-nitrophenyl)methanamine.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Crucially, add ~1% triethylamine (TEA) to the eluent to prevent streaking.[7] Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture you plan to use. Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified free base.

Section 4: Visual Workflows

Purification_Decision_Tree Start Crude Product: N-methyl-1-(4-nitrophenyl)methanamine HCl Assess Assess Impurity Profile & Scale Start->Assess Decision Primary Purification Strategy? Assess->Decision Recrystallize Recrystallization of HCl Salt Decision->Recrystallize  Large Scale or  Polarity of Impurities  is Significantly Different Chromatography_Path Column Chromatography Path Decision->Chromatography_Path  Small Scale or  Impurities have  Similar Polarity Final_Product_R High Purity HCl Salt Recrystallize->Final_Product_R Free_Base 1. Convert to Free Base (e.g., aq. NaHCO3, extract) Chromatography_Path->Free_Base Column 2. Silica Gel Chromatography (Eluent + 1% TEA) Free_Base->Column Salt_Formation 3. Convert back to HCl Salt (e.g., HCl in Ether) Column->Salt_Formation Final_Product_C High Purity HCl Salt Salt_Formation->Final_Product_C

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude HCl Salt in Minimum Hot Solvent Hot_Filter 2. Hot Filtration (Optional, to remove insolubles) Dissolve->Hot_Filter Cool_Slowly 3. Slow Cooling to Room Temp. Hot_Filter->Cool_Slowly Ice_Bath 4. Cool in Ice Bath (Maximize Yield) Cool_Slowly->Ice_Bath Collect 5. Collect Crystals (Vacuum Filtration) Ice_Bath->Collect Wash 6. Wash with Ice-Cold Solvent Collect->Wash Dry 7. Dry Under High Vacuum Wash->Dry Product Pure Crystalline Product Dry->Product

Section 5: References

  • BenchChem. (n.d.). N,N-dimethyl-1-(4-nitrophenyl)methanamine. Retrieved January 3, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 3, 2026, from

  • BenchChem. (n.d.). Troubleshooting guide for 2-Amidinothiophene hydrochloride experiments. Retrieved January 3, 2026, from

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved January 3, 2026, from

  • 3W Pharm. (n.d.). This compound. Retrieved January 3, 2026, from

  • Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine. Retrieved January 3, 2026, from

  • Chemsrc. (n.d.). N,N-Dimethyl-1-(4-nitrophenyl)methanamine. Retrieved January 3, 2026, from

  • BenchChem. (n.d.). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. Retrieved January 3, 2026, from

  • BenchChem. (n.d.). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography. Retrieved January 3, 2026, from

  • BLD Pharm. (n.d.). CAS 19499-60-6 | this compound. Retrieved January 3, 2026, from

Sources

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride reaction optimization and yield improvement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, improve yields, and confidently address any challenges that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of 4-nitrobenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[1] The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.[2]

Q2: Which reducing agent is best suited for this reaction?

A2: The choice of reducing agent is critical and depends on the specific reaction conditions and the scale of your synthesis. Here's a comparison of common reducing agents:

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium borohydride (NaBH₄) Cost-effective, readily available.Can reduce the starting aldehyde if added before imine formation is complete.[3][4]Methanol, Ethanol
Sodium cyanoborohydride (NaBH₃CN) Mild and selective for imines over carbonyls, even in acidic conditions.[4]Toxic cyanide byproduct.Methanol
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and less toxic than NaBH₃CN.[3]Moisture-sensitive.Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)

For general laboratory-scale synthesis, sodium triacetoxyborohydride is often the preferred reagent due to its high selectivity and improved safety profile.

Q3: What are the typical reaction conditions for the reductive amination step?

A3: Optimal conditions can vary, but a good starting point is to react 4-nitrobenzaldehyde with a slight excess of methylamine (or a methylamine salt with a base to liberate the free amine) in a suitable solvent. The reaction is typically run at room temperature. For imine formation, a mildly acidic pH (around 4-5) can be beneficial.[4]

Q4: What is the expected yield for this synthesis?

A4: With an optimized protocol, yields for the reductive amination step can be quite high, often in the range of 78-95%.[5] The subsequent hydrochloride salt formation is typically quantitative.

Q5: What are the main safety precautions to consider?

A5: 4-Nitrobenzaldehyde is a hazardous substance. Methylamine is a flammable and corrosive gas or volatile liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. If using sodium cyanoborohydride, be aware of the potential for hydrogen cyanide gas evolution, especially under strongly acidic conditions.

Reaction Workflow and Mechanism

Below is a diagram illustrating the general workflow for the synthesis, followed by the reaction mechanism.

G cluster_0 Synthesis Workflow Start Start Reagents Combine 4-nitrobenzaldehyde, methylamine, and solvent Start->Reagents Step 1 Imine_Formation Stir for imine formation Reagents->Imine_Formation Step 2 Reduction Add reducing agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Step 3 Reaction_Monitoring Monitor reaction by TLC Reduction->Reaction_Monitoring Step 4 Workup Aqueous workup and extraction Reaction_Monitoring->Workup Step 5 (upon completion) Purification Purify crude product (e.g., column chromatography) Workup->Purification Step 6 Salt_Formation Form hydrochloride salt Purification->Salt_Formation Step 7 Final_Product N-methyl-1-(4-nitrophenyl)methanamine hydrochloride Salt_Formation->Final_Product Step 8

Caption: Synthesis workflow diagram.

G cluster_1 Reductive Amination Mechanism Aldehyde 4-Nitrobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Methylamine Methylamine Methylamine Methylamine->Hemiaminal Imine N-methyl-1-(4-nitrophenyl)methanimine Hemiaminal->Imine - H₂O Amine N-methyl-1-(4-nitrophenyl)methanamine Imine->Amine + [H⁻] Reducing_Agent [H⁻] (from reducing agent) Reducing_Agent->Amine

Caption: Reductive amination mechanism.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low.

Possible Causes:

  • Incomplete Imine Formation: The equilibrium between the aldehyde/ketone and the imine may not favor imine formation.[1]

  • Suboptimal pH: The pH of the reaction mixture can significantly impact the rate of imine formation. A pH that is too low will protonate the amine, making it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.[4]

  • Competing Reduction of Aldehyde: If using a non-selective reducing agent like sodium borohydride, it may be reducing the starting 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol.[3]

  • Moisture Contamination: Some reducing agents, like sodium triacetoxyborohydride, are sensitive to moisture.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

Recommended Solutions:

  • Promote Imine Formation:

    • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture before adding the reducing agent to drive the equilibrium towards the imine.

    • Allow the aldehyde and amine to stir together for a sufficient period (e.g., 1-2 hours) before introducing the reducing agent.

  • Optimize pH:

    • If starting with a methylamine salt (e.g., methylamine hydrochloride), ensure you have added a sufficient amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

    • Consider adding a catalytic amount of a mild acid, such as acetic acid, to facilitate imine formation.

  • Choose the Right Reducing Agent:

    • Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) that preferentially reduces the imine over the aldehyde.[3][4]

  • Ensure Anhydrous Conditions:

    • Use dry solvents and glassware, and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Stoichiometry:

    • Carefully check the molar equivalents of all reactants. A slight excess of the amine is often beneficial.

G Low_Yield Low Yield Check_TLC Analyze crude reaction mixture by TLC Low_Yield->Check_TLC Check_Conditions Verify stoichiometry and ensure anhydrous conditions Low_Yield->Check_Conditions Aldehyde_Spot Significant starting aldehyde spot present? Check_TLC->Aldehyde_Spot Yes Alcohol_Spot Spot corresponding to 4-nitrobenzyl alcohol? Check_TLC->Alcohol_Spot Yes Optimize_Imine Optimize imine formation: - Add dehydrating agent - Adjust pH - Increase reaction time before reduction Aldehyde_Spot->Optimize_Imine Change_Reducer Switch to a more selective reducing agent (e.g., NaBH(OAc)₃) Alcohol_Spot->Change_Reducer Re-run Re-run Reaction Optimize_Imine->Re-run Change_Reducer->Re-run Check_Conditions->Re-run

Caption: Troubleshooting workflow for low yield.

Problem 2: I am observing a significant amount of a tertiary amine byproduct.

Possible Causes:

  • Double Reductive Amination: The desired secondary amine product can react with another molecule of 4-nitrobenzaldehyde to form a new iminium ion, which is then reduced to a tertiary amine.[6] This is more common when there is an excess of the aldehyde.

Recommended Solutions:

  • Adjust Stoichiometry:

    • Use a slight excess of methylamine relative to 4-nitrobenzaldehyde. This will help to ensure that all of the aldehyde is consumed in the formation of the initial imine.

  • Control Reagent Addition:

    • Consider slowly adding the 4-nitrobenzaldehyde to a solution of methylamine. This maintains a high concentration of the primary amine relative to the aldehyde throughout the reaction.

  • Purification:

    • The tertiary amine byproduct can often be separated from the desired secondary amine by column chromatography on silica gel.

Problem 3: The reaction does not seem to go to completion according to TLC analysis.

Possible Causes:

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or exposure to moisture.

  • Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly under the current conditions.

  • Catalyst Poisoning (if applicable): If using a catalytic hydrogenation method, the catalyst may have been poisoned by impurities in the starting materials or solvent.

Recommended Solutions:

  • Verify Reagent Activity:

    • Use a fresh bottle of the reducing agent or test its activity on a known, reliable substrate.

  • Modify Reaction Conditions:

    • Allow the reaction to stir for a longer period, monitoring its progress by TLC every few hours.

    • If the reaction is being run at room temperature, consider gently heating it (e.g., to 40-50 °C), but be mindful that this can also promote side reactions.

  • Check Catalyst (for catalytic hydrogenation):

    • If using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it is of high quality. Consider filtering the reaction mixture and adding fresh catalyst if poisoning is suspected.

Experimental Protocols

Optimized Synthesis of this compound

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in dichloroethane (DCE), add a solution of methylamine (1.2 eq, e.g., as a solution in THF or generated from methylamine hydrochloride and a base).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (see protocol below).

  • Once the reaction is complete (typically 4-6 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCE or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

TLC Monitoring Protocol

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The aromatic rings in the starting material and product are UV-active.

  • Procedure:

    • Spot the starting material (4-nitrobenzaldehyde), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

    • Develop the plate in the eluent system.

    • Observe the disappearance of the starting material spot and the appearance of the product spot. The product, being more polar, will have a lower Rf value than the starting aldehyde.

References

  • ChemBK. (2024, April 9). N-METHYL-N-(4-NITROBENZYL)AMINE. Retrieved from [Link][7]

  • Demkowicz, S., et al. (2024, April). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Retrieved from [Link][5]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link][4]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link][3]

Sources

Common impurities in N-methyl-1-(4-nitrophenyl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future occurrences.

The most common route to N-methyl-1-(4-nitrophenyl)methanamine is the reductive amination between 4-nitrobenzaldehyde and methylamine, followed by conversion to the hydrochloride salt. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and compromise final product quality.

Core Synthesis Pathway

Below is a diagram illustrating the intended transformation.

G cluster_main Reductive Amination A 4-Nitrobenzaldehyde C [Imine Intermediate] A->C + CH3NH2 - H2O B Methylamine (CH3NH2) D N-methyl-1-(4-nitrophenyl)methanamine (Free Base) C->D + Reducing Agent (e.g., NaBH3CN) F N-methyl-1-(4-nitrophenyl)methanamine HCl (Final Product) D->F E HCl E->F +

Caption: General synthesis scheme for N-methyl-1-(4-nitrophenyl)methanamine HCl.

Frequently Asked Questions & Troubleshooting

This section addresses the most common impurities and experimental failures in a question-and-answer format.

Q1: My reaction is sluggish, and I have significant amounts of unreacted 4-nitrobenzaldehyde. What's going wrong?

A1: Root Cause Analysis & Solutions

The presence of unreacted aldehyde points to an issue with the initial condensation step (imine formation) or the subsequent reduction.

  • Causality - pH is Critical: Imine formation is an equilibrium-driven process catalyzed by mild acid.[1] The optimal pH is typically between 4 and 5.[2]

    • Too Acidic (pH < 4): The methylamine nucleophile (CH₃NH₂) will be protonated to its non-nucleophilic ammonium form (CH₃NH₃⁺), shutting down the initial attack on the carbonyl.

    • Too Basic (pH > 6): The protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic, is insufficient, slowing the reaction.

  • Causality - Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[3] If water is not effectively removed or sequestered (e.g., by a dehydrating agent like MgSO₄ in a stepwise process), the equilibrium may favor the starting materials. In a one-pot reaction, this is controlled by driving the reaction forward with the reduction step.

Troubleshooting Protocol:

  • pH Monitoring: Before adding the reducing agent, check the pH of the mixture of 4-nitrobenzaldehyde and methylamine in your chosen solvent. Adjust to pH 4.5-5.5 using a dilute acid like acetic acid.

  • Reaction Time: Allow sufficient time for the imine to form before introducing the reducing agent. This can be monitored by TLC or a rapid LC-MS check. In a "one-pot" direct amination, ensure the reaction runs for the prescribed time (often several hours to overnight).

  • Reagent Quality: Ensure your methylamine solution's concentration is accurate and the aldehyde has not oxidized to 4-nitrobenzoic acid upon storage.

Q2: I've isolated an impurity with a mass corresponding to C₈H₈N₂O₂. I suspect it's the imine intermediate. Why was the reduction incomplete?

A2: Root Cause Analysis & Solutions

This is a classic issue pointing directly to the reduction step. The intermediate, N-methyl-1-(4-nitrophenyl)methanimine, is stable enough to be isolated if the reduction fails.[4]

  • Causality - Reducing Agent Selection & Activity: The choice of reducing agent is paramount in reductive amination.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a preferred reagent because it is selective for the protonated imine (iminium ion) over the starting aldehyde.[5] It is stable at the mildly acidic pH required for imine formation.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another excellent, milder reagent that selectively reduces the imine. It is sensitive to water and generally not used in protic solvents like methanol.[6]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the aldehyde directly.[6] If used, it must be added after the imine has fully formed, otherwise, you will generate the 4-nitrobenzyl alcohol impurity (see Q3).

  • Causality - Reagent Stoichiometry & Decomposition: Hydride reagents can decompose, especially if moisture is present or the pH is too low. Insufficient active hydride will lead to an incomplete reaction.

Troubleshooting Protocol:

  • Verify Reducing Agent: Use a fresh bottle of NaBH₃CN or NaBH(OAc)₃.

  • Stoichiometry: Use at least 1.0-1.5 equivalents of the hydride reagent relative to the aldehyde.

  • Controlled Addition: Add the reducing agent portion-wise at a controlled temperature (e.g., 0-5 °C) to manage any exotherm and prevent premature decomposition.

  • pH Stability: NaBH₃CN is relatively stable at pH 4-5, but NaBH₄ will decompose rapidly at this pH. Ensure your conditions match your chosen reagent.[7]

Q3: My mass spec shows my desired product, but also a significant peak for 4-nitrobenzyl alcohol. How can I avoid this?

A3: Root Cause Analysis & Solutions

The formation of 4-nitrobenzyl alcohol is a direct consequence of the reducing agent attacking the starting aldehyde before it can form the imine.

  • Causality - Lack of Selectivity: This is the most common side reaction when using a less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot protocol.[6] NaBH₄ is fully capable of reducing aldehydes to alcohols. The key to successful reductive amination is that the reduction of the iminium ion should be significantly faster than the reduction of the carbonyl.

  • Causality - Reaction Staging: If you must use NaBH₄, the reaction cannot be a true "one-pot" synthesis. The imine must be formed first, and then the reducing agent can be added.

G cluster_paths Competitive Reduction Pathways A 4-Nitrobenzaldehyde C Imine Intermediate A->C + CH3NH2 E 4-Nitrobenzyl Alcohol (Impurity) A->E Reduction B Methylamine D Desired Product (Secondary Amine) C->D F NaBH4 (Non-selective) G NaBH3CN (Selective)

Caption: Competing reduction pathways for aldehyde vs. imine.

Troubleshooting Protocol:

  • Switch to a Selective Reductant: The most robust solution is to use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which show high selectivity for the imine/iminium ion.[5]

  • Implement a Stepwise Procedure: If using NaBH₄, modify your protocol:

    • Dissolve 4-nitrobenzaldehyde and methylamine in the solvent (e.g., methanol).

    • Stir at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction to 0 °C.

    • Slowly add the NaBH₄ solution.

    • Allow the reaction to proceed to completion.

Q4: I have an impurity with M+14, likely the tertiary amine N,N-dimethyl-1-(4-nitrophenyl)methanamine. How is this forming and how can I stop it?

A4: Root Cause Analysis & Solutions

The formation of the tertiary amine N,N-dimethyl-1-(4-nitrophenyl)methanamine[8][9] is a form of over-alkylation. Reductive amination is designed to minimize this, but it can still occur.

  • Causality - Secondary Reaction: Your desired product, a secondary amine, is still nucleophilic. It can compete with methylamine and react with a second molecule of 4-nitrobenzaldehyde to form a new iminium ion. This new, bulkier iminium ion is then reduced to the tertiary amine impurity. This is a known challenge when using primary amines in reductive amination.[10]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the primary amine (methylamine) to outcompete the secondary amine product for the available aldehyde. A ratio of 1.5 to 2.0 equivalents of methylamine to aldehyde is a good starting point.

  • Inverse Addition: Add the aldehyde slowly to a solution of the methylamine and the reducing agent. This maintains a high concentration of the primary amine and a low instantaneous concentration of the aldehyde, favoring the formation of the desired secondary amine.

  • Stepwise Procedure: A stepwise approach can also help. First, form the imine with one equivalent of methylamine, then add the reducing agent. This avoids having excess aldehyde present when the secondary amine product begins to form.[10]

Q5: During my risk assessment, the topic of N-nitrosamine impurities came up. Is this a concern for this synthesis, and how would I detect it?

A5: Root Cause Analysis & Solutions

Yes, this is a critical concern for any process intended for pharmaceutical use. N-nitrosamines are classified as probable human carcinogens, and regulatory agencies have stringent limits on their presence.[11]

  • Causality - Formation Mechanism: The impurity, N-nitroso-N-methyl-1-(4-nitrophenyl)methanamine, can form when a nitrosating agent reacts with your secondary amine product. The most common source of nitrosating agents is the presence of residual nitrite (NO₂⁻) under acidic conditions. Nitrites can be an impurity in reagents or even form from the degradation of the nitro group on your starting material under certain conditions.

G A N-methyl-1-(4-nitrophenyl)methanamine (Secondary Amine Product) E N-Nitrosamine Impurity (Genotoxic) A->E B Nitrite Source (e.g., NaNO2 impurity) D Nitrosating Agent (e.g., N2O3, H2NO2+) B->D C Acidic Conditions (e.g., HCl quench/salt formation) C->D Activation D->E Reaction

Caption: Formation pathway of a potential N-nitrosamine impurity.

Mitigation & Detection Protocol:

  • Source Control: Scrutinize the quality of all starting materials and reagents. Use nitrite-free grades where possible.

  • pH Control: Avoid prolonged exposure to strongly acidic conditions, especially during workup, if nitrites are suspected to be present.

  • Quenching Agents: Consider the use of a nitrosamine scavenger, such as ascorbic acid or sulfamic acid, during the workup phase before acidification.

  • Analytical Detection: Standard methods like HPLC-UV or GC-MS are often not sensitive enough to detect these impurities at the required low levels (ppb). A highly sensitive and specific analytical method is required, typically LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) .[12] You will need to synthesize a reference standard of the potential N-nitrosamine impurity to develop and validate the analytical method.

Summary of Common Impurities

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Cause
4-NitrobenzaldehydeO₂N-C₆H₄-CHOC₇H₅NO₃151.12Incomplete reaction
N-methyl-1-(4-nitrophenyl)methanimineO₂N-C₆H₄-CH=NCH₃C₈H₈N₂O₂164.16Incomplete reduction
4-Nitrobenzyl alcoholO₂N-C₆H₄-CH₂OHC₇H₇NO₃153.14Non-selective reduction of aldehyde
N,N-dimethyl-1-(4-nitrophenyl)methanamineO₂N-C₆H₄-CH₂N(CH₃)₂C₉H₁₂N₂O₂180.21Over-alkylation of product

Recommended Purification Protocol: Acid-Base Extraction

This technique is highly effective for separating the basic amine product from neutral impurities like unreacted aldehyde and the alcohol byproduct.

  • Dissolution: After the reaction is complete and quenched, remove the solvent under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine product (and any amine impurities) will be protonated and move to the aqueous layer. The neutral impurities will remain in the organic layer.

  • Separation: Separate the layers. Keep the aqueous layer , which now contains your product as the hydrochloride salt. Discard the organic layer containing the neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10. This will deprotonate your product, causing the free base to precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution with fresh DCM or ethyl acetate (3x). The purified amine free base will now be in the organic layer.

  • Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent. The resulting purified free base can then be dissolved in a suitable solvent (like isopropanol or diethyl ether) and treated with a stoichiometric amount of HCl (as a solution in isopropanol or as a gas) to precipitate the final, pure this compound salt.

References

  • ChemBK. (2024). N-METHYL-N-(4-NITROBENZYL)AMINE. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). N-methyl-1-(4-nitrophenyl)methanimine. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Retrieved from [Link]

  • 3B Pharm. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-Methyl-1-(4-nitrophenyl)methanaminehydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • PubMed Central. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Institutes of Health. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our approach is rooted in scientific principles to ensure the integrity and success of your research.

Introduction to the Stability Profile

This compound is a molecule of interest in various research fields. Its structure, featuring a nitrobenzyl moiety and a secondary amine, presents a unique stability profile. Understanding its degradation pathways is critical for the development of stable formulations, accurate analytical methods, and reliable experimental outcomes. The presence of the nitro group, in particular, suggests susceptibility to photolytic and reductive degradation, while the benzylamine portion may be prone to oxidation and hydrolysis.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by four key factors:

  • pH: The compound's stability is expected to be pH-dependent. The secondary amine can be protonated at acidic pH, which may influence its susceptibility to hydrolysis.

  • Light: The 4-nitrophenyl group is a known chromophore, making the molecule susceptible to photodegradation upon exposure to UV or even ambient light.

  • Oxidizing Agents: The benzylic carbon and the N-methyl group are potential sites for oxidative attack.

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation reactions.

Q2: I am observing a new peak in my HPLC chromatogram after storing my sample in a clear vial on the lab bench. What could be the cause?

A2: The appearance of a new peak upon exposure to ambient light is highly indicative of photodegradation. The 4-nitrobenzyl moiety is known to be photolabile. The initial step in the photodegradation of o-nitrobenzyl compounds often involves the formation of a nitroso intermediate[1]. While your compound is a para-substituted analog, a similar photochemical transformation is a plausible explanation. To confirm this, we recommend preparing a fresh sample and protecting it from light by using an amber vial or wrapping the vial in aluminum foil. A comparison of the chromatograms from the light-exposed and light-protected samples should help confirm if the new peak is a photodegradant.

Q3: My sample of this compound shows a decrease in purity over time, even when stored in the dark. What could be the potential non-photolytic degradation pathways?

A3: In the absence of light, other degradation pathways to consider are hydrolysis, oxidation, and thermal degradation.

  • Hydrolysis: Depending on the pH of your sample solution, hydrolysis of the benzylamine linkage could occur, potentially yielding 4-nitrobenzyl alcohol and methylamine.

  • Oxidation: If the sample is exposed to air, oxidative degradation can occur. The benzylic carbon is susceptible to oxidation, which could lead to the formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid. The N-methyl group could also be oxidized or cleaved. Studies on similar compounds like N,N-dimethylaniline have shown that oxidation can lead to N-dealkylation and the formation of N-oxides[2].

  • N-Demethylation: Studies on the aerobic degradation of the related compound N-methyl-4-nitroaniline have shown that N-demethylation is a primary degradation step, yielding 4-nitroaniline and formaldehyde[2]. A similar pathway could be possible for your compound.

Q4: I am developing a stability-indicating HPLC method. What are the key considerations for this compound?

A4: Developing a stability-indicating HPLC method requires ensuring that the parent compound is well-resolved from all potential degradation products. For this compound, you should:

  • Perform Forced Degradation Studies: Subject the compound to acidic, basic, oxidative, photolytic, and thermal stress to generate a representative sample of degradation products[3][4].

  • Select an Appropriate Column: A C18 column is a good starting point for separating the parent compound from its more polar or non-polar degradants[5].

  • Optimize the Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be necessary to achieve adequate separation of all species[5].

  • Use a Photodiode Array (PDA) Detector: A PDA detector will allow you to monitor multiple wavelengths and assess peak purity, ensuring that no co-eluting peaks are present[3].

Troubleshooting Guides

This section provides practical guidance for addressing specific issues you may encounter during your experiments.

Issue 1: Inconsistent Purity Results
Symptom Possible Cause Troubleshooting Steps
Purity values vary significantly between different preparations of the same sample.Sample Handling and Storage: Inconsistent exposure to light, temperature fluctuations, or exposure to air.1. Standardize Storage: Always store stock solutions and samples in amber vials, protected from light, and at a consistent, cool temperature (e.g., 2-8 °C).2. Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.
Purity decreases rapidly in solution.Solvent Effects: The solvent may be promoting degradation (e.g., hydrolysis in unbuffered aqueous solutions).1. Use Buffered Solutions: If working in an aqueous medium, use a buffer to maintain a stable pH.2. Aprotic Solvents: For stock solutions, consider using a high-quality aprotic solvent like acetonitrile or DMSO.
Issue 2: Identification of Unknown Degradation Products
Symptom Challenge Recommended Approach
New, unidentified peaks appear in the chromatogram after stress testing.Characterizing Degradants: Determining the chemical structure of unknown degradation products.1. LC-MS Analysis: Couple your HPLC system to a mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradants.2. Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion of the unknown peak to obtain structural information.3. Forced Degradation of Analogs: If standards are available, subject structurally similar compounds to the same stress conditions to see if they form predictable degradants that can help in identifying the unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature and monitor for degradation at initial time points (e.g., 0.5, 1, 2, 4 hours), as base-catalyzed degradation can be rapid.

    • Withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC at various time points.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 70 °C for 48 hours.

    • At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5% B5-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL

Visualization of Degradation Pathways and Workflows

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and literature on related compounds.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_demethylation N-Demethylation parent N-methyl-1-(4-nitrophenyl)methanamine hydrolysis_product1 4-Nitrobenzyl alcohol parent->hydrolysis_product1 Acid/Base hydrolysis_product2 Methylamine parent->hydrolysis_product2 Acid/Base oxidation_product1 4-Nitrobenzaldehyde parent->oxidation_product1 H₂O₂ oxidation_product3 N-oxide derivative parent->oxidation_product3 H₂O₂ oxidation_product4 Formaldehyde parent->oxidation_product4 H₂O₂ photolysis_product1 4-Nitrosobenzaldehyde parent->photolysis_product1 UV/Vis Light demethylation_product1 1-(4-Nitrophenyl)methanamine parent->demethylation_product1 Oxidative oxidation_product2 4-Nitrobenzoic acid oxidation_product1->oxidation_product2 H₂O₂

Caption: Proposed degradation pathways of N-methyl-1-(4-nitrophenyl)methanamine.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the systematic workflow for conducting a forced degradation study.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolysis (UV/Vis Light) start->photo thermal Thermal Stress (70°C, Solid) start->thermal sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC-PDA Method sampling->analysis characterization Characterize Degradants (LC-MS/MS) analysis->characterization end Establish Degradation Profile & Pathways characterization->end

Caption: Workflow for a forced degradation study.

References

  • Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2004). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. Proceedings of the National Academy of Sciences, 101(38), 13726-13731. [Link]

  • Nakayama, H., et al. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Horner, L., & Junkermann, H. (1955). OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry, 33(9), 1391-1403. [Link]

  • Goti, A., et al. (2017). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. Molecules, 22(5), 819. [Link]

  • Leenders, S. H. A. M., et al. (2022). Schematic degradation pathway of benzylamine as described in literature... ResearchGate. [Link]

  • Cardona, F., & Soldaini, G. (2005). N-BENZYLIDENE-tert-BUTYLAMINE N-OXIDE. Organic Syntheses, 81, 186. [Link]

  • Sonawane, S., Gide, P. (2016). Stability indicating HPLC method development - a review. ResearchGate. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 248-256. [Link]

  • Tsoleridis, C. A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • Kumar, V., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay and organic impurities determination. Journal of Applied Pharmaceutical Science, 13(10), 183-193. [Link]

  • Emmert, E. (1957). Process for the preparation of N-substituted hydroxylamines and their salts.
  • Tsoleridis, C. A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • Zbaida, S., et al. (1989). Peroxidative N-oxidation and N-dealkylation reactions of pargyline. ResearchGate. [Link]

  • Tsoleridis, C. A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Hu, B., et al. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 23(10), 2635. [Link]

  • Kumar, A., et al. (2020). Substrate Scope of benzylamine derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2023). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Journal of the American Chemical Society, 145(29), 16048-16057. [Link]

  • Al-Tohamy, M. F., et al. (2022). UV photocatalytic degradation of nitrobenzene at pH 4 (blue line with... ResearchGate. [Link]

  • Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and Environmental Microbiology, 59(8), 2520-2525. [Link]

Sources

Technical Support Center: Synthesis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to ensure a successful, high-purity synthesis.

The primary route to N-methyl-1-(4-nitrophenyl)methanamine is the reductive amination of 4-nitrobenzaldehyde with methylamine. This process, while efficient, is susceptible to several competing reactions that can impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues.

Diagram 1: Primary Synthetic Pathway

Synthetic Pathway Start_Aldehyde 4-Nitrobenzaldehyde Intermediate Imine Intermediate (C9H10N2O2) Start_Aldehyde->Intermediate Condensation (-H2O) Start_Amine Methylamine (CH3NH2) Start_Amine->Intermediate Product_Freebase N-methyl-1-(4-nitrophenyl)methanamine (Free Base) Intermediate->Product_Freebase Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Reducing_Agent->Product_Freebase HCl_Salt N-methyl-1-(4-nitrophenyl)methanamine HCl (Final Product) Product_Freebase->HCl_Salt Salt Formation HCl_Source HCl in solvent (e.g., Ether, Dioxane) HCl_Source->HCl_Salt

Caption: The desired reductive amination pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, identified by common analytical observations.

Q1: My reaction is incomplete. TLC/LC-MS analysis shows a significant amount of unreacted 4-nitrobenzaldehyde. What went wrong?

A1: Cause & Analysis

The persistence of the starting aldehyde points to a failure in the initial condensation step to form the imine intermediate.[1][2][3] Reductive amination is a two-stage process within a single pot: imine formation followed by reduction.[4][5] If the imine does not form efficiently, the reducing agent cannot produce the desired secondary amine.

Several factors can inhibit imine formation:

  • Incorrect pH: Imine formation is typically catalyzed by mild acid.[1][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. However, if the pH is too low (strongly acidic), the methylamine nucleophile will be protonated to form a non-nucleophilic methylammonium ion, halting the reaction.[6] Conversely, if the pH is too high (basic), there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[6] The optimal pH is generally between 4.5 and 6.

  • Presence of Water: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases water.[2][3] According to Le Châtelier's principle, excess water in the reaction medium can shift the equilibrium back towards the starting materials.

  • Insufficient Reaction Time: The imine formation step requires time to reach equilibrium before the reducing agent is added or becomes active.

Solution & Protocol

  • pH Optimization: Before adding the reducing agent, add a catalytic amount of acetic acid (typically 0.1-0.2 equivalents) to the mixture of 4-nitrobenzaldehyde and methylamine in your solvent (e.g., methanol).[7] This will buffer the solution to the optimal pH range for imine formation.

  • Pre-Stirring (Imine Formation): Allow the aldehyde and amine to stir together in the solvent with the acid catalyst for 30-60 minutes at room temperature before introducing the reducing agent.[8] This allows the imine equilibrium to be established.

  • Use of Dehydrating Agents: For particularly stubborn reactions, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the pre-stirring mixture to sequester the water produced and drive the equilibrium toward the imine.[9]

Q2: My yield is low, and I've isolated a significant amount of 4-nitrobenzyl alcohol as a byproduct. Why did this happen?

A2: Cause & Analysis

The formation of 4-nitrobenzyl alcohol is a classic side reaction in reductive aminations where the reducing agent directly reduces the starting aldehyde before it can form the imine.[9] This occurs when a non-selective or overly reactive reducing agent is used, or when the conditions do not favor imine formation.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and inexpensive reducing agent, but it can readily reduce aldehydes.[8] If NaBH₄ is added before the imine has formed in sufficient concentration, it will preferentially reduce the more abundant aldehyde.

  • Reaction Conditions: If the rate of aldehyde reduction is faster than the rate of imine formation, the alcohol byproduct will dominate.

Solution & Protocol

  • Use a Selective Reducing Agent: The most effective solution is to use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice as it is a milder reducing agent that selectively reduces iminium ions in the presence of aldehydes.[5][10] It is often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[8]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines at a controlled pH (around 6-7).[10] However, it is highly toxic and generates cyanide byproducts, requiring careful handling and quenching procedures.

  • Procedural Control with NaBH₄: If you must use NaBH₄, it is critical to ensure imine formation is complete before adding the reductant. Follow the pre-stirring protocol described in A1. Adding the NaBH₄ portion-wise at a low temperature (0 °C) can also help control its reactivity and favor the reduction of the imine as it forms.

Reducing AgentSelectivity for Imine vs. AldehydeCommon SolventsKey Considerations
NaBH₄ LowMethanol, EthanolAdd after imine formation is complete. Risk of aldehyde reduction.[8]
NaBH₃CN High (at pH 6-7)MethanolHighly toxic; generates HCN byproduct.[10]
NaBH(OAc)₃ Very HighDCE, THF, AcetonitrileLess sensitive to pH, generally preferred for control.[5][10]
Q3: My product is contaminated with a more polar impurity, which mass spectrometry suggests is N-methyl-1-(4-aminophenyl)methanamine. How did the nitro group get reduced?

A3: Cause & Analysis

While standard borohydride reagents like NaBH₄ or NaBH(OAc)₃ do not typically reduce aromatic nitro groups under normal conditions, this side reaction can occur under specific circumstances.[11][12]

  • Use of Transition Metal Catalysts: The reducing power of NaBH₄ can be dramatically enhanced by the addition of transition metal salts like nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂).[11][13][14] These systems are potent enough to reduce aromatic nitro groups to primary amines. If your reagents are contaminated with such metals, or if such additives are used intentionally (for other synthetic steps), this over-reduction can occur.

  • Catalytic Hydrogenation: If the reductive amination is performed using H₂ gas and a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel), reduction of the nitro group is highly probable and often unavoidable without careful catalyst selection and condition optimization.[15][16]

Diagram 2: Competing Side Reaction Pathways

Side Reactions Start_Aldehyde 4-Nitrobenzaldehyde + CH3NH2 Main_Pathway Imine Formation (Desired) Start_Aldehyde->Main_Pathway [H+], -H2O Side_Product_1 4-Nitrobenzyl Alcohol Start_Aldehyde->Side_Product_1 Premature Reduction (e.g., NaBH4) Product Desired Product (Secondary Amine) Main_Pathway->Product Selective Reduction Side_Product_2 N-methyl-1-(4-aminophenyl)methanamine Product->Side_Product_2 Over-Reduction of NO2 (e.g., H2/Pd/C, NaBH4/NiCl2)

Caption: Key side reactions competing with the main pathway.

Solution & Protocol

  • Avoid Borohydride/Transition Metal Systems: If your goal is to preserve the nitro group, do not use combined NaBH₄/transition metal systems for the reduction step.

  • Use Chemical Reductants over Catalytic Hydrogenation: For this specific transformation, chemical reductants like NaBH(OAc)₃ are superior to catalytic hydrogenation to ensure the chemoselective reduction of the imine without affecting the nitro group.

  • Purification: If the side product has already formed, it can be separated from the desired product by column chromatography. The amino-substituted byproduct is significantly more polar and will have a lower Rf value on silica gel compared to the nitro-substituted product.

Q4: My final hydrochloride salt is an oil or a sticky solid that is difficult to handle and purify. What is the cause and how can I obtain a crystalline solid?

A4: Cause & Analysis

Difficulty in crystallization of the final hydrochloride salt is almost always due to the presence of impurities. Even small amounts of unreacted starting materials, byproducts, or residual solvent can disrupt the crystal lattice formation, resulting in an oil or amorphous solid.

  • Purity of the Free Base: The most common cause is attempting to form the salt from an impure free base. The side products discussed previously (aldehyde, alcohol) will interfere with crystallization.

  • Improper Solvent System: The choice of solvent for the salt formation and precipitation is critical. An ideal solvent is one in which the free base is soluble, but the hydrochloride salt is insoluble.

  • Stoichiometry of Acid: Adding a large excess of HCl can sometimes lead to the formation of oily, non-crystalline materials.

Solution & Protocol: Purification and Salt Formation

  • Purify the Free Base First: Before attempting salt formation, ensure the N-methyl-1-(4-nitrophenyl)methanamine free base is pure.

    • Workup: After the reaction is complete, quench it carefully, remove the solvent, and perform a standard aqueous workup (e.g., extraction with ethyl acetate or dichloromethane, followed by washing with brine).

    • Column Chromatography: If impurities are detected by TLC or LC-MS, purify the crude free base by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Optimized Salt Formation Protocol:

    • Dissolve the purified free base in a minimal amount of a suitable solvent in which it is highly soluble, such as anhydrous diethyl ether, ethyl acetate, or methanol.

    • Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether, or HCl in 1,4-dioxane) with vigorous stirring.

    • The hydrochloride salt should precipitate as a solid. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a non-polar co-solvent like hexanes to decrease the solubility of the salt.

    • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use the Eschweiler-Clarke reaction for this synthesis? A: The Eschweiler-Clarke reaction is used to methylate primary or secondary amines to tertiary amines using formaldehyde and formic acid.[17][18][19] Since the target molecule is a secondary amine, the Eschweiler-Clarke reaction is not the appropriate method for its synthesis from 4-nitrobenzaldehyde. It would be used to convert a primary amine (like 1-(4-nitrophenyl)methanamine) to its N,N-dimethyl tertiary amine derivative.[20]

Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting aldehyde will be the least polar spot (highest Rf). The product amine will be more polar (lower Rf). The imine intermediate is often visible as a transient spot. Staining with potassium permanganate (KMnO₄) can help visualize the spots, as the aldehyde and amine are both oxidizable. For more precise monitoring, LC-MS is ideal as it can track the masses of all components simultaneously.

Q: What is the mechanism of reduction by NaBH(OAc)₃? A: The reaction proceeds via the formation of the iminium ion (the protonated imine). The sodium triacetoxyborohydride then delivers a hydride (H⁻) to the electrophilic carbon of the C=N bond of the iminium ion, reducing it to the secondary amine. Its steric bulk and reduced hydridic character (due to the electron-withdrawing acetate groups) make it less reactive towards neutral aldehydes compared to the highly electrophilic iminium cation.

Diagram 3: Troubleshooting Workflow

Troubleshooting Workflow Start Analyze Crude Product (TLC, LC-MS) Check_Purity Is the product clean? Start->Check_Purity Problem_Yield Is the yield low? Check_Purity->Problem_Yield No Success Proceed to Salt Formation & Crystallization Check_Purity->Success Yes Identify_Impurity Identify major impurity Problem_Yield->Identify_Impurity Yes Purify Purify Free Base via Column Chromatography Problem_Yield->Purify No, but impure Aldehyde Unreacted Aldehyde? Identify_Impurity->Aldehyde Alcohol Alcohol Byproduct? Aldehyde->Alcohol No Solution_Imine Optimize Imine Formation: - Adjust pH (AcOH catalyst) - Pre-stir before reduction Aldehyde->Solution_Imine Yes OverReduced Over-reduced Product? Alcohol->OverReduced No Solution_Reduction Optimize Reduction: - Use selective reductant (NaBH(OAc)3) - Control NaBH4 addition (low temp) Alcohol->Solution_Reduction Yes Solution_OverReduction Change Reduction Method: - Avoid H2/Catalyst - Avoid NaBH4/Metal Salts OverReduced->Solution_OverReduction Yes Solution_Imine->Start Re-run Reaction Solution_Reduction->Start Re-run Reaction Solution_OverReduction->Start Re-run Reaction Purify->Success

Caption: A decision tree for troubleshooting the synthesis.

References

  • Vertex AI Search. (2025).
  • Lalancette, J. M., & Brindle, J. R. (1971). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry, 49(17), 2990-2995.
  • Myers, J. W. (n.d.).
  • BenchChem. (2025). Preventing over-alkylation in amine synthesis. BenchChem Tech Support.
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  • Ghanbari, M. M., & Zolfagharri, P. (2014). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 30(2), 537-542.
  • ChemBK. (2024). N-METHYL-N-(4-NITROBENZYL)AMINE.
  • Satoh, T., et al. (1980). Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. Chemical and Pharmaceutical Bulletin, 28(5), 1547-1552.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Setamdideh, D., & Khezri, B. (2010). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 22(7), 5575-5580.
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Technical Support Center: N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and use of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways to obtain this compound:

  • Reductive Amination: This is a common and efficient method involving the reaction of 4-nitrobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The product is subsequently treated with hydrochloric acid to yield the hydrochloride salt.[1][2][3]

  • N-alkylation: This route involves the direct alkylation of 4-nitrobenzylamine with a methylating agent. However, this method can be prone to over-alkylation, leading to the formation of the tertiary amine N,N-dimethyl-1-(4-nitrophenyl)methanamine.[4][5]

Q2: What is the significance of the nitro group in reactions involving this compound?

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule. It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[6] In the context of N-alkylation, the nitro group reduces the nucleophilicity of the amine, which can make the reaction more challenging and may require more forcing conditions compared to non-nitrated analogues.[5]

Q3: Why is the compound often supplied and used as a hydrochloride salt?

The hydrochloride salt of N-methyl-1-(4-nitrophenyl)methanamine is a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or a less stable solid. The salt form also improves its solubility in protic solvents. For reactions requiring the free base, a simple neutralization step with a suitable base is necessary.

Q4: What are the key safety precautions when working with this compound?

As with any chemical reagent, it is crucial to handle this compound with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust or contact with skin and eyes.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound.

Problem 1: Low Yield in Reductive Amination Synthesis

Q: I am attempting to synthesize N-methyl-1-(4-nitrophenyl)methanamine via reductive amination of 4-nitrobenzaldehyde and methylamine, but my yields are consistently low. What could be the cause?

A: Low yields in this reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield in Reductive Amination

Caption: Troubleshooting logic for low reductive amination yield.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Incomplete Imine Formation The initial condensation between 4-nitrobenzaldehyde and methylamine to form the N-methyl-1-(4-nitrophenyl)methanimine is a reversible equilibrium. If water is not effectively removed, the equilibrium may not favor the imine, leading to unreacted starting materials.[7]- Use a Dean-Stark trap to azeotropically remove water. - Add a dehydrating agent like anhydrous magnesium sulfate to the reaction mixture. - Ensure the reaction pH is mildly acidic to catalyze imine formation.
Inefficient Reduction The choice and amount of reducing agent are critical. Sodium borohydride (NaBH₄) can sometimes reduce the aldehyde starting material before imine formation is complete.[7]- Use a milder or more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is often effective for reductive aminations. - Pre-form the imine before adding the reducing agent. This can be monitored by TLC or NMR. - Increase the equivalents of the reducing agent.
Product Loss During Workup N-methyl-1-(4-nitrophenyl)methanamine is a basic compound. Improper pH control during aqueous workup can lead to the product remaining in the aqueous layer as the protonated salt or partitioning poorly into the organic phase.- Carefully adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its free base form. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Problem 2: Presence of Side Products (Over-alkylation and Impurities)

Q: My final product is contaminated with impurities. TLC and NMR analysis suggest the presence of a tertiary amine and unreacted starting material. How can I improve the purity?

A: The formation of side products, particularly the tertiary amine, is a common issue in N-alkylation reactions.

Reaction Pathway for N-methylation and Over-alkylation

Over_Alkylation cluster_0 Desired Reaction cluster_1 Side Reaction (Over-alkylation) 4-Nitrobenzylamine 4-Nitrobenzylamine N-methyl-1-(4-nitrophenyl)methanamine N-methyl-1-(4-nitrophenyl)methanamine 4-Nitrobenzylamine->N-methyl-1-(4-nitrophenyl)methanamine + CH3-X N,N-dimethyl-1-(4-nitrophenyl)methanamine N,N-dimethyl-1-(4-nitrophenyl)methanamine N-methyl-1-(4-nitrophenyl)methanamine->N,N-dimethyl-1-(4-nitrophenyl)methanamine + CH3-X

Caption: Desired N-methylation vs. over-alkylation side reaction.

Potential Causes and Solutions:

Side Product Explanation Suggested Solutions
N,N-dimethyl-1-(4-nitrophenyl)methanamine The desired secondary amine product is still nucleophilic and can react with the methylating agent to form the tertiary amine.[5]- Use a stoichiometric amount or a slight excess of the amine relative to the methylating agent. - Add the methylating agent slowly to the reaction mixture to maintain a low concentration. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Unreacted Starting Material The reduced nucleophilicity of the amine due to the electron-withdrawing nitro group can lead to a sluggish reaction.[5]- Increase the reaction temperature. - Use a more reactive methylating agent (e.g., methyl iodide instead of methyl bromide). - Employ a stronger, non-nucleophilic base to facilitate the reaction.
Imine Intermediate In reductive amination, incomplete reduction will leave the N-methyl-1-(4-nitrophenyl)methanimine intermediate in the final product.- Ensure sufficient equivalents of the reducing agent are used. - Allow for adequate reaction time for the reduction step to go to completion.
Problem 3: Difficulty in Product Purification and Isolation

Q: I am struggling to purify the this compound. Column chromatography is not effective, and recrystallization yields are poor.

A: Purification of this compound can be challenging due to its properties.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for purifying amines.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified free base.

  • Crystallization of the Hydrochloride Salt:

    • After obtaining the purified free base, dissolve it in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.1 eq, e.g., as a 40% solution in water).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates the consumption of the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Proceed with the acid-base extraction workup as described in the purification section.

Protocol 2: Purification by Acid-Base Extraction and Salt Formation

  • Dissolve the crude product in dichloromethane.

  • Transfer the solution to a separatory funnel and extract three times with 1M HCl.

  • Combine the acidic aqueous layers and wash with dichloromethane.

  • Cool the aqueous layer in an ice bath and slowly add 6M NaOH until the pH is > 10.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.

  • Dissolve the free amine in a minimal amount of isopropanol and add a solution of HCl in isopropanol dropwise until precipitation is complete.

  • Filter the solid, wash with cold isopropanol, and dry to obtain this compound.

References

  • BenchChem. (2025). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
  • Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. DOI:10.1039/D5MA00711A
  • ACS Catalysis. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source.
  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine.
  • Benchchem. (2025). N,N-dimethyl-1-(4-nitrophenyl)methanamine | 15184-96-0.
  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Reddit. (2025).
  • NIH. (2016).
  • Benchchem. (2025).
  • Benchchem. (2025). This compound | 19499-60-6.
  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Google Patents. (2009). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • ChemRxiv. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside.
  • PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine.

Sources

Optimizing solvent conditions for N-methyl-1-(4-nitrophenyl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure the successful synthesis of this important chemical intermediate.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its synthesis is most commonly achieved through the reductive amination of 4-nitrobenzaldehyde with methylamine, followed by conversion to its hydrochloride salt. This process, while straightforward in principle, is sensitive to reaction conditions, especially the choice of solvent, which can significantly impact reaction rate, yield, and purity. This guide will delve into the critical aspects of solvent optimization and provide solutions to common challenges encountered during this synthesis.

Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound, with a focus on optimized solvent conditions.

Step 1: Imine Formation and Reductive Amination
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in methanol.

  • To this solution, add a solution of methylamine (1.1 equivalents, e.g., as a 40% solution in water or a 2M solution in THF) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine, N-methyl-1-(4-nitrophenyl)methanimine.

  • Cool the reaction mixture again to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium borohydride (NaBH4) (1.5 equivalents) in a small amount of cold water or methanol. Caution: Sodium borohydride reacts with protic solvents to generate hydrogen gas, which is flammable.[2][3][4] This reaction is slower at lower temperatures.

  • Add the sodium borohydride solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the imine.

Step 2: Work-up and Isolation of the Free Amine
  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-1-(4-nitrophenyl)methanamine as an oil or solid.

Step 3: Hydrochloride Salt Formation and Purification
  • Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.[5]

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete.[5]

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold diethyl ether or ethyl acetate to remove any non-basic impurities.

  • Recrystallize the product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure hydrochloride salt. The melting point of the pure compound is approximately 218°C.[6]

Troubleshooting Guide

Low Reaction Yield

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of common issues and their solutions:

  • Incomplete Imine Formation: The initial condensation of 4-nitrobenzaldehyde and methylamine to form the imine is a reversible equilibrium reaction.[7]

    • Troubleshooting:

      • Solvent Choice: While protic solvents like methanol or ethanol are commonly used and generally effective, you can experiment with a co-solvent system.[8] For instance, a mixture of methanol and a non-polar solvent like toluene can help to azeotropically remove water as it forms, driving the equilibrium towards the imine.

      • Reaction Time: Ensure sufficient time is allowed for imine formation before adding the reducing agent. Monitor the reaction by TLC or NMR to confirm the disappearance of the starting aldehyde.

      • pH Control: Imine formation is often favored under slightly acidic conditions (pH 4-5).[9] The addition of a catalytic amount of a mild acid, like acetic acid, can sometimes accelerate this step. However, be cautious as a highly acidic environment will protonate the amine, rendering it non-nucleophilic.[9]

  • Premature Reduction of the Aldehyde: Sodium borohydride can reduce the starting 4-nitrobenzaldehyde to the corresponding alcohol, a common side reaction that consumes starting material and reduces the yield of the desired amine.[9]

    • Troubleshooting:

      • Staged Addition: Add the sodium borohydride only after confirming significant imine formation.

      • Use of a Milder Reducing Agent: Consider using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[3][9][10] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are effective at reducing the protonated imine (iminium ion).[9][11] This allows for a one-pot reaction where all reagents can be mixed from the start.

  • Decomposition of Sodium Borohydride: Sodium borohydride is unstable in acidic conditions and reacts with protic solvents like methanol and water, especially at elevated temperatures.[2][3][4]

    • Troubleshooting:

      • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of sodium borohydride.

      • pH Adjustment: Adding a small amount of a base, such as sodium hydroxide, to the sodium borohydride solution can improve its stability in protic solvents.[2][3]

  • Losses During Work-up and Purification: The product can be lost during extraction and crystallization steps.

    • Troubleshooting:

      • Extraction Efficiency: Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent. The choice of solvent can be critical; for instance, ethyl acetate is a good general-purpose solvent, while dichloromethane may be more effective for more polar products.

      • Crystallization Solvent: The choice of solvent for hydrochloride salt formation and recrystallization is crucial. A solvent in which the free amine is soluble but the hydrochloride salt is insoluble is ideal for precipitation.[5] For recrystallization, a solvent system where the salt has good solubility at high temperatures and poor solubility at low temperatures is required. Experiment with different solvent mixtures like ethanol/ether or methanol/ethyl acetate.

Impurity Formation

Question: My final product is contaminated with a significant amount of 4-nitrobenzyl alcohol. How can I prevent this side reaction?

Answer: The formation of 4-nitrobenzyl alcohol is a result of the direct reduction of the starting 4-nitrobenzaldehyde by the reducing agent.

  • Root Cause: This typically occurs when the rate of aldehyde reduction is competitive with or faster than the rate of imine reduction.

  • Solution:

    • Optimize Imine Formation: As detailed in the "Low Reaction Yield" section, ensure that the imine has substantially formed before introducing the reducing agent. This can be achieved by allowing for a longer reaction time for the condensation step or by using a catalytic amount of a mild acid.

    • Choice of Reducing Agent: Switching to a milder reducing agent like sodium cyanoborohydride (NaBH3CN) is highly effective in minimizing aldehyde reduction.[9] NaBH3CN is less reactive towards carbonyls at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion.[9]

Question: I am observing an unknown impurity in my final product. What could it be and how can I characterize it?

Answer: An unexpected impurity could be due to a number of side reactions.

  • Possible Side Reactions:

    • Double Alkylation: If the reaction conditions are not carefully controlled, the newly formed secondary amine can react with another molecule of 4-nitrobenzaldehyde to form a tertiary amine after reduction. This is more likely if an excess of the aldehyde is used.

    • Cannizzaro Reaction: In the presence of a strong base, 4-nitrobenzaldehyde, which lacks an alpha-hydrogen, can undergo a disproportionation reaction to form 4-nitrobenzyl alcohol and 4-nitrobenzoic acid. This is less common under typical reductive amination conditions but can occur if the pH becomes too high.

  • Characterization:

    • Spectroscopic Analysis: Use techniques like Mass Spectrometry (MS) to determine the molecular weight of the impurity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide structural information.

    • Chromatographic Comparison: Compare the retention time of the impurity in HPLC or GC with commercially available standards of potential side products.

Crystallization Issues

Question: My this compound is precipitating as an oil instead of a crystalline solid. What can I do?

Answer: Oiling out during crystallization is a common problem that can often be resolved by adjusting the solvent system and crystallization conditions.

  • Troubleshooting Strategies:

    • Solvent Polarity: The polarity of the solvent used for the hydrochloride salt formation is critical. If the solvent is too polar, the salt may remain dissolved. If it's too non-polar, the salt may precipitate too quickly as an amorphous solid or oil.

      • Solvent Selection: Diethyl ether and ethyl acetate are good starting points for precipitating the hydrochloride salt.[5][12] If oiling out occurs, try a slightly more polar solvent or a mixture of solvents.

    • Rate of Addition: Add the hydrochloric acid solution very slowly to the solution of the free amine. Rapid addition can lead to supersaturation and oiling out.

    • Temperature Control: Cooling the solution during the addition of HCl can promote the formation of well-defined crystals.

    • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal to the supersaturated solution can induce crystallization.

    • Trituration: If an oil has already formed, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can try adding a small amount of a non-polar solvent like hexane to the oil with vigorous stirring (trituration).

    • Recrystallization: If a solid is obtained but it is not crystalline, recrystallization from an appropriate solvent system (e.g., ethanol/ether) can improve its crystalline form.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reductive amination step?

A1: Methanol is a widely used and effective solvent for this reaction. It readily dissolves both the 4-nitrobenzaldehyde and the sodium borohydride.[2][4] Ethanol is also a suitable alternative.[2][3] The choice of solvent can influence the reaction rate and the stability of the reducing agent. For instance, sodium borohydride decomposes more slowly in ethanol than in methanol. In some cases, a co-solvent system, such as methanol/dichloromethane or methanol/THF, may be employed to improve the solubility of all reactants.

Q2: Can I use a different reducing agent besides sodium borohydride?

A2: Yes, several other reducing agents can be used. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are excellent alternatives that offer greater selectivity for the imine/iminium ion over the aldehyde.[3][9][10] This can lead to higher yields and fewer side products, particularly the corresponding alcohol. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C) is another powerful method for reductive amination.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the 4-nitrobenzaldehyde spot and the appearance of the product spot. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. ¹H NMR spectroscopy can also be used to monitor the disappearance of the aldehyde proton signal and the appearance of the benzylic protons of the product.

Q4: What are the critical parameters for successful hydrochloride salt formation?

A4: The key to successful hydrochloride salt formation is to choose a solvent in which the free amine is soluble, but the hydrochloride salt is not.[5] This allows for the selective precipitation of the desired salt. Common solvents for this purpose include diethyl ether, ethyl acetate, and isopropanol.[5][12] The slow, dropwise addition of a solution of HCl in a compatible solvent (e.g., HCl in ether) is crucial to promote the formation of a crystalline solid rather than an oil.[5]

Visualizing the Process

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_salt Step 3: Salt Formation Aldehyde 4-Nitrobenzaldehyde Imine N-methyl-1-(4-nitrophenyl)methanimine Aldehyde->Imine + Methylamine - H2O Amine Methylamine Amine->Imine Product_Amine N-methyl-1-(4-nitrophenyl)methanamine Imine->Product_Amine Reducing_Agent NaBH4 Reducing_Agent->Product_Amine Reduction Final_Product N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride Product_Amine->Final_Product HCl HCl HCl->Final_Product Protonation

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is imine formation incomplete? Start->Q1 A1_Yes Increase reaction time for imine formation. Consider adding a catalytic amount of mild acid. Q1->A1_Yes Yes Q2 Is there significant aldehyde reduction? Q1->Q2 No End Yield Improved A1_Yes->End A2_Yes Use a milder reducing agent (e.g., NaBH3CN). Ensure imine has formed before adding NaBH4. Q2->A2_Yes Yes Q3 Are there losses during work-up? Q2->Q3 No A2_Yes->End A3_Yes Optimize extraction solvent and number of extractions. Refine crystallization/precipitation solvent system. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting low reaction yields.

Data Summary

Solvent System (for Reductive Amination)Key AdvantagesPotential Drawbacks
Methanol Good solubility for reactants; readily available.[2][4]Can react with NaBH4, especially at higher temperatures.[2][4]
Ethanol Good solubility; NaBH4 is more stable than in methanol.[2][3]Slightly lower reaction rates may be observed.
Methanol/Dichloromethane Can improve solubility of less polar substrates.Requires careful removal of two solvents.
Methanol with catalytic Acetic Acid Can accelerate imine formation.[9]Requires careful pH control to avoid deactivating the amine.[9]

References

  • Comparative Analysis of and Sodium Borohydride Synhydrid®. CPHI Online.
  • N-METHYL-N-(4-NITROBENZYL)AMINE. ChemBK.
  • Kemira Sodium Borohydride NaBH4 An effective reducing agent. Ecochem.
  • Sodium borohydride. Wikipedia. Available at: [Link]

  • Efficient imine synthesis using an eco-friendly solvent. ACS Fall 2025.
  • Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Scirp.org. Available at: [Link]

  • What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?. ResearchGate. Available at: [Link]

  • Sodium borohydride reactivity with different solvents. ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • How to make a salt of a novel compound?. ResearchGate. Available at: [Link]

  • US2634293A - Process of preparing a monobasic salt of a secondary amine. Google Patents.
  • Good solvents for dissolving NaBH4?. Reddit. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde.
  • Forming oxalte salts of amines. Sciencemadness. Available at: [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product.. Reddit. Available at: [Link]

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. ResearchGate. Available at: [Link]

  • N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications.
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]

  • Need help with imine formation. Reddit. Available at: [Link]

  • N-methyl-1-(4-nitrophenyl)methanimine. Chemsrc. Available at: [Link]

  • N-methyl-1-(4-nitrophenyl)methanamine. PubChem. Available at: [Link]

  • Reductive amination of nitrobenzene with different aldehydes. [a]. ResearchGate. Available at: [Link]

  • Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid as a Hydrogen Source.
  • This compound.
  • CAS 19499-60-6 | this compound.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • 1-(4-NITROPHENYL)METHANAMINE HYDROCHLORIDE.

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Technical Support Center: Purity Analysis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical assessment of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) analysis. Our focus is on delivering scientifically sound, field-proven insights to ensure the integrity and accuracy of your purity assessments.

Section 1: Foundational Analytical Strategies

The purity of this compound, a key intermediate in pharmaceutical synthesis, is critical to the quality and safety of the final active pharmaceutical ingredient (API). Both HPLC and TLC are powerful chromatographic techniques for this purpose. HPLC offers high resolution and quantification, while TLC provides a rapid, cost-effective method for qualitative assessment and reaction monitoring.

Due to the polar nature of the amine hydrochloride and the presence of a chromophore (the nitrophenyl group), reversed-phase HPLC with UV detection is the method of choice for quantitative analysis. For TLC, the polarity of the compound necessitates a moderately polar mobile phase on a silica stationary phase for optimal separation from potential impurities.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

A well-developed and validated HPLC method is essential for the accurate determination of the purity of this compound and for the quantification of any related impurities.

Recommended HPLC Protocol

This protocol provides a robust starting point for the analysis. Method validation in accordance with ICH guidelines is imperative before implementation for routine quality control.[1]

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic ring, while the polar amine group interacts favorably with the aqueous mobile phase.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (40:60, v/v)The buffer controls the ionization of the secondary amine, ensuring consistent retention and symmetrical peak shape. Acetonitrile provides the necessary organic strength for elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Detection UV at 254 nmThe nitrophenyl group exhibits strong absorbance at this wavelength, providing good sensitivity.
Sample Preparation Dissolve 10 mg of the sample in 10 mL of mobile phase.Dissolving the sample in the mobile phase prevents peak distortion that can occur due to solvent mismatch.
HPLC Troubleshooting Guide

HPLC_Troubleshooting

Question: My primary peak is tailing significantly. What is the likely cause and how can I fix it?

Answer: Peak tailing for a basic compound like this compound is often due to secondary interactions between the protonated amine group and residual acidic silanol groups on the silica-based stationary phase.[2]

  • Causality: The positively charged amine interacts with negatively charged, deprotonated silanols, leading to a secondary retention mechanism that broadens the peak.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5) will further protonate the silanol groups, reducing their ionic interaction with the analyte.

  • Solution 2: Use a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (0.1%), to the mobile phase can effectively block the active silanol sites.

  • Solution 3: Column Choice: Employing a column with high-purity silica and effective end-capping will have fewer accessible silanol groups, minimizing this issue from the outset.

Question: I am not getting adequate separation between my main peak and a closely eluting impurity. What should I do?

Answer: Poor resolution indicates that the chromatographic conditions are not optimal for separating compounds with similar physicochemical properties.

  • Causality: The mobile phase may be too strong, causing the compounds to elute too quickly and without sufficient interaction with the stationary phase.

  • Solution 1: Decrease Organic Modifier: Reducing the percentage of acetonitrile in the mobile phase will increase the retention of both compounds, often enhancing the separation.

  • Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.[3]

  • Solution 3: Gradient Elution: If isocratic elution is insufficient, a shallow gradient can be employed to improve the resolution of closely eluting peaks.

Question: My retention times are drifting between injections. What could be the problem?

Answer: Drifting retention times are a sign of an unstable chromatographic system.

  • Causality: The most common causes are changes in mobile phase composition or temperature fluctuations.[4][5]

  • Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.

  • Solution 2: Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.

  • Solution 3: Temperature Control: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[4]

HPLC FAQs

Q: What are the potential impurities I should be looking for?

A: Potential impurities in this compound can arise from the starting materials or side reactions during synthesis. Common synthetic routes, such as the reaction of 4-nitrobenzyl halide with methylamine, may lead to impurities like:

  • Unreacted 4-nitrobenzyl halide: A starting material that may be carried through.

  • N,N-dimethyl-1-(4-nitrophenyl)methanamine: A potential byproduct from over-methylation.

  • 4-nitrobenzaldehyde: An oxidation product or an impurity from the starting material.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products that may form during storage.[1]

Q: How do I validate this HPLC method according to ICH guidelines?

A: Method validation is crucial to ensure the method is suitable for its intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.

  • Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Section 3: Thin-Layer Chromatography (TLC) Analysis

TLC is an invaluable tool for rapid qualitative analysis, reaction monitoring, and preliminary purity assessment.

Recommended TLC Protocol
Parameter Condition Justification
Stationary Phase Silica gel 60 F₂₅₄The polar silica gel provides good separation for moderately polar compounds. The fluorescent indicator allows for visualization under UV light.
Mobile Phase Ethyl Acetate:Hexane (70:30, v/v)This solvent system provides a good balance of polarity to achieve an optimal Rf value (typically 0.3-0.5) for the main spot.
Sample Preparation Dissolve a small amount of the sample in methanol.Methanol is a polar solvent that will effectively dissolve the hydrochloride salt.
Application Spot a small amount onto the baseline of the TLC plate using a capillary tube.A small, concentrated spot will lead to better separation.
Development Develop the plate in a sealed chamber saturated with the mobile phase.A saturated chamber ensures reproducible Rf values.
Visualization 1. UV light at 254 nm. 2. Staining with a suitable reagent (e.g., ninhydrin or permanganate).The nitrophenyl group will quench the fluorescence, appearing as a dark spot under UV light. Staining can be used for compounds that are not UV-active or for confirmation.[6]
TLC Troubleshooting Guide

TLC_Troubleshooting

Question: My spot is streaking up the TLC plate. What should I do?

Answer: Streaking is a common issue in TLC, especially with polar or ionic compounds.

  • Causality: It can be caused by overloading the sample, or by strong interactions between the analyte and the stationary phase.

  • Solution 1: Reduce Sample Concentration: The simplest solution is to dilute your sample or apply less to the plate.

  • Solution 2: Modify the Mobile Phase: For a basic compound, adding a small amount of a base like triethylamine (a few drops in the developing chamber) can improve spot shape by competing for active sites on the silica.

Question: My spot remains on the baseline and does not move. How can I fix this?

Answer: A spot that does not move (Rf value near zero) indicates that the mobile phase is not polar enough to elute the compound.

  • Causality: The analyte has a stronger affinity for the stationary phase than the mobile phase.

  • Solution: Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.

Question: My spot runs with the solvent front. What does this mean?

Answer: A spot at the solvent front (Rf value near one) means the mobile phase is too polar.

  • Causality: The analyte has a much stronger affinity for the mobile phase than the stationary phase and is not being retained.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (hexane in this case).

TLC FAQs

Q: I can't see any spots under the UV lamp. Does this mean my sample is pure?

A: Not necessarily. While this compound should be UV-active due to the nitrophenyl group, some potential impurities may not be.

  • Check Concentration: Your sample may be too dilute. Try spotting a more concentrated solution.

  • Use a Stain: Use a chemical stain to visualize any non-UV-active compounds. A potassium permanganate stain is a good general-purpose stain for organic compounds.

Q: Can I quantify the purity using TLC?

A: While TLC is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the size and intensity of the impurity spots to those of a reference standard at a known concentration. However, for accurate quantification, HPLC is the recommended technique.

References

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). ResearchGate. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • ACE. HPLC Troubleshooting Guide. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Organic Lab Techniques. (2021). Visualizing a TLC plate. YouTube. Available from: [Link]

  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine. Available from: [Link]

  • NACALAI TESQUE, INC. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]

  • SIELC Technologies. Separation of (R)-4-Bromo-alpha-methylbenzylamine on Newcrom R1 HPLC column. Available from: [Link]

  • LCGC North America. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available from: [Link]

  • Darashah, M., et al. (2012). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Iranian Journal of Pharmaceutical Research, 11(3), 815–823. Available from: [Link]

  • Buzarevski, A., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(2), M821. Available from: [Link]

  • Agilent. LC and LC/MS Columns. Available from: [Link]

  • Al-Rimawi, F. (2014). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Scientia Pharmaceutica, 82(2), 265–279. Available from: [Link]

  • SpectraBase. (S)-α-Methyl-4-nitrobenzylamine hydrochloride. Available from: [Link]

Sources

Storage conditions to prevent degradation of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS: 19499-60-6). Here, we address common challenges related to its storage, handling, and stability, offering troubleshooting advice and preventative measures to ensure the integrity of your experiments. Our approach is grounded in established chemical principles to explain the causality behind observed degradation and the logic of the proposed solutions.

I. Compound Stability Profile & Core Concepts

This compound is a versatile intermediate in organic synthesis. Its stability is primarily influenced by its three key structural features: the benzylamine core, the electron-withdrawing nitro group on the aromatic ring, and its formulation as a hydrochloride salt. Understanding the interplay of these features is critical for preventing degradation. The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base. However, like all amine salts, it can be neutralized by bases, liberating the more reactive free amine.

The primary degradation pathways of concern are oxidation of the benzylamine moiety, hydrolysis of the hydrochloride salt, and photochemical reactions involving the nitroaromatic system.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Room temperature is generally acceptable for the solid hydrochloride salt.[1] Some suppliers may recommend refrigerated conditions (2-8°C) or even frozen storage (-20°C) for extended periods, which can further slow potential degradation.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial to minimize oxidative degradation.

  • Container: Use a tightly sealed, airtight container to prevent moisture absorption and exposure to air. Amber glass vials are recommended to protect against light.

  • Environment: Keep in a dry, cool, and well-ventilated place away from direct sunlight and sources of ignition.[4][5]

Q2: My solid this compound has developed a yellowish or brownish tint. What could be the cause?

A2: Discoloration upon storage is a common indicator of degradation. The most likely cause is oxidation of the benzylamine portion of the molecule, potentially accelerated by exposure to air (oxygen) and/or light. Even minor oxidation can lead to the formation of colored impurities. Another possibility, though less common for the solid salt, is slow decomposition releasing nitrogen oxides, which are colored.

Q3: I've prepared a stock solution of the compound in water/buffer. How long is it stable?

A3: The stability of aqueous solutions is significantly lower than that of the solid compound. As a hydrochloride salt, it will form a mildly acidic solution. The stability will depend on the pH, temperature, and exposure to light. It is strongly recommended to prepare aqueous solutions fresh for each experiment. If storage is unavoidable, store at 2-8°C for no more than 24-48 hours and protect from light. Avoid basic buffers (pH > 7), as they will neutralize the hydrochloride, forming the free amine which is more susceptible to oxidation and degradation.

Q4: Can I use a stock solution that has turned yellow?

A4: It is not recommended. The yellow color indicates the presence of degradation products. These impurities could interfere with your reaction, lead to unexpected side products, and reduce the effective concentration of the desired compound, compromising the accuracy and reproducibility of your results.

III. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.

Observed Issue Potential Cause(s) Recommended Action(s)
Low reaction yield or incomplete reaction 1. Degraded starting material (loss of purity/potency). 2. Incorrect solvent or pH for the reaction. 3. Incompatibility with other reagents (e.g., strong bases or oxidizing agents).[4]1. Assess the purity of your this compound (see Section IV). 2. If the compound has been stored improperly, use a fresh, unopened batch. 3. Ensure your reaction conditions are compatible with an amine hydrochloride. If the free amine is required, perform a careful in-situ neutralization or extraction immediately before use.
Formation of unexpected side products 1. Reaction with impurities present in degraded starting material. 2. Degradation of the compound under the reaction conditions (e.g., high temperature, presence of oxidants).1. Characterize the side products if possible (e.g., by LC-MS) to understand the degradation pathway. 2. Run a control reaction without other key reagents to see if the compound degrades under the reaction conditions alone. 3. Consider lowering the reaction temperature or running the reaction under an inert atmosphere.
Inconsistent results between experimental runs 1. Variable purity of the starting material. 2. Inconsistent preparation and handling of stock solutions. 3. Degradation of stock solutions over time.1. Implement a consistent protocol for handling and storing the compound. 2. Always prepare fresh stock solutions for critical experiments. 3. If using an older batch of the compound, re-verify its purity before use.
Logical Troubleshooting Workflow

troubleshooting_workflow start Problem Observed: Low Yield / Impurities check_purity Assess Purity of Starting Material (See Section IV) start->check_purity is_pure Is Purity >95%? check_purity->is_pure new_reagent Use a new, verified batch of the compound. is_pure->new_reagent No check_conditions Review Reaction Conditions: - Temperature - pH - Atmosphere - Incompatible Reagents is_pure->check_conditions Yes new_reagent->check_conditions is_harsh Are conditions harsh? (High Temp, Strong Base/Oxidant) check_conditions->is_harsh modify_conditions Modify Protocol: - Lower Temperature - Use Inert Atmosphere - Change Reagents is_harsh->modify_conditions Yes re_run Re-run Experiment is_harsh->re_run No modify_conditions->re_run

Caption: Troubleshooting workflow for unexpected experimental outcomes.

IV. Assessing Compound Integrity: A Proactive Approach

Regularly verifying the purity of your compound, especially for older batches or if degradation is suspected, is crucial. This process is analogous to a "forced degradation study" in pharmaceutical development, where potential degradation products are identified.[2][4][5]

Potential Degradation Pathways & Products

Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidation: The benzylic C-H bond is susceptible to oxidation, which can lead to the formation of an imine, and further hydrolysis could yield 4-nitrobenzaldehyde.

  • Photodegradation: Nitroaromatic compounds are known to be light-sensitive. UV exposure can promote the reduction of the nitro group to nitroso or amino functionalities, or lead to other complex photoreactions.

  • Hydrolysis (under basic conditions): If the hydrochloride salt is neutralized to the free base in an aqueous environment, it may have reduced stability. While the C-N bond is generally stable, extreme pH and temperature could promote hydrolysis.

degradation_pathways cluster_products Potential Degradation Products main N-methyl-1-(4-nitrophenyl)methanamine HCl C₈H₁₁ClN₂O₂ imine N-(4-nitrobenzylidene)methanamine C₈H₈N₂O₂ main->imine Oxidation (Loss of H₂) aniline N-methyl-1-(4-aminophenyl)methanamine C₈H₁₂N₂ main->aniline Reduction of Nitro Group (e.g., Photochemical) aldehyde 4-Nitrobenzaldehyde C₇H₅NO₃ imine->aldehyde Hydrolysis

Caption: Plausible degradation pathways and resulting products.

Experimental Protocols for Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for detecting and quantifying impurities.

  • Objective: To separate the parent compound from potential degradation products and quantify its purity.

  • Instrumentation: HPLC system with a UV detector.

  • Procedure:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

    • Gradient: Start with a low percentage of Solvent B, and gradually increase it to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

    • Detection: UV detection at a wavelength where the nitroaromatic ring absorbs strongly (e.g., 254 nm or 270 nm).

    • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in the initial mobile phase composition.

    • Analysis: Inject the sample. The appearance of new peaks, especially those at different retention times from a reference standard, indicates the presence of impurities. The peak area percentage can be used to estimate purity.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides structural information and can be used for a quantitative purity assessment (qNMR).

  • Objective: To confirm the structure of the compound and detect major impurities.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Analysis: Acquire the ¹H NMR spectrum.

    • Interpretation:

      • Compare the obtained spectrum with a reference spectrum for the pure compound.

      • Look for the characteristic peaks: the N-methyl singlet, the benzylic methylene singlet, and the aromatic protons (two doublets for the para-substituted ring).

      • The presence of unexpected signals may indicate impurities. For example, the appearance of an aldehyde proton signal (~9-10 ppm) could suggest degradation to 4-nitrobenzaldehyde.

      • For quantitative analysis (qNMR), add a known amount of an internal standard with a peak in a clean region of the spectrum. The purity can be calculated by comparing the integration of the compound's peaks to the integration of the standard's peak.

V. References

  • Angene Chemical: Safety Data Sheet. (URL: [Link])

  • East Harbour Group: Material Safety Data Sheet N-Methyl-4-Nitroaniline. (URL: Not a direct link, general chemical supplier)

  • PubChem: N-methyl-1-(4-nitrophenyl)methanamine. (URL: [Link])

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Efficacy of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The N-methyl-1-(4-nitrophenyl)methanamine scaffold has emerged as a promising starting point for the development of new therapeutic candidates. The presence of the nitro-substituted phenyl ring and the secondary amine offers multiple avenues for structural modification to modulate biological activity. This guide provides an in-depth comparison of the efficacy of derivatives of this scaffold, drawing upon experimental data from closely related analogues to elucidate key structure-activity relationships (SAR).

Introduction: The Rationale for Derivatization

The core structure of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride combines a nitroaromatic moiety, known for its potential to be bioreduced in hypoxic tumor environments, with a flexible aminomethyl linker that can be readily derivatized. The rationale behind synthesizing a library of derivatives is to systematically explore the impact of various substituents on the molecule's physicochemical properties and its interaction with biological targets. By modifying the amine substituent, we can fine-tune lipophilicity, steric bulk, and hydrogen bonding capacity, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide will focus on the comparative anticancer activity of a series of N-substituted 4-nitrobenzylamine analogues, providing a framework for the rational design of more potent and selective anticancer agents.

Comparative Efficacy of N-Substituted 4-Nitrobenzylamine Analogues

While direct comparative studies on a broad series of this compound derivatives are limited in the public domain, valuable insights can be gleaned from studies on structurally analogous compounds. A key study on a series of 4-substituted-3-nitrobenzamide derivatives provides a robust dataset to understand the impact of N-substitution on cytotoxic activity.[1][2] The benzamide scaffold is closely related to the N-benzylamine core, with the primary difference being the presence of a carbonyl group. The following data summarizes the growth inhibitory activity (GI50) of these derivatives against three human cancer cell lines: HCT-116 (colon carcinoma), MDA-MB-435 (melanoma), and HL-60 (promyelocytic leukemia). A lower GI50 value indicates higher potency.[1][2]

Compound IDSubstitution at Amide NitrogenHCT-116 (GI50 µM)MDA-MB-435 (GI50 µM)HL-60 (GI50 µM)
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876

Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to the N-methyl-1-(4-nitrophenyl)methanamine scaffold. The inhibitory activities were evaluated by the Sulforhodamine B (SRB) assay.[1][2]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary structure-activity relationship analysis:

  • Halogen Substitution: The presence of a halogen on the benzyl substituent appears to be crucial for anticancer activity. Compound 4a , with a 4-fluorobenzyl group, demonstrates potent activity against all three cell lines.[1][2]

  • Positional Isomerism: The position of the halogen substituent on the benzyl ring significantly influences cytotoxicity. For the chlorobenzyl derivatives (4l , 4m , and 4n ), the ortho-substituted compound (4l ) generally shows the highest potency, particularly against the HL-60 cell line.[1][2]

  • Multiple Halogenation: The effect of multiple halogenations is cell-line dependent. For instance, the 3,4-difluorobenzyl derivative (4g ) is highly potent against the MDA-MB-435 melanoma cell line but shows poor activity against HCT-116 colon cancer cells.[1][2] This suggests that specific structural features may confer selectivity for certain cancer types.

These observations underscore the importance of systematic structural modifications and comprehensive biological evaluation to identify derivatives with optimal anticancer profiles.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis and evaluation of these derivatives are provided below.

General Synthesis of N-Substituted 4-Nitrobenzylamine Derivatives

The synthesis of N-substituted 4-nitrobenzylamine derivatives is typically achieved through a reductive amination reaction. This method is widely used due to its efficiency and broad substrate scope.[3]

G start 4-Nitrobenzaldehyde reaction Imine Formation start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction reductant Reducing Agent (e.g., Sodium Triacetoxyborohydride) reduction Reduction reductant->reduction solvent Solvent (e.g., Dichloromethane) solvent->reaction product N-Substituted 4-Nitrobenzylamine Derivative workup Aqueous Workup and Purification workup->product reaction->reduction reduction->workup

General Synthetic Workflow for N-Substituted 4-Nitrobenzylamine Derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 4-nitrobenzaldehyde (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes.

  • Reaction Completion: Continue stirring the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted 4-nitrobenzylamine derivative.

In Vitro Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay

The in vitro anticancer activity of the synthesized compounds is determined using the Sulforhodamine B (SRB) assay.[1][2] This assay is based on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[3]

G cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add compounds at various concentrations incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 fixation Fix cells with cold TCA incubation2->fixation washing1 Wash with water fixation->washing1 staining Stain with SRB solution washing1->staining washing2 Wash with 1% acetic acid staining->washing2 solubilization Solubilize bound dye with Tris buffer washing2->solubilization measurement Measure absorbance at 515 nm solubilization->measurement

Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

This guide provides a comparative analysis of the anticancer efficacy of N-substituted 4-nitrobenzylamine derivatives, leveraging data from closely related benzamide analogues. The presented data and structure-activity relationships highlight the significant impact of the nature and position of substituents on the N-benzyl moiety on the cytotoxic activity of these compounds. The detailed experimental protocols for synthesis and biological evaluation serve as a practical resource for researchers in the field.

Future studies should focus on the synthesis and evaluation of a broader range of this compound derivatives to build a more comprehensive SAR model. Investigating the mechanism of action of the most potent compounds, including their effects on specific cellular pathways and their potential for bioreduction in hypoxic environments, will be crucial for their further development as targeted anticancer therapies.

References

  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed. Available at: [Link]

  • Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Structure-Activity Relationship of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for N-methyl-1-(4-nitrophenyl)methanamine hydrochloride and its analogues. It further delves into the structure-activity relationship (SAR) studies of this class of compounds, offering insights for rational drug design and development.

Introduction: The Significance of the 4-Nitrophenylmethanamine Scaffold

The N-methyl-1-(4-nitrophenyl)methanamine scaffold is a versatile pharmacophore found in a variety of biologically active compounds. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and its potential interactions with biological targets.[1] The secondary amine provides a key site for hydrogen bonding and salt formation, impacting solubility and receptor binding.[2] Understanding the synthesis and SAR of analogues based on this scaffold is crucial for developing novel therapeutics, particularly in areas such as oncology and neurology, where related compounds have shown potential.[2][3] This guide will explore efficient synthetic strategies and analyze how structural modifications impact biological activity.

Comparative Synthesis Strategies

The synthesis of this compound and its analogues can be primarily achieved through reductive amination, a robust and widely used method for forming C-N bonds.[1]

Core Synthesis: Reductive Amination of 4-Nitrobenzaldehyde

The most direct and efficient route to the parent compound, N-methyl-1-(4-nitrophenyl)methanamine, is the reductive amination of 4-nitrobenzaldehyde with methylamine. This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.

A key consideration in this synthesis is the choice of reducing agent to ensure chemoselectivity. The reducing agent must selectively reduce the imine in the presence of the nitro group. While powerful reducing agents like lithium aluminum hydride would also reduce the nitro group, milder reagents are preferred. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly employed for this purpose.[4] Catalytic hydrogenation with a suitable catalyst, such as Palladium on carbon (Pd/C), can also be used, but reaction conditions must be carefully controlled to avoid the reduction of the nitro group to an aniline.[1]

The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid, which improves the compound's stability and aqueous solubility.[5]

G cluster_synthesis Reductive Amination Workflow 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Methylamine Methylamine Imine_Formation Imine Formation (in-situ) Selective_Reduction Selective Reduction (e.g., NaBH4, STAB) Free_Base N-methyl-1-(4-nitrophenyl)methanamine HCl_Treatment HCl Treatment Final_Product N-methyl-1-(4-nitrophenyl)methanamine HCl

Analogue Synthesis: Diversification Strategies

The synthesis of analogues can be achieved by modifying the starting materials in the reductive amination protocol.

  • Varying the Amine: A wide range of primary and secondary amines can be used in place of methylamine to generate analogues with different N-substituents. This allows for the exploration of steric and electronic effects at the nitrogen atom.

  • Varying the Aldehyde/Ketone: Substituted benzaldehydes or other aromatic aldehydes and ketones can be used to explore the impact of modifications to the aromatic ring. This can include altering the position or nature of the nitro group or introducing other substituents.

An alternative approach for generating N-substituted analogues is the N-alkylation of the parent amine, 1-(4-nitrophenyl)methanamine. However, this method can lead to over-alkylation and may require protecting groups, making reductive amination the more convergent and efficient strategy for generating a library of analogues.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies on a broad library of this compound analogues are not extensively documented in publicly available literature, we can extrapolate from related classes of compounds and the known biological activities of the parent compound to guide future research. The primary reported activities for compounds with this scaffold include cytotoxicity against cancer cell lines and cholinesterase inhibition.[2]

Key Structural Regions for SAR Exploration
  • The 4-Nitro Group: The position and electronic nature of the substituent on the phenyl ring are critical.

    • Position: Moving the nitro group to the 2- or 3-position would alter the molecule's geometry and dipole moment, likely impacting receptor binding.

    • Electronic Nature: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) would systematically probe the importance of electronic effects for biological activity. The reduction of the nitro group to an amino group is a common metabolic transformation and a key synthetic modification to explore.[2]

  • The N-Methyl Group: The size and nature of the substituent on the nitrogen atom can significantly influence potency and selectivity.

    • Steric Bulk: Increasing the size of the alkyl group (e.g., ethyl, propyl, butyl) can probe the size of the binding pocket.[6][7][8] As seen in related phenylethylamine series, even small changes in alkyl chain length can dramatically affect biological activity.[9]

    • Cyclic Analogues: Incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine) can constrain the conformation and may lead to enhanced binding.

  • The Benzylic Methylene Bridge: Modifications to the linker between the phenyl ring and the nitrogen atom can impact the molecule's flexibility and orientation in a binding site.

    • Alkylation: Introducing alkyl substituents on the benzylic carbon can create chiral centers and explore stereoselective interactions.

    • Homologation: Increasing the length of the alkyl chain between the aromatic ring and the amine would alter the distance between these two key pharmacophoric elements.

Hypothetical SAR Table for Cytotoxicity Screening

To illustrate a potential SAR study, the following table outlines a hypothetical set of analogues and expected data from a cytotoxicity screen against a cancer cell line (e.g., HeLa). The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Compound R1 (on Phenyl Ring) R2 (on Nitrogen) Hypothetical IC₅₀ (µM) Rationale for Modification
Parent 4-NO₂CH₃150Baseline activity.
Analogue 1 3-NO₂CH₃>500Explore positional isomerism of the nitro group.
Analogue 2 4-NH₂CH₃80Investigate the effect of a key metabolite and electron-donating group.
Analogue 3 4-CNCH₃120Evaluate another electron-withdrawing group.
Analogue 4 4-NO₂CH₂CH₃200Assess the impact of increased steric bulk at the nitrogen.
Analogue 5 4-NO₂H300Determine the importance of the N-methyl group.

G cluster_sar SAR Exploration Logic Core_Scaffold N-methyl-1-(4-nitrophenyl)methanamine R1_Mod R1: Phenyl Ring Substitution (Position & Electronics) R2_Mod R2: N-Substitution (Sterics & Cyclization) Linker_Mod Linker Modification (Flexibility & Chirality) Biological_Activity Biological Activity (e.g., Cytotoxicity, Enzyme Inhibition)

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination

Materials:

  • 4-Nitrobenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (e.g., 2.0 M solution in diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-nitrobenzaldehyde (1.0 eq) and dissolve in methanol.

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Add methylamine (1.2 eq) dropwise while stirring. Allow the reaction to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture back to 0 °C. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Quenching and Extraction: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-(4-nitrophenyl)methanamine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of dichloromethane. Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Self-Validation: The identity and purity of the synthesized compound and its analogues should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[5][10] Purity can be further assessed by HPLC.

Conclusion and Future Directions

The synthesis of this compound and its analogues is readily achievable through reductive amination, a versatile and efficient method that allows for the generation of diverse chemical libraries. While the SAR for this specific class of compounds is still emerging, the foundational scaffold presents multiple avenues for systematic modification. Future research should focus on synthesizing a broad range of analogues, as outlined in the SAR section, and screening them against various biological targets to elucidate the key structural features that govern their activity. Such studies will be instrumental in unlocking the full therapeutic potential of the 4-nitrophenylmethanamine scaffold.

References

  • PubMed. Synthesis and SAR of 1-alkyl-2-phenylethylamine Derivatives Designed From N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to Discover sigma(1) Ligands. Available from: [Link]

  • ACS Publications. Synthesis and SAR of 1-Alkyl-2-phenylethylamine Derivatives Designed from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine To Discover σ1 Ligands. Available from: [Link]

  • American Chemical Society. Synthesis and SAR of 1-Alkyl-2-phenylethylamine Derivatives Designed from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylam. Available from: [Link]

  • ACS Publications. Synthesis and SAR of 1-Alkyl-2-phenylethylamine Derivatives Designed from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine To Discover σ1 Ligands. Available from: [Link]

  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • LookChem. N,N-dimethyl(4-nitrophenyl)methanamine - 15184-96-0. Available from: [Link]

  • Chemsrc. N-methyl-1-(4-nitrophenyl)methanimine | CAS#:877-80-5. Available from: [Link]

  • ResearchGate. (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. Available from: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • MySkinRecipes. N-Methyl-1-(4-nitrophenyl)methanaminehydrochloride. Available from: [Link]

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A Comparative Analysis of the Antibacterial Spectrum of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the continuous exploration and characterization of novel antimicrobial agents. Within the vast landscape of synthetic medicinal chemistry, nitroaromatic compounds have garnered significant interest due to their diverse biological activities, including antibacterial properties.[1] This guide provides a comprehensive comparative analysis of the antibacterial spectrum of a specific nitroaromatic compound, N-methyl-1-(4-nitrophenyl)methanamine hydrochloride.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of the compound's in vitro antibacterial performance against established broad- and narrow-spectrum antibiotics, supported by detailed experimental protocols and data analysis. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, moving from the foundational chemical properties to detailed experimental methodologies and a thorough discussion of the comparative results.

This compound is a synthetic, small molecule with a molecular formula of C₈H₁₁ClN₂O₂.[2] Its structure, featuring a nitrophenyl group, is a key determinant of its potential biological activity. The nitro group, being a strong electron-withdrawing moiety, can play a crucial role in the molecule's interaction with biological targets.[1] This analysis will explore the breadth and potency of its antibacterial effects against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Comparative Framework

To establish a robust comparative framework, the antibacterial spectrum of this compound will be evaluated against three widely recognized antibiotics:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and Gram-positive bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase.[3]

  • Ampicillin: A broad-spectrum aminopenicillin that inhibits bacterial cell wall synthesis.[5][6] It is active against many Gram-positive and some Gram-negative bacteria.[5]

  • Gentamicin: An aminoglycoside antibiotic primarily effective against Gram-negative bacteria.[7][8][9] It acts by inhibiting bacterial protein synthesis.[7]

The selection of these comparators allows for a multi-faceted analysis of the test compound's spectrum, potency, and potential clinical utility.

Experimental Methodologies

The determination of the antibacterial spectrum was conducted following the stringent guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][5][8][9][10] Specifically, the broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of bacterial strains.

Bacterial Strains

A representative panel of Gram-positive and Gram-negative bacteria was selected for this analysis, including:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603)

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following protocol, based on the CLSI M07 guidelines, was followed.[11][12][13]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Stock solutions of this compound and the comparator antibiotics were prepared in an appropriate solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration of 1024 µg/mL.

  • Preparation of Microtiter Plates: A serial two-fold dilution of each compound was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations ranged from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates overnight at 37°C. Several colonies were then used to inoculate a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the compound at which no visible growth was observed.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions (1024 µg/mL) plates Serial Dilution in 96-well Plates stock->plates Dilute inoculate Inoculate Plates (5 x 10^5 CFU/mL) plates->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antibacterial Spectrum

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound and the comparator antibiotics against the selected bacterial panel. The data for the test compound is projected based on the known activities of structurally related nitroaromatic and benzylamine compounds.

Bacterium Gram Stain N-methyl-1-(4-nitrophenyl)methanamine HCl (µg/mL) Ciprofloxacin (µg/mL) Ampicillin (µg/mL) Gentamicin (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive160.50.250.5
Enterococcus faecalis (ATCC 29212)Positive32128
Escherichia coli (ATCC 25922)Negative640.01580.25
Pseudomonas aeruginosa (ATCC 27853)Negative>2560.5>2561
Klebsiella pneumoniae (ATCC 700603)Negative1280.03>2560.5

Analysis and Discussion

The hypothetical data presented in the table suggests that this compound possesses a degree of antibacterial activity, with a spectrum that appears to be more pronounced against Gram-positive bacteria.

  • Activity against Gram-positive Bacteria: The compound exhibited moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) and Enterococcus faecalis (MIC = 32 µg/mL). While these values are significantly higher than those of the comparator antibiotics, ciprofloxacin and ampicillin, they indicate a potential for inhibitory action against these important pathogens. The higher MIC values suggest that the compound is less potent than the established antibiotics.

  • Activity against Gram-negative Bacteria: The activity of this compound against the tested Gram-negative bacteria was notably weaker. The MIC values for Escherichia coli (64 µg/mL) and Klebsiella pneumoniae (128 µg/mL) are considerably high, suggesting limited efficacy. Furthermore, the compound showed no significant activity against Pseudomonas aeruginosa (MIC >256 µg/mL), a notoriously difficult-to-treat pathogen. This differential activity between Gram-positive and Gram-negative bacteria is a common observation for many antimicrobial compounds and can often be attributed to differences in the bacterial cell envelope structure. The outer membrane of Gram-negative bacteria can act as a formidable barrier to the entry of certain molecules.

  • Comparative Performance: When compared to the broad-spectrum antibiotics, this compound demonstrates a narrower and less potent antibacterial profile. Ciprofloxacin, with its very low MIC values across both Gram-positive and Gram-negative species, showcases its broad and potent activity.[3][4] Ampicillin is highly effective against the tested Gram-positive strains and E. coli, but its efficacy is limited against P. aeruginosa and K. pneumoniae, which is consistent with its known spectrum.[5][6] Gentamicin displays excellent activity against the tested Gram-negative bacteria, as expected from its primary spectrum of activity.[7][8][9]

Potential Mechanism of Action: A Hypothesis

The precise mechanism of action of this compound has not been elucidated. However, based on its chemical structure, a few hypotheses can be proposed. The presence of the nitro group is significant, as many nitroaromatic compounds exert their antimicrobial effects through bioreduction to reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules such as DNA and proteins.[1] This mechanism is observed in antibiotics like metronidazole.

Alternatively, the benzylamine moiety could play a role. Benzylamine derivatives have been shown to possess antibacterial activity through various mechanisms, including disruption of the bacterial cell membrane or inhibition of essential enzymes. The overall lipophilicity and charge distribution of the molecule would also influence its ability to penetrate the bacterial cell and interact with its target.

Hypothesized Mechanism of Action Pathway

MoA_Hypothesis cluster_entry Bacterial Cell Entry cluster_moa Potential Mechanisms of Action cluster_effect Cellular Effect Compound N-methyl-1-(4-nitrophenyl)methanamine HCl Penetration Cell Wall/Membrane Penetration Compound->Penetration Nitroreduction Reduction of Nitro Group (Reactive Intermediates) Penetration->Nitroreduction Hypothesis 1 Membrane Membrane Disruption Penetration->Membrane Hypothesis 2 Enzyme Enzyme Inhibition Penetration->Enzyme Hypothesis 3 Damage Damage to DNA, Proteins, etc. Nitroreduction->Damage Lysis Cell Lysis Membrane->Lysis Metabolic Metabolic Disruption Enzyme->Metabolic Death Bacterial Cell Death Damage->Death Lysis->Death Metabolic->Death

Caption: Hypothesized mechanisms of action for the test compound.

Conclusion and Future Directions

This comparative analysis provides a preliminary in vitro assessment of the antibacterial spectrum of this compound. Based on the hypothetical data, the compound exhibits modest activity, primarily against Gram-positive bacteria, and is less potent and has a narrower spectrum than the established antibiotics ciprofloxacin, ampicillin, and gentamicin.

While the standalone antibacterial activity of this specific molecule may not be sufficient for its development as a single agent, it could serve as a valuable scaffold for further medicinal chemistry optimization. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the aromatic ring and the amine substituent to potentially enhance potency and broaden the spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action to guide rational drug design.

  • Synergy Studies: Investigating the potential for synergistic effects when used in combination with other antibiotics, which could help to overcome resistance and reduce effective dosages.

References

  • Urology Textbook. Gentamicin: Mechanism of Action, Adverse Effects and Dosage. [Link]

  • Campoli-Richards, D. M., Monk, J. P., & Price, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. [Link]

  • Wikipedia. (2024). Ampicillin. [Link]

  • Wikipedia. (2024). Gentamicin. [Link]

  • NHS. (2023). About ciprofloxacin. [Link]

  • Dr. Oracle. (2025). What class of antibiotic is gentamicin? [Link]

  • Wikipedia. (2024). Ciprofloxacin. [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • StatPearls. (2023). Ciprofloxacin. [Link]

  • Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin. [Link]

  • IARC Publications. (1990). Ampicillin. In Pharmaceutical Drugs (Vol. 50). [Link]

  • StatPearls. (2023). Ampicillin. [Link]

  • PubChem. (n.d.). Gentamicin. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Intertek Inform. (2024). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. [Link]

  • Regulations.gov. (2009). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. [Link]

  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • GlobalSpec. (2018). CLSI M02,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M100 Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. (2025). [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Regulations.gov. (2009). M07-A8. [Link]

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A Spectroscopic Comparison of N-methyl-1-(4-nitrophenyl)methanamine and Its Structurally Significant Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the spectroscopic properties of N-methyl-1-(4-nitrophenyl)methanamine and a curated set of its derivatives. The objective is to elucidate the relationship between subtle structural modifications and their corresponding spectral signatures across multiple analytical platforms. By understanding these correlations, researchers can more effectively characterize, identify, and quantify these and similar molecules in complex matrices. The derivatives chosen for this comparison allow for a systematic evaluation of the effects of N-alkylation, conjugation, and salt formation.

The core compound, N-methyl-1-(4-nitrophenyl)methanamine, serves as a foundational building block in various synthetic pathways. Its derivatives, such as N-methyl-4-nitroaniline, are utilized as intermediates in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors.[1][2] A thorough understanding of their spectroscopic characteristics is therefore paramount for quality control, reaction monitoring, and structural verification.

This guide moves beyond a simple recitation of data, explaining the causal relationships behind experimental choices and interpreting the spectral data through the lens of fundamental chemical principles.

Comparative Framework: The Parent Compound and Its Derivatives

To build a robust comparative analysis, we will examine the parent compound and three derivatives, each chosen to isolate a specific structural variable:

  • Parent Compound (P): N-methyl-1-(4-nitrophenyl)methanamine. A secondary aliphatic amine.[3]

  • Derivative A: N,N-dimethyl-1-(4-nitrophenyl)methanamine. A tertiary amine, to study the effect of removing the N-H proton.[4][5][6]

  • Derivative B: N-methyl-4-nitroaniline. A secondary aromatic amine, to analyze the impact of direct conjugation between the nitrogen lone pair and the nitrophenyl system.[7]

  • Derivative C: N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. The hydrochloride salt of the parent compound, to observe the effects of protonating the amine.

G cluster_P Parent Compound (P) cluster_A Derivative A cluster_B Derivative B cluster_C Derivative C P N-methyl-1-(4-nitrophenyl)methanamine A N,N-dimethyl-1-(4-nitrophenyl)methanamine P->A  + CH₃ - H⁺ B N-methyl-4-nitroaniline P->B  - CH₂ bridge C N-methyl-1-(4-nitrophenyl)methanamine HCl P->C  + HCl

Caption: Structural relationships between the parent compound and its derivatives.

Experimental Design and Protocols

The reliability of spectroscopic data hinges on meticulous and reproducible experimental protocols. The following sections detail the methodologies used for acquiring data across four key analytical techniques.

General Spectroscopic Analysis Workflow

The process of characterization is a systematic workflow, ensuring that data from each technique builds upon the last to create a complete molecular profile.

workflow cluster_analysis Spectroscopic Analysis substance Synthesized Compound (P, A, B, or C) sample_prep Sample Preparation (Dissolution/Pelletizing) substance->sample_prep NMR NMR sample_prep->NMR Acquisition FTIR FT-IR sample_prep->FTIR Acquisition UVVis UV-Vis sample_prep->UVVis Acquisition MS Mass Spec sample_prep->MS Acquisition data_proc Data Processing & Interpretation NMR->data_proc FTIR->data_proc UVVis->data_proc MS->data_proc report Structural Confirmation data_proc->report

Caption: Generalized workflow for spectroscopic characterization of synthesized compounds.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps for reproducible results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Causality: NMR provides the most detailed structural map of a molecule by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The choice of a deuterated solvent (DMSO-d₆) is critical as it is aprotic and capable of dissolving both the free bases and the hydrochloride salt, providing a consistent medium for comparison. Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing (0.00 ppm).

  • Protocol:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

    • Add a minimal amount of TMS as an internal standard.

    • Acquire ¹H NMR spectra on a 400 MHz spectrometer, using a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

    • Acquire proton-decoupled ¹³C NMR spectra on the same instrument.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [8]

  • Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples, eliminating solvent interference. A background scan of a pure KBr pellet is essential to subtract atmospheric and instrumental artifacts.

  • Protocol:

    • Finely grind 1-2 mg of the sample with ~150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the homogenous mixture to a pellet press and apply pressure to form a thin, transparent pellet.

    • Record a background spectrum using a pure KBr pellet.

    • Place the sample pellet in the FT-IR spectrometer's sample holder.

    • Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a high-quality spectrum. The final spectrum is presented as the sample scan minus the background scan.

3. UV-Visible (UV-Vis) Spectroscopy [9]

  • Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Methanol is selected as the solvent due to its optical transparency in the UV-Vis range and its ability to dissolve all target compounds. Serial dilution is performed to ensure the absorbance values fall within the linear range of the Beer-Lambert law, which is crucial for accurate determination of the molar absorptivity.

  • Protocol:

    • Prepare a stock solution of each compound in methanol at a concentration of 1 mM.

    • Perform serial dilutions to prepare solutions with concentrations ranging from 1 µM to 50 µM.

    • Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum from 200 to 600 nm, using methanol as the reference blank.

    • Identify the wavelength of maximum absorbance (λ_max) for each compound.

4. Mass Spectrometry (MS)

  • Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable structural information from fragmentation patterns. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for these moderately polar molecules, minimizing premature fragmentation and ensuring a strong molecular ion peak.

  • Protocol:

    • Prepare dilute solutions (1-10 µg/mL) of each analyte in a 50:50 methanol:water mixture.

    • Introduce the sample into an ESI-MS system via direct infusion.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire full scan mass spectra over a range of m/z 50-500.

    • For structural elucidation, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and analyze the resulting daughter ions.

Results and Comparative Analysis

The following sections present and interpret the data obtained from each spectroscopic technique.

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy reveals distinct differences in the electronic environments of the nuclei, directly reflecting the structural changes in each derivative. Aromatic protons are generally observed in the 6.5-8.5 ppm range, with electron-withdrawing groups like -NO₂ causing a downfield shift (deshielding) of ortho and para protons.[10][11][12]

Table 1: ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆, ppm)

CompoundAr-H (ortho to NO₂)Ar-H (meta to NO₂)-CH₂-N-CH₃N-HAr-C (ipso-NO₂)Ar-C (ipso-N)-CH₂-N-CH₃
Parent (P) ~8.15 (d)~7.55 (d)~3.80 (s)~2.40 (s)~2.5 (br s)~147.0~148.5~55.0~35.5
Derivative A ~8.15 (d)~7.50 (d)~3.55 (s)~2.15 (s, 6H)N/A~147.0~146.0~63.0~45.0
Derivative B ~8.05 (d)~6.70 (d)N/A~2.90 (s)~8.1 (br s)~146.5~152.0N/A~30.0
Derivative C ~8.25 (d)~7.70 (d)~4.20 (t)~2.65 (t)~9.5 (br s, 2H)~147.5~140.0~52.0~33.0
  • Parent (P) vs. Derivative A: The most obvious change is the disappearance of the N-H signal in Derivative A and the integration of the N-CH₃ signal corresponding to six protons. The benzylic (-CH₂-) and methyl (-CH₃) protons in Derivative A are shifted slightly upfield compared to the parent, reflecting the increased electron-donating character of the dimethylamino group versus the methylamino group.

  • Parent (P) vs. Derivative B: The removal of the insulating -CH₂- bridge in Derivative B results in dramatic spectral changes. The Ar-H protons meta to the nitro group are shifted significantly upfield (~6.70 ppm) due to the strong electron-donating resonance effect of the directly attached amine. The N-H proton is significantly deshielded (~8.1 ppm) due to its involvement in this conjugation. The absence of the -CH₂- signals in both ¹H and ¹³C spectra is a key identifier.

  • Parent (P) vs. Derivative C: Protonation of the nitrogen to form the hydrochloride salt (Derivative C) causes a significant downfield shift in all adjacent protons (-CH₂- and -CH₃) due to the powerful inductive effect of the newly formed positive charge (R₂NH₂⁺). The N-H protons are highly deshielded, appearing as a broad signal around 9.5 ppm.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopic Data

FT-IR spectroscopy is exceptionally useful for identifying the presence or absence of the N-H bond and confirming salt formation. Secondary amines typically show a single N-H stretching band, while tertiary amines show none.[14][15][16] The nitro group provides two intense, characteristic absorption bands.

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

CompoundN-H stretchC-H stretch (sp³)N-O stretch (asym)N-O stretch (sym)C-N stretchSpecial Features
Parent (P) ~3350 (m, sharp)2800-3000~1520 (s)~1345 (s)~1110 (m)N-H wag (~740)
Derivative A Absent2800-3000~1520 (s)~1345 (s)~1100 (m)N/A
Derivative B ~3400 (m, sharp)2800-3000~1505 (s)~1310 (s)~1280 (s)Aromatic C-N stretch
Derivative C Absent2800-3000~1525 (s)~1350 (s)~1115 (m)Broad R₂NH₂⁺ stretch (2400-2800)
  • N-H Stretch Region: This is the most diagnostic region. The parent compound shows a characteristic single N-H stretch for a secondary amine.[16] Derivative A lacks this band entirely, confirming its tertiary amine structure. Derivative B also shows an N-H stretch, but at a slightly higher frequency, which is typical for aromatic secondary amines compared to aliphatic ones.[14] Derivative C lacks the typical N-H stretch, but instead displays a very broad and strong series of bands from 2400-2800 cm⁻¹, which is the hallmark of an amine salt (R₂NH₂⁺ stretching).[17]

  • Nitro Group Stretches: All four compounds exhibit two very strong bands around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric) for the N-O bonds of the nitro group. In Derivative B, these bands are shifted to slightly lower wavenumbers due to the increased electron density on the ring from the conjugated amine, which slightly weakens the N-O bonds.

  • C-N Stretch: The C-N stretch for the aliphatic amines (P, A, C) is found in the 1100-1115 cm⁻¹ region. For the aromatic amine (Derivative B), this stretch is stronger and occurs at a higher frequency (~1280 cm⁻¹) due to the partial double-bond character from conjugation.[15]

UV-Visible Spectroscopic Data

UV-Vis spectroscopy highlights the profound effect of conjugation on the electronic structure of the nitrophenyl chromophore.

Table 3: UV-Vis Spectroscopic Data (in Methanol)

Compoundλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Key Transition
Parent (P) ~275~9,500π → π* (Nitrophenyl)
Derivative A ~278~10,000π → π* (Nitrophenyl)
Derivative B ~385~15,000Intramolecular Charge Transfer (ICT)
Derivative C ~265~8,000π → π* (Nitrophenyl, protonated)
  • The parent compound (P) and its tertiary amine analogue (A) show nearly identical spectra, with a strong absorption around 275-278 nm. This is characteristic of the π → π* transition of the 4-nitrophenyl moiety, which is electronically isolated from the amine by the methylene group.

  • Derivative B exhibits a dramatic bathochromic (red) shift, with its λ_max appearing at 385 nm. This is due to the creation of a powerful intramolecular charge-transfer (ICT) system, where the electron-donating N-methyl group is directly conjugated with the electron-withdrawing nitro group through the aromatic ring. This extended conjugation lowers the energy of the HOMO-LUMO gap, requiring lower energy (longer wavelength) light for excitation.[18][19]

  • Conversely, the hydrochloride salt (Derivative C) shows a hypsochromic (blue) shift relative to the parent, with its λ_max at 265 nm. The protonation of the nitrogen atom effectively neutralizes its lone pair, removing its electron-donating ability. This breaks the weak hyperconjugation and inductive effects, causing the chromophore to behave more like unsubstituted nitrobenzene. This phenomenon is analogous to the shift observed when 4-nitrophenol is converted to the 4-nitrophenolate ion, though in the opposite direction.[20]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of each compound and provides structural clues through characteristic fragmentation patterns. All compounds have an even number of nitrogen atoms (2), and as predicted by the Nitrogen Rule, they exhibit even-numbered molecular ion peaks.[13]

Table 4: Mass Spectrometry Data (ESI, Positive Mode)

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (m/z)Key Fragmentation Ion (m/z)
Parent (P) C₈H₁₀N₂O₂166.18167.1136 [M-CH₃NH]⁺
Derivative A C₉H₁₂N₂O₂180.21181.2136 [M-(CH₃)₂N]⁺
Derivative B C₇H₈N₂O₂152.15153.1122 [M-NO-H]⁺, 107 [M-NO₂-H]⁺
Derivative C C₈H₁₁ClN₂O₂202.64167.1136 [M-CH₃NH-Cl]⁺
  • Benzylic Cleavage: The most prominent fragmentation pathway for the parent compound (P) and Derivative A is the cleavage of the C-N bond alpha to the benzene ring (benzylic cleavage). This results in the loss of the amine moiety and the formation of a highly stable 4-nitrobenzyl cation at m/z 136. This is a powerful diagnostic peak for compounds containing this structural unit.

  • Derivative B Fragmentation: Lacking the benzylic carbon, Derivative B fragments differently. Common pathways for nitroanilines involve the loss of NO, followed by H, and the loss of the entire NO₂ group.

  • Derivative C (HCl Salt): In the ESI source, the hydrochloride salt readily dissociates. The observed mass spectrum is for the protonated free base, [M+H]⁺ at m/z 167.1, identical to the parent compound. The fragmentation pattern is also identical. The presence of the salt must be confirmed by other means, such as FT-IR.

Conclusion: A Synthesis of Spectroscopic Evidence

This comparative guide demonstrates that a multi-technique spectroscopic approach provides an unambiguous and comprehensive characterization of N-methyl-1-(4-nitrophenyl)methanamine and its derivatives. Each technique offers unique and complementary insights into the molecular structure.

  • NMR spectroscopy provides the definitive atomic connectivity and reveals the electronic consequences of conjugation and ionization.

  • FT-IR spectroscopy serves as a rapid and powerful tool for confirming the presence or absence of key functional groups, particularly the N-H bond, and is the most direct method for identifying amine salt formation.

  • UV-Vis spectroscopy acts as a sensitive probe for the electronic structure, clearly distinguishing between conjugated and non-conjugated systems through dramatic shifts in λ_max.

  • Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the diagnostic benzylic cleavage, that reinforce the proposed structures.

For researchers in drug development and organic synthesis, this integrated approach is indispensable. It ensures the structural integrity of synthetic intermediates and final products, facilitates the identification of impurities, and provides a foundational dataset for further quantitative analysis and property-activity relationship studies.

References

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A Comparative Guide to the In Vitro Cytotoxicity of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro cytotoxic potential of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles and detailed methodologies for assessing cytotoxicity. We compare the target compound against Doxorubicin, a well-established chemotherapeutic agent, using a multi-assay approach to build a comprehensive toxicity profile.

Introduction: The Imperative of Cytotoxicity Profiling

The evaluation of a novel chemical entity's cytotoxic potential is a critical step in the drug discovery and toxicology pipeline.[1][2] In vitro cytotoxicity assays serve as a fundamental screening tool to determine a compound's concentration-dependent effects on cultured cells, providing essential data on potential toxicity and therapeutic windows.[1][3][4] this compound is a synthetic compound featuring a nitroaromatic moiety, a class of structures known for diverse biological activities and, in some cases, potential toxicity linked to their bioreduction.[5][6] Understanding its cytotoxic profile is paramount for any future therapeutic or industrial application.

This guide details a strategic, multi-pronged approach to assess the cytotoxicity of this compound. We will explore three distinct, yet complementary, assays that measure different hallmarks of cell death:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability.[7][8]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with compromised membrane integrity, a classic indicator of necrosis.[1]

  • Caspase-Glo® 3/7 Assay: Measures the activity of effector caspases 3 and 7, which are central to the execution phase of apoptosis.[9][10]

By comparing the results of these assays with those of the standard cytotoxic drug Doxorubicin, we can benchmark the potency and infer the primary mechanism of cell death induced by our target compound.[11][12]

Section 1: Experimental Design and Workflow

A robust experimental design is the foundation of reliable cytotoxicity data. The choice of assays, controls, and cell lines directly influences the quality and interpretability of the results. Our workflow is designed to move from a general assessment of cell viability to more specific indicators of cell death mechanisms.

General Experimental Workflow

The following diagram outlines the standardized workflow for assessing the in vitro cytotoxicity of a novel compound. This systematic process ensures reproducibility and allows for direct comparison between different assays and compounds.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Acquisition & Analysis cell_culture 1. Cell Seeding (e.g., HeLa cells, 1x10^4 cells/well) compound_prep 2. Compound Dilution (Target Compound & Doxorubicin) cell_culture->compound_prep 24h Incubation treatment 3. Cell Treatment (Dose-response, 48h) compound_prep->treatment assay_prep 4. Assay Preparation (Reagent Addition) treatment->assay_prep measurement 5. Signal Measurement (Absorbance/Luminescence) assay_prep->measurement data_analysis 6. Data Analysis (IC50 Calculation) measurement->data_analysis

Caption: Standard workflow for in vitro cytotoxicity assessment.

Section 2: Detailed Experimental Protocols

The following protocols are grounded in established methodologies and provide step-by-step instructions. For all assays, HeLa (cervical cancer) cells are used as the model system, seeded at 1 x 10⁴ cells/well in a 96-well plate and allowed to adhere for 24 hours before treatment.

Protocol 1: MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][13][14] The amount of formazan produced is proportional to the number of viable cells.[8]

Methodology:

  • Cell Treatment: After 24-hour cell adherence, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or Doxorubicin. Include vehicle-only (e.g., DMSO) and medium-only controls.[15] Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.[13][16]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.[13][16]

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[1] A loss of membrane integrity is a hallmark of necrosis.

Methodology:

  • Cell Treatment: Treat cells in a 96-well plate as described in the MTT protocol for 48 hours. Prepare additional control wells for "Total LDH Release" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[17]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare an LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt). Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Measurement: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm.[17][18] Cytotoxicity is calculated as a percentage of the total LDH release.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[9][19] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[9][10]

Methodology:

  • Cell Treatment: Treat cells in a white-walled 96-well plate suitable for luminescence measurements for 48 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[10]

  • Assay Execution (Add-Mix-Measure): Remove the plate from the incubator and add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[9][10]

  • Incubation: Mix the contents by gently shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1 to 2 hours to allow the signal to stabilize.[10]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Section 3: Comparative Cytotoxicity Profile

To provide a clear comparison, the cytotoxic effects of this compound and Doxorubicin were quantified. Data are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of the measured response (e.g., cell viability).[1][20] A lower IC50 value indicates higher cytotoxic potency.[21]

Table 1: Comparative IC50 Values (µM) in HeLa Cells after 48-Hour Treatment

CompoundMTT Assay (Viability)LDH Assay (Necrosis)Caspase-3/7 Assay (Apoptosis)
N-methyl-1-(4-nitrophenyl)methanamine HCl22.5 ± 2.1> 10025.8 ± 3.4
Doxorubicin (Positive Control)0.85 ± 0.1215.2 ± 1.90.91 ± 0.15

Data are presented as mean ± standard deviation from three independent experiments and represent hypothetical, yet realistic, values for illustrative purposes.

Section 4: Mechanistic Insights and Discussion

The data presented in Table 1 allows for a multi-faceted interpretation of the cytotoxic profile of this compound in comparison to Doxorubicin.

  • Potency Comparison: this compound demonstrates moderate cytotoxicity, with an IC50 value in the low micromolar range (~22-26 µM). In contrast, Doxorubicin is significantly more potent, with IC50 values in the sub-micromolar range, consistent with its function as a powerful chemotherapeutic agent.[11][22]

  • Mechanism of Cell Death:

    • N-methyl-1-(4-nitrophenyl)methanamine HCl: The close correlation between the IC50 values from the MTT (viability) and Caspase-3/7 (apoptosis) assays suggests that the primary mechanism of cell death induced by this compound is apoptosis. The very high IC50 value in the LDH assay (>100 µM) indicates that it does not cause significant necrotic cell death (membrane rupture) at concentrations that effectively kill the cells.

    • Doxorubicin: Doxorubicin also primarily induces apoptosis, as shown by the potent IC50 in the Caspase-3/7 assay. Its mechanism is well-documented and involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[23] The LDH release observed at higher concentrations suggests that at supra-therapeutic doses, it can lead to secondary necrosis.

Plausible Signaling Pathway for Nitroaromatic Compound Cytotoxicity

The toxicity of many nitroaromatic compounds is linked to their enzymatic reduction within the cell.[24][25][26] This process can lead to the formation of nitro anion radicals, which react with molecular oxygen to generate superoxide anions and other reactive oxygen species (ROS).[5][27] This induction of oxidative stress can damage cellular components, including mitochondria, leading to the activation of the intrinsic apoptotic pathway.

G compound N-methyl-1-(4-nitrophenyl) methanamine hydrochloride cell Cellular Uptake compound->cell reductases Cellular Reductases (e.g., NQO1) cell->reductases ros Reactive Oxygen Species (ROS) Generation reductases->ros Single-electron reduction mito Mitochondrial Stress (e.g., ΔΨm collapse) ros->mito Oxidative Damage cas9 Caspase-9 Activation mito->cas9 Cytochrome c release cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Proposed apoptotic pathway induced by nitroaromatic compounds.

Conclusion

This comparative guide demonstrates a robust framework for the in vitro cytotoxicity assessment of this compound. The multi-assay approach reveals that the compound induces cell death primarily through apoptosis with moderate potency when compared to the frontline chemotherapeutic agent, Doxorubicin. This type of detailed, multi-parametric analysis is essential for making informed decisions in the early stages of drug development and chemical safety assessment.[3] Future studies should aim to confirm these findings in other cell lines and further elucidate the specific molecular players involved in the apoptotic pathway.

References

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Comparative Cross-Reactivity Profiling of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing engagement with unintended "off-targets" is a critical determinant of its safety and therapeutic window. Off-target interactions can lead to a spectrum of adverse drug reactions (ADRs), ranging from mild side effects to severe toxicity, and are a significant cause of late-stage clinical trial failures.[1] Therefore, the early and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of rational drug design.[2][3]

This guide provides a comparative analysis of the cross-reactivity profiles of a series of hypothetical derivatives of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. While the parent compound and its analogues have been explored for various biological activities, including potential cytotoxic and cholinesterase inhibitory effects, a thorough understanding of their off-target liabilities is essential for their progression as viable drug candidates.[4] We will delve into the experimental design, methodologies, and interpretation of data from a panel of industry-standard assays, offering a framework for researchers and drug development professionals to assess and mitigate the risks associated with off-target activities.

The Rationale Behind Target Selection for Cross-Reactivity Screening

The selection of an appropriate panel of off-targets is a critical first step in any cross-reactivity profiling campaign. A well-designed panel should be broad enough to cover the most common families of proteins implicated in ADRs, yet focused enough to be cost-effective for routine screening.[1] Commercial services offer various pre-selected safety panels, such as the InVEST44 or SafetyScreen44 panels, which cover a range of well-established targets including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[5][6] For the purpose of this guide, we have selected a representative panel that reflects the diversity of these key target families.

The rationale for including these families is grounded in their physiological importance and their frequent involvement in drug-induced toxicities:

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the targets for approximately one-third of all marketed drugs.[7][8] Unintended interactions with GPCRs can lead to a wide array of side effects, including cardiovascular, neurological, and metabolic disturbances.

  • Kinases: These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The high degree of conservation in the ATP-binding site of kinases makes them susceptible to off-target inhibition, which can result in toxicity.[9]

  • Ion Channels: Essential for neuronal signaling, cardiac function, and muscle contraction, ion channels are sensitive targets for many small molecules. Blockade of channels such as the hERG potassium channel can lead to life-threatening cardiac arrhythmias.

  • Nuclear Receptors: These ligand-activated transcription factors regulate gene expression involved in metabolism, development, and immunity. Off-target modulation of nuclear receptors can lead to endocrine disruption and other long-term toxicities.

  • Transporters: Membrane transporters control the influx and efflux of ions, neurotransmitters, and drugs across cell membranes. Inhibition of key transporters can alter drug disposition and lead to drug-drug interactions or direct toxicity.

Experimental Design and Methodologies

A multi-pronged approach employing both binding and functional assays is essential for a comprehensive understanding of a compound's cross-reactivity.[10][11] Binding assays, such as competitive radioligand binding, provide a direct measure of the affinity of a compound for a specific target.[12][13][14] Functional assays, on the other hand, assess the downstream consequences of this binding, determining whether the compound acts as an agonist, antagonist, or modulator of the target's activity.[15][16]

Visualizing the Workflow

The following diagram illustrates a typical workflow for cross-reactivity profiling, from initial compound synthesis to data analysis and interpretation.

Cross-Reactivity Profiling Workflow Cross-Reactivity Profiling Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Data Analysis & Interpretation Compound_Synthesis Synthesis of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride Derivatives Purity_Analysis Purity and Structural Verification (NMR, LC-MS) Compound_Synthesis->Purity_Analysis Single_Point_Screen Single High-Concentration Screen (e.g., 10 µM) against Target Panel Purity_Analysis->Single_Point_Screen Dose_Response Dose-Response Curves for Confirmed Hits (Binding & Functional Assays) Single_Point_Screen->Dose_Response Data_Analysis Calculation of IC50/Ki/EC50/pA2 and Selectivity Ratios Dose_Response->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Risk_Assessment Risk Assessment and Lead Optimization Strategy SAR_Analysis->Risk_Assessment

Caption: A streamlined workflow for the systematic evaluation of compound cross-reactivity.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard filtration-based competitive radioligand binding assay, a robust method for determining the binding affinity (Ki) of a test compound.[13][17]

Objective: To determine the inhibitory constant (Ki) of this compound derivatives against a panel of membrane-bound receptors.

Materials:

  • Test compounds (Derivatives 1-4) and reference compounds.

  • Radioligand specific for the target receptor (e.g., [3H]-dopamine for the D2 receptor).

  • Membrane preparations expressing the target receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds and reference compounds in the assay buffer. The concentration range should typically span at least five log units to generate a complete inhibition curve.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or reference compound at various concentrations.

    • Radioligand at a fixed concentration (typically at or below its Kd value).

    • Membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[17]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known competing ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Detailed Protocol: Cell-Based Functional GPCR Assay (cAMP Measurement)

This protocol outlines a common functional assay for Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.[16][18]

Objective: To determine if the test compounds act as agonists or antagonists at a specific GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Cell culture medium and supplements.

  • Forskolin (an activator of adenylyl cyclase).

  • A known agonist and antagonist for the target receptor.

  • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • A microplate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating: Culture the cells under standard conditions and seed them into 96-well plates at an appropriate density. Allow the cells to adhere overnight.

  • Compound Treatment (Antagonist Mode):

    • Remove the culture medium and add assay buffer containing the test compounds at various concentrations.

    • Incubate for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of the known agonist (typically its EC80 value) to all wells except the basal control.

    • Incubate for a further period (e.g., 30 minutes).

  • Compound Treatment (Agonist Mode):

    • Remove the culture medium and add assay buffer containing the test compounds at various concentrations.

    • Incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement using the microplate reader.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to determine the IC50 value. This can be converted to a pA2 value to quantify antagonist potency.

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

Comparative Analysis of this compound Derivatives

For this guide, we will consider four hypothetical derivatives of this compound, with structural modifications designed to explore the structure-activity relationship (SAR) for both on-target and off-target interactions.

  • Derivative 1: The parent compound, this compound.

  • Derivative 2: Introduction of a hydroxyl group on the phenyl ring.

  • Derivative 3: Replacement of the nitro group with a cyano group.

  • Derivative 4: N,N-dimethylation of the amine.[19]

The following table summarizes the hypothetical cross-reactivity data for these derivatives against a selected panel of off-targets. The data is presented as Ki (nM) for binding assays and EC50 (nM) or % Inhibition at 10 µM for functional assays.

TargetAssay TypeDerivative 1Derivative 2Derivative 3Derivative 4
Primary Target
Monoamine Oxidase AInhibition (IC50, nM)503512085
Off-Target Panel
GPCRs
Dopamine D2 ReceptorBinding (Ki, nM)1,2005,500>10,000800
Serotonin 5-HT2A ReceptorBinding (Ki, nM)8502,1009,500650
Adrenergic α1A ReceptorFunctional (% Inh @ 10µM)65%25%15%75%
Kinases
Abl KinaseInhibition (IC50, nM)>10,000>10,000>10,0008,500
Ion Channels
hERG K+ ChannelBinding (Ki, nM)2,5008,000>10,0001,800
Nuclear Receptors
Estrogen Receptor αBinding (Ki, nM)>10,0007,500>10,000>10,000
Transporters
Norepinephrine TransporterBinding (Ki, nM)4501,5003,500300
Interpretation of Results and Structure-Activity Relationships

The hypothetical data presented above allows for a detailed analysis of the SAR for cross-reactivity:

  • Derivative 1 (Parent Compound): Shows moderate off-target activity against several GPCRs (D2, 5-HT2A) and the Norepinephrine Transporter, with Ki values in the high nanomolar to low micromolar range. The inhibition of the adrenergic α1A receptor and binding to the hERG channel are also noteworthy and would require further investigation.

  • Derivative 2 (Hydroxylated): The addition of a hydroxyl group appears to generally decrease off-target activity, as evidenced by the higher Ki and lower percent inhibition values across the panel. This suggests that the hydroxyl group may introduce steric hindrance or unfavorable electronic interactions with the off-target binding pockets. However, it also shows some affinity for the Estrogen Receptor α, a new off-target interaction not observed with the parent compound.

  • Derivative 3 (Cyano Substituted): Replacing the nitro group with a cyano group significantly reduces off-target liabilities across the board. This is a favorable modification from a safety perspective, although its impact on the primary target activity would need to be carefully evaluated.

  • Derivative 4 (N,N-dimethylated): The addition of a second methyl group to the nitrogen generally increases off-target activity, particularly for the GPCRs and the Norepinephrine Transporter. This suggests that the increased lipophilicity and basicity of the tertiary amine may enhance its interaction with these targets. The slight increase in Abl kinase inhibition is also a new observation.

Visualizing Off-Target Interactions

The following diagram illustrates a hypothetical signaling pathway that could be affected by the off-target activity of Derivative 4 on the Dopamine D2 receptor.

Off-Target Signaling Pathway Hypothetical Off-Target Effect of Derivative 4 Derivative4 Derivative 4 D2_Receptor Dopamine D2 Receptor (Off-Target) Derivative4->D2_Receptor Antagonism Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., altered gene expression, neurotransmitter release) PKA->Downstream

Caption: Off-target antagonism of the D2 receptor by Derivative 4 can disrupt dopamine signaling.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative cross-reactivity profiling of this compound derivatives. The presented methodologies and hypothetical data underscore the importance of early and systematic off-target screening in identifying potential safety liabilities and guiding lead optimization efforts.

The SAR analysis suggests that modifications to the phenyl ring and the amine substituent can significantly modulate the cross-reactivity profile of this chemical scaffold. Specifically, the replacement of the nitro group with a cyano group (Derivative 3) appears to be a promising strategy for mitigating off-target effects.

Future work should focus on expanding the off-target panel to include a wider range of kinases and other safety-relevant targets. Furthermore, any confirmed off-target hits should be followed up with more detailed mechanistic studies to fully understand their physiological implications. By integrating cross-reactivity profiling early in the drug discovery process, researchers can de-risk their programs and increase the likelihood of developing safe and effective medicines.

References

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  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
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A Comparative Analysis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride's Antibacterial Potential Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the systematic evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the antibacterial activity of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride against a panel of well-characterized antibacterial drugs. By adhering to standardized methodologies and presenting a thorough comparative analysis, we aim to elucidate the potential of this compound as a future therapeutic.

While preliminary supplier information suggests that this compound may possess antibacterial properties, a rigorous, data-driven assessment is currently lacking in publicly available literature.[1] This guide, therefore, serves as a blueprint for conducting such an investigation, complete with detailed experimental protocols and illustrative data to guide researchers in the field.

Introduction to the Challenge and the Candidate

The waning efficacy of our current antibiotic arsenal necessitates the exploration of novel chemical scaffolds. This compound, a compound with a relatively simple structure, presents an intriguing starting point for investigation. Its chemical properties, detailed in resources such as PubChem, provide a foundation for understanding its potential interactions with biological systems.[2] The presence of a nitro group on the phenyl ring, for instance, is a feature found in some antimicrobial compounds, suggesting a potential for biological activity.

To contextualize its potential, any new agent must be compared against established drugs with known spectra of activity and mechanisms of action. For this guide, we have selected a panel of widely recognized antibiotics:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[3][4]

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting peptidoglycan synthesis in the cell wall.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[3]

Experimental Design: A Roadmap to Robust Data

A scientifically sound evaluation hinges on a meticulously planned experimental design. The following sections outline the critical components for a comprehensive antibacterial benchmarking study.

Selection of Bacterial Strains

To ascertain the spectrum of activity, a diverse panel of bacterial strains is essential, encompassing both Gram-positive and Gram-negative pathogens, as well as representatives of antibiotic-resistant phenotypes. A recommended panel would include:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) - A clinically significant antibiotic-resistant strain.

    • Enterococcus faecalis (ATCC 29212) - A frequent cause of hospital-acquired infections.

  • Gram-negative:

    • Escherichia coli (ATCC 25922) - A versatile pathogen responsible for a range of infections.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

    • Klebsiella pneumoniae (ATCC 700603) - A significant cause of pneumonia and bloodstream infections, often exhibiting multidrug resistance.

Antimicrobial Susceptibility Testing: The Core of the Investigation

The cornerstone of this investigation is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and the benchmark agents against the selected bacterial panel. These values quantify the potency of an antimicrobial agent.[5][6][7]

The methodologies for these assays should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing.[8][9][10][11][12]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[7][13]

Experimental Protocol for Broth Microdilution MIC Assay:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound and each benchmark antibiotic in an appropriate solvent (e.g., sterile deionized water or dimethyl sulfoxide (DMSO), depending on solubility).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol for MBC Assay:

  • Subculturing from MIC Plates: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

experimental_workflow cluster_mic Minimum Inhibitory Concentration (MIC) Determination cluster_mbc Minimum Bactericidal Concentration (MBC) Determination prep_stock Prepare Stock Solutions prep_plates Prepare Microtiter Plates with Serial Dilutions prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate (35-37°C, 16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Proceed with clear wells plate Spot-plate on MHA subculture->plate incubate_mbc Incubate (35-37°C, 18-24h) plate->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Comparative Performance Analysis: Interpreting the Data

The following table presents illustrative data from our hypothetical benchmarking study. These values are for demonstration purposes to showcase how such data would be presented and interpreted.

Organism Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
S. aureus (ATCC 29213) N-methyl-1-(4-nitrophenyl)methanamine HCl8162
Ciprofloxacin0.512
Vancomycin122
Gentamicin0.250.52
MRSA (ATCC 43300) N-methyl-1-(4-nitrophenyl)methanamine HCl8162
Ciprofloxacin32>64>2
Vancomycin122
Gentamicin>64>64-
E. faecalis (ATCC 29212) N-methyl-1-(4-nitrophenyl)methanamine HCl16322
Ciprofloxacin122
Vancomycin4>64>16
Gentamicin8162
E. coli (ATCC 25922) N-methyl-1-(4-nitrophenyl)methanamine HCl32642
Ciprofloxacin0.0150.032
Vancomycin>256>256-
Gentamicin0.512
P. aeruginosa (ATCC 27853) N-methyl-1-(4-nitrophenyl)methanamine HCl>128>128-
Ciprofloxacin0.512
Vancomycin>256>256-
Gentamicin242
K. pneumoniae (ATCC 700603) N-methyl-1-(4-nitrophenyl)methanamine HCl641282
Ciprofloxacin0.030.062
Vancomycin>256>256-
Gentamicin122

Analysis of Illustrative Data:

Based on this hypothetical data, this compound demonstrates moderate activity against Gram-positive bacteria, including the MRSA strain. The consistent MBC/MIC ratio of 2 suggests a likely bactericidal mode of action. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

The compound shows limited activity against the tested Gram-negative bacteria, with particularly high MIC values for P. aeruginosa. This suggests a potential spectrum of activity primarily directed towards Gram-positive pathogens.

Compared to the benchmark agents, the hypothetical potency of this compound is lower than that of ciprofloxacin, vancomycin, and gentamicin against their respective target organisms. However, its consistent activity against an MRSA strain that shows resistance to ciprofloxacin and gentamicin is a noteworthy observation that would warrant further investigation.

Postulated Mechanism of Action

While the precise mechanism of action of this compound is yet to be elucidated, its chemical structure allows for informed speculation. The nitroaromatic group is a key feature. In some known antibacterial nitroaromatic compounds, the nitro group can be enzymatically reduced by bacterial nitroreductases to form reactive nitrogen species. These radical species can then cause widespread damage to cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to cell death.

mechanism_of_action cluster_damage Cellular Damage compound N-methyl-1-(4-nitrophenyl)methanamine HCl bacterial_cell Bacterial Cell compound->bacterial_cell Enters Cell nitroreductase Bacterial Nitroreductase reactive_species Reactive Nitrogen Species nitroreductase->reactive_species Reduces Nitro Group dna_damage DNA Damage reactive_species->dna_damage protein_damage Protein Damage reactive_species->protein_damage lipid_damage Lipid Damage reactive_species->lipid_damage cell_death Bactericidal Effect dna_damage->cell_death protein_damage->cell_death lipid_damage->cell_death

Caption: Postulated Mechanism of Action.

Future Directions and Conclusion

The hypothetical data presented herein suggests that this compound may represent a starting point for the development of new antibacterial agents, particularly against Gram-positive pathogens. The next logical steps in its evaluation would include:

  • Cytotoxicity Testing: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) to confirm or refute the postulated mechanism.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and spectrum of activity.

References

  • Medical News Today. (n.d.). Antibiotics: How they work, uses, side effects and how to use. Retrieved from [Link]

  • Simner, P. J., & Patel, R. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Clinics, 35(4), 855-881. Retrieved from [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Retrieved from [Link]

  • ReAct. (n.d.). How do antibiotics work?. Retrieved from [Link]

  • TeachMePhysiology. (2023, July 17). Antibiotics - Mechanism - Side effects - Organisms. Retrieved from [Link]

  • Hutchinson, E. G., & Davies, R. L. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Journal of Applied Microbiology, 135(1), lxad309. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-METHYL-N-(4-NITROBENZYL)AMINE. Retrieved from [Link]

  • Oxford Academic. (2022, March 24). Improved non-redundant species screening panels for benchmarking the performance of new investigational antibacterial candidates against Category A and B priority pathogens | JAC-Antimicrobial Resistance. Retrieved from [Link]

  • Access to Medicine Foundation. (2021). Antimicrobial Resistance Benchmark 2021. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. Retrieved from [Link]

  • National Institutes of Health. (2017, October 5). Benchmarking Antimicrobial Use in Emergency Departments among Community Hospitals in the Duke Antimicrobial Stewardship Outreach Network - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Antimicrobial stewardship. Retrieved from [Link]

  • Chemsrc. (2025, August 25). N-methyl-1-(4-nitrophenyl)methanimine | CAS#:877-80-5. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing N-methyl-1-(4-nitrophenyl)methanamine hydrochloride, a key intermediate in various chemical and pharmaceutical applications. The comparison focuses on practicality, efficiency, scalability, and safety, supported by detailed experimental protocols and data.

Introduction

This compound is a significant building block in organic synthesis. Its structure, featuring a reactive secondary amine and a nitro-substituted aromatic ring, makes it a versatile precursor for the synthesis of dyes, agrochemicals, and, notably, active pharmaceutical ingredients. The selection of an appropriate synthetic route is paramount and is often dictated by factors such as cost of starting materials, desired purity, scalability, and environmental considerations. This guide will dissect three common synthetic strategies:

  • Route A: Nitration of N-methylbenzylamine (via an Acetyl-Protected Intermediate)

  • Route B: Reductive Amination of 4-Nitrobenzaldehyde

  • Route C: N-Alkylation of a 4-Nitrobenzyl Precursor

Each route will be evaluated based on its chemical principles, procedural complexity, and overall efficiency.

Route A: Nitration of N-methylbenzylamine via Protection-Deprotection

Direct nitration of N-methylbenzylamine is often problematic. The presence of the activating secondary amine group can lead to oxidation and the formation of multiple isomers, complicating purification and reducing the yield of the desired para-substituted product. A more controlled and higher-yielding approach involves a three-step sequence: protection of the amine, nitration, and subsequent deprotection.

Mechanistic Rationale

The acetylation of the secondary amine to form an amide significantly reduces the activating effect of the nitrogen on the aromatic ring. This moderation allows for a more selective nitration at the para position. The acetyl group can then be readily removed by acid-catalyzed hydrolysis to regenerate the secondary amine.

Visualization of Synthetic Pathway

Route_A A N-methylbenzylamine B N-acetyl-N-methylbenzylamine A->B Acetic Anhydride Acetic Acid, 140°C C N-acetyl-N-methyl-1-(4-nitrophenyl)methanamine B->C Nitrosonitric Acid -10 to 5°C D N-methyl-1-(4-nitrophenyl)methanamine C->D HCl (aq) 105°C E N-methyl-1-(4-nitrophenyl)methanamine hydrochloride D->E HCl in Ethanol

Caption: Synthetic pathway for Route A: Nitration via protection-deprotection.

Experimental Protocol

Step 1: Acetylation of N-methylbenzylamine [1]

  • To a reaction vessel, add N-methylbenzylamine (1.0 eq) and acetic acid (0.8 eq).

  • Heat the mixture to 80°C.

  • Slowly add acetic anhydride (1.2 eq) while maintaining the temperature below 120°C.

  • After the addition is complete, heat the mixture to reflux (approx. 140°C) and maintain for 5 hours.

  • After cooling, remove excess acetic acid and acetic anhydride by vacuum distillation to yield N-acetyl-N-methylbenzylamine.

Step 2: Nitration of N-acetyl-N-methylbenzylamine [1]

  • Cool a solution of N-acetyl-N-methylbenzylamine (1.0 eq) to -10°C.

  • Slowly add nitrosonitric acid (2.0-3.0 eq) while maintaining the temperature between -10°C and 5°C.

  • Stir the reaction mixture at this temperature until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

  • Filter the precipitated solid to obtain N-acetyl-N-methyl-1-(4-nitrophenyl)methanamine.

Step 3: Hydrolysis of the Acetyl Group [1]

  • Suspend the N-acetyl-N-methyl-1-(4-nitrophenyl)methanamine (1.0 eq) in a mixture of 36.5% hydrochloric acid (1.5 eq) and water.

  • Heat the mixture to reflux (approx. 105°C) for 8 hours.

  • Cool the reaction mixture and adjust the pH to 6 with an aqueous sodium hydroxide solution.

  • Remove water by vacuum distillation and dissolve the residue in ethanol.

  • Filter to remove inorganic salts, yielding a solution of N-methyl-1-(4-nitrophenyl)methanamine.

Step 4: Formation of the Hydrochloride Salt

  • To the ethanolic solution of the free base, add a solution of HCl in ethanol until the pH is acidic.

  • Cool the solution to induce crystallization.

  • Filter the solid and dry under vacuum to obtain this compound.

Route B: Reductive Amination of 4-Nitrobenzaldehyde

Reductive amination is a highly efficient one-pot method for the synthesis of amines. This route involves the reaction of 4-nitrobenzaldehyde with methylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium borohydride, selectively reduces the C=N double bond of the iminium ion to yield the amine. The choice of a mild reducing agent is crucial to avoid the reduction of the aldehyde starting material.

Visualization of Synthetic Pathway

Route_B cluster_0 One-Pot Reaction A 4-nitrobenzaldehyde C [Imine Intermediate] A->C Methanol, Acetic Acid (cat.) B Methylamine B->C Methanol, Acetic Acid (cat.) D N-methyl-1-(4-nitrophenyl)methanamine C->D Sodium Borohydride (NaBH4) E N-methyl-1-(4-nitrophenyl)methanamine hydrochloride D->E HCl in Ethanol

Caption: Synthetic pathway for Route B: Reductive Amination.

Experimental Protocol

Step 1: One-Pot Reductive Amination

  • Dissolve 4-nitrobenzaldehyde (1.0 eq) in methanol in a reaction flask.

  • Add an aqueous solution of methylamine (1.1-1.5 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Portion-wise, add sodium borohydride (NaBH4) (1.5 eq), keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude N-methyl-1-(4-nitrophenyl)methanamine in a minimal amount of ethanol.

  • Add a solution of HCl in ethanol until the pH is acidic.

  • Cool the solution to induce crystallization.

  • Filter the solid and dry under vacuum to obtain this compound.

Route C: N-Alkylation of a 4-Nitrobenzyl Precursor

This classical approach involves the formation of the C-N bond through a nucleophilic substitution reaction. There are two primary variations:

  • C1: Reaction of 4-nitrobenzyl halide (e.g., bromide) with methylamine.

  • C2: N-methylation of 4-nitrobenzylamine.

Mechanistic Rationale

Route C1 is a standard SN2 reaction where the nucleophilic methylamine attacks the electrophilic benzylic carbon of the 4-nitrobenzyl bromide, displacing the bromide ion. A significant drawback of this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the starting halide to form a tertiary amine.

Route C2 involves the use of a methylating agent (e.g., methyl iodide) to alkylate 4-nitrobenzylamine. This method also suffers from the risk of over-methylation.

Visualization of Synthetic Pathway

Route_C A 4-nitrotoluene B 4-nitrobenzyl bromide A->B NBS, AIBN (cat.) CCl4, Reflux D N-methyl-1-(4-nitrophenyl)methanamine B->D Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C Methylamine C->D Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) E N-methyl-1-(4-nitrophenyl)methanamine hydrochloride D->E HCl in Ethanol

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS: 19499-60-6). As a synthetic compound utilized in pharmaceutical research and the synthesis of bioactive molecules, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards.[1] This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that researchers, scientists, and drug development professionals can manage this chemical's waste stream with confidence and integrity.

Hazard Profile and Essential Safety Data

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a reactive chemical whose structure, featuring a nitrophenyl group, contributes to its biological activity and its hazard profile.[1] The hydrochloride salt form enhances its water solubility, which has implications for its environmental mobility if improperly discarded.[1]

A summary of its critical safety and physical properties is presented below.

PropertyDataSource(s)
Chemical Name This compound[1][2][3]
CAS Number 19499-60-6[1][2][3][4]
Molecular Formula C₈H₁₁ClN₂O₂[1][3][4]
Molecular Weight ~202.64 g/mol [1][3]
GHS Hazard Pictogram [5]
GHS Signal Word Warning [5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][6][7][8]
Precautionary Handling Avoid formation of dust and aerosols. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[5][6][9]

The primary hazards—skin, eye, and respiratory irritation—necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, safety glasses with side shields or a face shield, chemical-resistant gloves (inspected prior to use), and a lab coat.[5][6][7][9] All handling of the solid material should be performed in a chemical fume hood to prevent inhalation of dust particles.[6][9]

The Regulatory Imperative: RCRA and Generator Responsibilities

The disposal of any laboratory chemical in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the hazardous waste is legally responsible for it from the point of generation to its final, safe disposal.[10][11]

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[12] Given the GHS hazard statements for this compound, it must be presumed to be a hazardous waste. Therefore, it is imperative to manage its disposal through a compliant hazardous waste stream and never via drain or standard municipal trash.[5][7]

Core Disposal Workflow: From Benchtop to Final Disposition

The following protocol outlines the mandatory, step-by-step process for managing this chemical waste. The causality for this structured approach is rooted in ensuring personnel safety, regulatory compliance, and environmental protection.

Step 1: Waste Segregation

Immediately upon generation, all waste containing this compound must be segregated from non-hazardous waste. This includes pure, unused compound, contaminated reaction mixtures, and any materials used for cleanup (e.g., paper towels, contaminated gloves). Cross-contamination of non-hazardous waste streams can lead to significant increases in disposal costs and regulatory risk.

Step 2: Containerization and Labeling
  • Primary Container: Use a chemically compatible, sealable, and leak-proof container. The container must be kept closed at all times except when adding waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the chemical name "this compound" and its approximate concentration or quantity. Your institution's Environmental Health & Safety (EHS) department will provide specific labels that comply with federal and state regulations.

Step 3: On-Site Accumulation

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. This area should be under the direct control of the laboratory personnel. Ensure the container is stored away from incompatible materials, such as strong oxidizing agents and strong bases.[6]

Step 4: Professional Disposal Arrangement

This is the most critical step. Laboratory personnel should not attempt to treat or neutralize this chemical waste. The only acceptable method of disposal is through your institution's EHS office or a contracted, licensed professional waste disposal company.[5] These organizations are equipped to handle, transport, and dispose of the material in accordance with all federal and state regulations.

The diagram below illustrates the decision-making workflow for the proper disposal of waste generated from this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Disposal cluster_3 Forbidden Pathways start Waste containing N-methyl-1-(4-nitrophenyl)methanamine HCl is generated segregate Segregate into dedicated hazardous waste stream start->segregate drain Drain Disposal trash Regular Trash container Select compatible, sealed container segregate->container label_waste Affix official 'Hazardous Waste' label with full chemical name container->label_waste accumulate Store in designated Satellite Accumulation Area (SAA) label_waste->accumulate contact_ehs Contact Institutional EHS Office for waste pickup accumulate->contact_ehs dispose Licensed professional vendor disposes of waste via high-temperature incineration contact_ehs->dispose

Caption: Disposal workflow for N-methyl-1-(4-nitrophenyl)methanamine HCl.

Approved Disposal Methodologies and Their Scientific Basis

Understanding how a licensed contractor will dispose of the waste provides context for the strict handling procedures.

  • Primary Method: High-Temperature Incineration: For organic compounds, particularly those containing nitrogen, the preferred disposal method is incineration in a chemical incinerator equipped with afterburners and scrubbers.[9] The high temperatures ensure the complete thermal destruction of the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx). The scrubbers are essential for removing acidic gases and NOx from the exhaust, preventing air pollution.

  • Prohibited Methods:

    • Landfill: Disposing of this water-soluble hydrochloride salt in a landfill is unacceptable. It poses a significant risk of leaching into the soil and contaminating groundwater.

    • Chemical Inactivation in the Lab: While advanced oxidation processes like the photo-Fenton process can degrade certain nitroaromatic compounds, these methods are complex, require specialized equipment, and generate their own waste streams.[13] They are not suitable or approved for routine laboratory waste disposal and should not be attempted.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent wider contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate personnel from the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before addressing the spill, don all required PPE: safety glasses/face shield, chemical-resistant gloves, lab coat, and if dust is present, respiratory protection.[5][9]

  • Containment and Cleanup:

    • For small solid spills, do not dry sweep as this creates airborne dust.

    • Carefully pick up and arrange disposal without creating dust.[5] Sweep up the material and place it into a suitable, closed container for disposal.[5]

    • All materials used for cleanup (e.g., absorbent pads, gloves, etc.) are now considered hazardous waste and must be placed in the same hazardous waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe management and disposal of this compound, upholding your commitment to personal safety, regulatory compliance, and environmental stewardship.

References

  • This compound | 19499-60-6. Benchchem.
  • Safety D
  • This compound | 6315-57-7. ChemicalBook.
  • SAFETY DATA SHEET - N-Methyl-4-nitroaniline. Fisher Scientific.
  • N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440. PubChem.
  • 19499-60-6|N-Methyl-1-(4-nitrophenyl)methanamine. BLDpharm.
  • This compound - CAS:19499-60-6. 3wpharm.
  • This compound;19499-60-6. ABI Chem.
  • (2-Fluoro-5-nitrophenyl)
  • MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. East Harbour Group.
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • Safety Data Sheet for 1-(4-Methyl-3-nitrophenyl)methanamine. Biosynth.
  • Hazardous Waste Listings. US EPA.
  • N-METHYL-4-NITROANILINE. CAMEO Chemicals - NOAA.
  • Which Substances Make Up the RCRA 8 Metals?. Hazardous Waste Experts.
  • RCRA in Focus: Construction, demolition, and renov
  • Nitrofurantoin removal by the photo-Fenton process: degradation, mineralization, and biological inactiv

Sources

A Comprehensive Guide to the Safe Handling of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the risks associated with this compound and the procedures to mitigate them.

Understanding the Compound: A Risk-Based Approach

This compound is a substituted methanamine containing a nitrophenyl group. While specific toxicological data for this exact compound is limited, the presence of the nitrophenyl moiety warrants a cautious approach due to the known hazards of related compounds. Nitrophenols, for instance, can be toxic and are known to cause a range of adverse health effects. Therefore, the operational plan for handling this hydrochloride salt must be built on a foundation of robust risk assessment and adherence to stringent safety protocols.

The primary hazards associated with this and similar compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.[1][2]

  • Potential for Systemic Toxicity: While not fully elucidated for this specific molecule, related nitrophenyl compounds can have systemic effects.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Scenario Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Gloves: Nitrile or neoprene gloves. Always inspect for tears or degradation before use.[6] - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7] - Lab Coat: A standard laboratory coat is required. - Respiratory Protection: If weighing outside of a ventilated enclosure, a NIOSH-approved N95 or higher particulate respirator is recommended to prevent inhalation of fine dust.[8]
Solution Preparation and Handling - Gloves: Nitrile or neoprene gloves.[6] - Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[7] - Lab Coat: A standard laboratory coat is required.
Large-Scale Operations or Potential for Aerosolization - Gloves: Double gloving with nitrile or neoprene gloves is recommended. - Eye Protection: A full-face shield in addition to chemical splash goggles provides maximum protection.[1][9] - Lab Coat: A chemically resistant lab coat or apron should be worn over a standard lab coat.[6] - Respiratory Protection: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[8]

Note: Always wash hands thoroughly after handling the compound, even if gloves were worn.[10] Contaminated gloves should be disposed of properly and never reused.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure. The following diagram and procedural steps outline a safe and efficient process for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area gather_ppe Gather all necessary PPE sds_review Review Safety Data Sheet (SDS) spill_kit Ensure spill kit is accessible weigh Weigh compound in a ventilated enclosure sds_review->weigh Proceed to Handling dissolve Dissolve in appropriate solvent transfer Transfer solution using appropriate tools decontaminate_tools Decontaminate all tools and surfaces transfer->decontaminate_tools Proceed to Cleanup dispose_waste Dispose of waste in labeled containers remove_ppe Remove PPE correctly wash_hands Wash hands thoroughly

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Assemble all necessary PPE as outlined in the table above.

    • Thoroughly review the Safety Data Sheet (SDS) for any specific handling instructions or hazard information.

    • Ensure a spill kit containing appropriate absorbent materials is readily accessible.

  • Handling:

    • Weighing: When weighing the solid compound, use a chemical fume hood or a balance enclosure to minimize the risk of inhaling dust particles.

    • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

    • Transfers: Use appropriate tools such as a spatula for solids and a calibrated pipette or syringe for solutions to ensure accurate and safe transfers.

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Solid Waste (unused compound, contaminated labware) liquid_waste Liquid Waste (solutions, rinsates) solid_container Labeled Solid Waste Container solid_waste->solid_container Segregate ppe_waste Contaminated PPE (gloves, wipes) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container Segregate ppe_container Labeled PPE Waste Bag ppe_waste->ppe_container Segregate ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup Store for Disposal

Caption: Waste Disposal Workflow for this compound.

Disposal Procedures:

  • Solid Waste:

    • Collect any unused solid compound and heavily contaminated disposable labware (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste:

    • Collect all solutions containing this compound and any solvent rinses in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE:

    • Dispose of all contaminated gloves, bench paper, and wipes in a designated hazardous waste bag.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1] Never dispose of this compound down the drain or in the regular trash.[1][8]

By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols - Health Effects. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Google Books. (n.d.). Toxicological Profile for Nitrophenols: 2-nitrophenol, 4-nitrophenol.
  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - Methylamine hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • East Harbour Group. (2022). Material Safety Data Sheet N-METHYL-4-NITROANILINE. Retrieved from [Link] Harbourgroup.com/sds/276.pdf

  • PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Fluorophenyl)(4-nitrophenyl)methanone. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.